Syntide 2 tfa
Description
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Properties
Molecular Formula |
C70H123F3N20O20 |
|---|---|
Molecular Weight |
1621.8 g/mol |
IUPAC Name |
6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C68H122N20O18.C2HF3O2/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70;3-2(4,5)1(6)7/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74);(H,6,7)/t39-,40-,41+,42-,43-,44-,45?,46-,47-,48-,49-,50-,53-,54-;/m0./s1 |
InChI Key |
IENNPPKBZJUPDH-UZRSHIHPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Syntide 2 TFA: A Technical Guide to its Function and Application in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syntide 2, a synthetic peptide corresponding to the phosphorylation site 2 of glycogen (B147801) synthase, is a widely utilized tool in cellular and biochemical research. Supplied as a trifluoroacetate (B77799) (TFA) salt for enhanced stability and solubility, Syntide 2 primarily functions as a specific substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes. Its utility extends to being a substrate for Protein Kinase C (PKC) and other calcium-dependent kinases, albeit with lower efficiency. This technical guide provides an in-depth overview of the function of Syntide 2 TFA in cells, its application in kinase assays, and its role in elucidating complex signaling pathways.
Core Function: A Substrate for Key Cellular Kinases
Syntide 2 is a synthetic peptide with the amino acid sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys[1]. Its primary and most well-characterized function is to serve as a substrate for CaMKII[1]. The threonine residue within this sequence is the target for phosphorylation by the kinase. Beyond CaMKII, Syntide 2 is also recognized and phosphorylated by Protein Kinase C (PKC) and other Ca2+-dependent protein kinases (CDPKs)[2]. However, the efficiency of phosphorylation varies significantly among these kinases, making Syntide 2 a relatively selective substrate for CaMKII in many experimental contexts[3][4].
Quantitative Kinase Substrate Data
The selectivity of Syntide 2 as a kinase substrate is quantitatively defined by its kinetic parameters. The Michaelis constant (Km) and the maximum velocity (Vmax) are key indicators of the affinity and efficiency of an enzyme for its substrate.
| Kinase | Km (µM) | Relative Vmax/Km Ratio | Reference(s) |
| CaMKII | 12 | 100 | |
| PKC | Not specified | 22 | [3][4] |
| Phosphorylase Kinase | Not specified | 2 | [3][4] |
| Myosin Light Chain Kinase | Not specified | 0.5 | [3][4] |
Experimental Applications of this compound
The primary application of this compound is in the in vitro measurement of kinase activity, particularly CaMKII. These assays are fundamental for biochemical characterization of kinases, screening for inhibitors or activators, and investigating the regulation of kinase activity.
In Vitro Kinase Assay Protocol
This protocol outlines a general procedure for measuring CaMKII activity using this compound as a substrate. The specific concentrations and incubation times may require optimization depending on the enzyme source and experimental goals.
Materials:
-
Purified or recombinant CaMKII
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
CaCl2
-
Calmodulin
-
[γ-32P]ATP or non-radioactive ATP
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or appropriate detection system for non-radioactive methods
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare the kinase reaction mixture: In a microcentrifuge tube, combine the kinase reaction buffer, CaCl2, and calmodulin.
-
Add this compound: Add this compound to the desired final concentration (typically in the range of its Km, e.g., 10-50 µM).
-
Initiate the reaction: Add the CaMKII enzyme to the reaction mixture.
-
Start the phosphorylation: Initiate the phosphorylation reaction by adding [γ-32P]ATP (or cold ATP for non-radioactive assays).
-
Incubate: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.
-
Separate substrate from product: If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify phosphorylation: Measure the amount of incorporated radiolabel using a scintillation counter. For non-radioactive methods, quantification may involve specific antibodies recognizing the phosphorylated Syntide 2, followed by ELISA or other detection methods.
Caption: Workflow for a typical in vitro kinase assay using Syntide 2.
Elucidating Cellular Signaling Pathways
By acting as a substrate for key kinases, this compound is instrumental in dissecting complex cellular signaling cascades. CaMKII and PKC are central components of pathways that regulate a vast array of cellular functions.
CaMKII Signaling Pathways
CaMKII is a critical mediator of calcium signaling. An increase in intracellular calcium, often triggered by external stimuli, leads to the activation of CaMKII. Activated CaMKII then phosphorylates a multitude of downstream targets, influencing processes such as gene expression, cell metabolism, and muscle contraction.
In the nucleus, CaMKII can phosphorylate transcription factors and chromatin-modifying enzymes, thereby regulating gene expression. A well-established mechanism involves the phosphorylation of histone deacetylases (HDACs), leading to their nuclear export and the subsequent activation of transcription factors like myocyte enhancer factor-2 (MEF2)[5].
Caption: CaMKII signaling pathway leading to transcriptional activation.
CaMKII is a key player in the development of cardiac hypertrophy, an enlargement of the heart muscle. In response to hypertrophic stimuli, CaMKII activity is upregulated, leading to the phosphorylation of proteins involved in calcium handling and gene regulation, ultimately contributing to the growth of cardiomyocytes[3][6].
Caption: Simplified pathway of CaMKII's role in cardiac hypertrophy.
Protein Kinase C (PKC) Signaling Pathway
PKC is a family of kinases involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Activation of PKC typically occurs through the action of second messengers like diacylglycerol (DAG) and intracellular calcium.
Caption: Overview of the Protein Kinase C (PKC) signaling cascade.
Function of Syntide 2 in a Cellular Context
While predominantly used in in vitro assays, there is evidence for the application and effect of Syntide 2 within living cells. A notable example is its use in plant biology to probe signaling pathways.
Modulation of the Gibberellin Response in Barley Aleurone Cells
Research has shown that Syntide 2 can selectively inhibit the gibberellin (GA) response in barley aleurone cells[7][8]. Gibberellins are plant hormones that play a crucial role in seed germination, including the induction of hydrolytic enzymes in the aleurone layer. The introduction of Syntide 2 into these cells is thought to interfere with the calcium-dependent signaling pathways that are part of the GA response, potentially by acting as a competitive substrate for kinases involved in this process.
Caption: Proposed mechanism of Syntide 2 interference with GA signaling.
Conclusion
This compound is a versatile and indispensable tool for researchers studying cellular signaling. Its primary function as a specific substrate for CaMKII allows for the precise measurement of this kinase's activity and the screening of potential modulators. Furthermore, its application in dissecting the intricate signaling pathways of CaMKII and other kinases provides valuable insights into fundamental cellular processes in both health and disease. The ability of Syntide 2 to influence cellular responses, as demonstrated in the context of plant hormone signaling, highlights its potential for use in intact cellular systems to probe the function of calcium-dependent kinases. This technical guide provides a comprehensive overview to aid researchers in the effective utilization of this compound in their scientific endeavors.
References
- 1. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 2. Nuclear CaMKII Isoforms as Regulators of Transcription: From Developmental to Pathological Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CaMKII in myocardial hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] CaM kinase signaling induces cardiac hypertrophy and activates the MEF2 transcription factor in vivo. | Semantic Scholar [semanticscholar.org]
- 5. Integrated mechanisms of CaMKII-dependent ventricular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - CaM kinase signaling induces cardiac hypertrophy and activates the MEF2 transcription factor in vivo [jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
Syntide 2 TFA: A Technical Guide to its Mechanism of Action as a Protein Kinase C Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide 2 is a synthetic peptide that serves as a substrate for several protein kinases, most notably for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase C (PKC).[1][2][3][4] Its sequence, Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys (PLARTLSVAGLPGKK), is homologous to phosphorylation site 2 on glycogen (B147801) synthase, a key enzyme in glycogenesis.[2][3][4][5] This peptide is a valuable tool for studying the activity of these kinases in various cellular signaling pathways.
This technical guide provides an in-depth overview of the mechanism of action of Syntide 2 as a substrate for Protein Kinase C, details on its trifluoroacetate (B77799) (TFA) salt form, quantitative kinetic data, and a comprehensive experimental protocol for its use in a non-radioactive PKC assay.
The Role of Trifluoroacetic Acid (TFA)
Syntide 2 is typically supplied as a trifluoroacetate (TFA) salt. TFA is a strong acid used during the solid-phase synthesis and purification of the peptide, particularly in reverse-phase high-performance liquid chromatography (HPLC) where it acts as an ion-pairing reagent to improve peak separation.[6][7][8][9] The TFA counter-ion associates with the positively charged amino acid residues in the peptide, such as arginine and lysine.
For many in vitro kinase assays, the presence of residual TFA is unlikely to interfere with the enzymatic reaction. However, for cell-based assays or in vivo studies, high concentrations of TFA can be toxic and may interfere with biological processes.[8][10] In such cases, it may be necessary to exchange the TFA salt for a more biologically compatible one, such as acetate (B1210297) or hydrochloride, through methods like ion exchange chromatography or repeated lyophilization from an HCl solution.[7][9][11]
Mechanism of Action: Syntide 2 as a Protein Kinase C Substrate
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[12] PKC enzymes recognize and phosphorylate specific substrate sequences. The consensus sequence for PKC phosphorylation typically includes basic amino acid residues (like arginine and lysine) near the target serine or threonine residue.[12]
The amino acid sequence of Syntide 2, PLARTLSVAGLPGKK, contains a threonine (Thr) and a serine (Ser) residue as potential phosphorylation sites. The arginine (Arg) at position -3 relative to the serine residue is a key recognition element for PKC.[12] The kinase binds to Syntide 2 and catalyzes the transfer of the gamma-phosphate from ATP to the hydroxyl group of the serine or threonine residue.
The general mechanism of PKC activation and subsequent substrate phosphorylation is a multi-step process:
-
Activation of PKC: In response to upstream signals, conventional PKC isoforms are activated by calcium ions (Ca²⁺) and diacylglycerol (DAG).
-
Substrate Binding: Activated PKC recognizes and binds to the specific consensus sequence within its substrates. In the case of Syntide 2, the presence of basic residues facilitates this interaction.
-
Phosphorylation: The catalytic domain of PKC facilitates the nucleophilic attack of the hydroxyl group of the serine or threonine residue in Syntide 2 on the terminal phosphate (B84403) of ATP, resulting in the phosphorylation of the peptide and the release of ADP.
The phosphorylation of Syntide 2 by PKC can be monitored to determine the activity of the enzyme.
Quantitative Data
While specific kinetic constants for the interaction of Syntide 2 with PKC are not extensively reported, relative activity data is available. The Vmax/Km ratio, a measure of catalytic efficiency, for Syntide 2 phosphorylation by PKC is approximately 22% of that for CaMKII.[3][4][13] A study using a fluorescently labeled peptide derived from glycogen synthase, similar to Syntide 2, in a non-radioactive PKC assay determined an apparent Michaelis constant (Km) of 40 µM.[6]
| Parameter | Value | Kinase | Notes |
| Peptide Sequence | PLARTLSVAGLPGKK | N/A | Homologous to phosphorylation site 2 on glycogen synthase.[2][3][4][5] |
| Relative Vmax/Km | 22 (relative to CaMKII as 100) | Protein Kinase C | Indicates that Syntide 2 is a more efficient substrate for CaMKII than for PKC.[3][4][13] |
| Apparent Km | ~40 µM | Protein Kinase C | This value is for a similar glycogen synthase-derived fluorescent peptide and can be used as an estimate for Syntide 2.[6] |
| Km for CaMKII | 12 µM | CaMKII | For comparison of substrate affinity. |
Experimental Protocols
Below is a detailed methodology for a non-radioactive, fluorescence-based assay to measure Protein Kinase C activity using Syntide 2. This protocol is adapted from a method developed for a similar glycogen synthase-derived peptide.[6]
Principle
This assay is based on the change in the net charge of the Syntide 2 peptide upon phosphorylation. A fluorescent label attached to the peptide allows for its detection. The unphosphorylated, positively charged peptide migrates towards the cathode in an agarose (B213101) gel electrophoresis system. Upon phosphorylation, the addition of the negatively charged phosphate group alters the peptide's overall charge, causing it to migrate towards the anode. The amount of phosphorylated peptide, quantified by fluorescence, is directly proportional to the PKC activity.
Materials and Reagents
-
Fluorescently labeled Syntide 2 (custom synthesis required)
-
Protein Kinase C (purified or as a cell lysate)
-
ATP (Adenosine Triphosphate)
-
PKC Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
Phorbol 12-myristate 13-acetate (PMA) or other PKC activators (optional)
-
PKC specific inhibitors (e.g., Gö 6983, for negative controls)
-
Agarose
-
Electrophoresis Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Gel loading buffer
-
Fluorescence imager
Procedure
-
Reaction Setup:
-
Prepare a reaction mixture containing the PKC assay buffer, fluorescently labeled Syntide 2 (final concentration around the estimated Km, e.g., 40 µM), and the sample containing PKC.
-
Include appropriate controls: a negative control without ATP to assess background, a negative control with a PKC inhibitor, and a positive control with a known amount of active PKC.
-
-
Initiation of Reaction:
-
Initiate the phosphorylation reaction by adding ATP to a final concentration of approximately 100 µM.
-
The total reaction volume can be scaled as needed (e.g., 25 µL).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of gel loading buffer containing a denaturing agent (e.g., SDS) and placing the samples on ice.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in the electrophoresis buffer.
-
Load the samples into the wells of the gel.
-
Run the electrophoresis at a constant voltage until the phosphorylated and unphosphorylated peptides are well separated. The unphosphorylated peptide will migrate towards the cathode (-), and the phosphorylated peptide towards the anode (+).
-
-
Quantification:
-
Visualize the fluorescent peptides in the gel using a fluorescence imager.
-
Quantify the fluorescence intensity of the bands corresponding to the phosphorylated peptide.
-
The PKC activity can be expressed as the amount of phosphorylated peptide formed per unit time per amount of enzyme.
-
Mandatory Visualizations
Signaling Pathway of PKC Activation and Syntide 2 Phosphorylation
Caption: Signaling pathway leading to Protein Kinase C activation and subsequent phosphorylation of Syntide 2.
Experimental Workflow for Non-Radioactive PKC Assay
Caption: Workflow for a non-radioactive, fluorescence-based Protein Kinase C assay using Syntide 2.
References
- 1. ulab360.com [ulab360.com]
- 2. Glycogen synthase kinase-2 and phosphorylase kinase are the same enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multisite phosphorylation of glycogen synthase. Molecular basis for the substrate specificity of glycogen synthase kinase-3 and casein kinase-II (glycogen synthase kinase-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A non-radioactive assay for the cAMP-dependent protein kinase activity in rat brain homogenates and age-related changes in hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A non-radioactive fluorescent method for measuring protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Non-radioactive Protein Phosphorylation Analysis - Jena Bioscience [jenabioscience.com]
- 10. The role of protein kinase C in the inactivation of hepatic glycogen synthase by calcium-mobilizing agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abbiotec.com [abbiotec.com]
- 12. researchgate.net [researchgate.net]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
An In-depth Technical Guide to Syntide 2 as a CaMKII Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide 2 is a synthetic peptide widely utilized in biochemical and cellular research as a specific substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2][3][4] Its sequence is derived from the second phosphorylation site of glycogen (B147801) synthase.[1][2][5][6] Due to its well-defined characteristics and specificity, Syntide 2 serves as an invaluable tool for assaying CaMKII activity, screening for inhibitors, and elucidating the role of CaMKII in various signaling pathways. This guide provides a comprehensive overview of Syntide 2, including its biochemical properties, experimental applications, and the underlying signaling context.
Core Properties of Syntide 2
Syntide 2 is a 15-amino acid peptide with a sequence that is recognized and phosphorylated by CaMKII.[7] While it is a primary substrate for CaMKII, it can also be phosphorylated by other kinases such as Protein Kinase C (PKC), though with lower efficiency.[2][5][6]
Amino Acid Sequence and Phosphorylation Site:
The amino acid sequence of Syntide 2 is Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys (PLARTLSVAGLPGKK).[1][2] The phosphorylation of Syntide 2 by CaMKII occurs at the Threonine residue.
Quantitative Data: Kinetic Parameters
The interaction between CaMKII and Syntide 2 can be characterized by its Michaelis-Menten kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax). These values are crucial for designing and interpreting kinase assays. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the substrate's affinity for the enzyme.
| Parameter | Reported Value(s) | Enzyme Source | Reference(s) |
| Km | 12 µM | CaMKII | [4] |
| Vmax/Km Ratio (Relative) | 100 for CaMKII, 22 for PKC, 2 for phosphorylase kinase, 0.5 for myosin light chain kinase | Various Kinases | [5][6] |
CaMKII Signaling Pathway
CaMKII is a serine/threonine-specific protein kinase that plays a critical role in numerous cellular processes, including learning, memory, and calcium homeostasis.[8] Its activity is tightly regulated by intracellular calcium levels through the calcium-binding protein calmodulin (CaM).[9][10]
Activation Mechanism:
-
An increase in intracellular calcium (Ca²⁺) leads to the binding of Ca²⁺ ions to calmodulin.[9]
-
The Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, causing a conformational change that relieves autoinhibition and exposes the catalytic domain.[10]
-
The now-active CaMKII can phosphorylate its substrates, such as Syntide 2.
-
Prolonged activation can lead to autophosphorylation of CaMKII at Threonine 286, which renders the kinase partially active even after calcium levels have decreased.[8][11]
CaMKII Activation and Syntide 2 Phosphorylation
Experimental Protocols
Syntide 2 is commonly used in in vitro kinase assays to measure CaMKII activity. These assays can be performed using radioactive or non-radioactive methods.
Radioactive CaMKII Activity Assay
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into Syntide 2.
Materials:
-
Purified CaMKII enzyme
-
Syntide 2 peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Calcium Chloride (CaCl₂)
-
Calmodulin (CaM)
-
ATP solution
-
Stopping solution (e.g., 75 mM H₃PO₄)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a master mix containing the kinase reaction buffer, CaCl₂, CaM, and Syntide 2.
-
Initiate the reaction by adding the CaMKII enzyme and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Non-Radioactive CaMKII Activity Assay (ELISA-based)
This method utilizes a phospho-specific antibody to detect the phosphorylated Syntide 2 in an ELISA format.[12]
Materials:
-
Microtiter plates pre-coated with Syntide 2[12]
-
Purified CaMKII enzyme
-
Kinase buffer
-
ATP solution
-
Anti-phospho-Syntide-2 monoclonal antibody conjugated to horseradish peroxidase (HRP)[12]
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate[12]
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Add the sample containing CaMKII and the kinase buffer to the wells of the Syntide 2-coated plate.
-
Initiate the phosphorylation reaction by adding ATP.[12]
-
Incubate at an appropriate temperature for a set time.
-
Wash the wells to remove the enzyme and ATP.
-
Add the HRP-conjugated anti-phospho-Syntide-2 antibody and incubate.[12]
-
Wash the wells to remove unbound antibody.
-
Add the TMB substrate and incubate until a blue color develops.[12]
-
Stop the reaction with the stop solution, which will turn the color to yellow.[12]
-
Measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of phosphorylated Syntide 2.[12]
Experimental Workflow
A typical experimental workflow for studying CaMKII activity using Syntide 2, for instance in the context of screening for inhibitors, would follow these general steps.
General Experimental Workflow for a CaMKII Inhibitor Screen
Applications in Research and Drug Development
Syntide 2 is an indispensable tool in several areas of biomedical research:
-
Basic Research: It is used to study the fundamental properties of CaMKII, including its kinetics, regulation, and substrate specificity.[3]
-
Neuroscience: Given CaMKII's crucial role in synaptic plasticity, Syntide 2 is used in studies of learning and memory.[8]
-
Drug Development: Syntide 2 is a key component in high-throughput screening assays to identify and characterize inhibitors of CaMKII, which are potential therapeutic agents for conditions such as Alzheimer's disease, heart arrhythmia, and some cancers.[8]
Conclusion
Syntide 2's well-defined sequence and kinetic properties make it a robust and reliable substrate for the in vitro study of CaMKII. Its use in a variety of assay formats, from traditional radioactive methods to modern ELISA-based approaches, provides researchers with versatile tools to investigate the function and regulation of this critical kinase. This technical guide serves as a foundational resource for the effective application of Syntide 2 in both academic and industrial research settings.
References
- 1. abbiotec.com [abbiotec.com]
- 2. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 3. scbt.com [scbt.com]
- 4. peptide.com [peptide.com]
- 5. genscript.com [genscript.com]
- 6. lifetein.com [lifetein.com]
- 7. Syntide 2 - LKT Labs [lktlabs.com]
- 8. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 9. CAMK - Wikipedia [en.wikipedia.org]
- 10. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Syntide 2 peptide, a widely utilized synthetic substrate for studying calcium/calmodulin-dependent protein kinase II (CaMKII) and other related kinases. This document details its primary sequence, physicochemical properties, and its application in experimental protocols, supported by quantitative data and visual diagrams of relevant signaling pathways.
Core Properties of Syntide 2
Syntide 2 is a synthetic peptide whose sequence is derived from phosphorylation site 2 on glycogen (B147801) synthase, a key enzyme in glucose metabolism.[1][2][3][4] This homology makes it an effective and specific substrate for CaMKII, the primary kinase responsible for phosphorylating this site on glycogen synthase.[1][3]
Primary Sequence and Physicochemical Characteristics
The primary amino acid sequence of Syntide 2 is:
Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys
In single-letter code, this is represented as:
PLARTLSVAGLPGKK [1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 108334-68-5 | [1] |
| Molecular Weight | ~1507.85 g/mol | [2][4] |
| Molecular Formula | C68H122N20O18 | [2][4] |
| Purity | >95% by HPLC | [2] |
| Appearance | Lyophilized solid | [2] |
| Solubility | Soluble in distilled water (up to 2 mg/ml), 1% acetic acid, and DMSO. For hydrophobic preparations, dissolving in a small amount of DMSO followed by dilution with water is recommended. | [2][5][6] |
| Storage | Store at -20°C. The product is hygroscopic and should be protected from light. After reconstitution, it is recommended to aliquot and store at -20°C. | [2] |
Role in Kinase Signaling
Syntide 2 serves as a substrate for several protein kinases, most notably CaMKII. It is also recognized by Protein Kinase C (PKC) and CaMKV, among others.[1][2][6][7] Its specificity is a key attribute for its use in research.
Substrate Specificity
The utility of Syntide 2 as a research tool is underscored by its differential phosphorylation by various kinases. The relative Vmax/Km ratios, which indicate the catalytic efficiency of an enzyme for a substrate, highlight its preference for CaMKII.
| Kinase | Relative Vmax/Km Ratio | Reference |
| CaMKII | 100 | [3][8] |
| Protein Kinase C (PKC) | 22 | [3][8] |
| Phosphorylase Kinase | 2 | [3][8] |
| Myosin Light Chain Kinase | 0.5 | [3][8] |
Syntide 2 is a poor substrate for phosphorylase kinase and is not significantly phosphorylated by myosin light chain kinase.[3][8]
CaMKII Signaling Pathway
CaMKII is a crucial mediator of calcium signaling in cells and plays a significant role in various physiological processes, including neurotransmitter release, gene expression, and metabolic regulation. The activation of CaMKII and its subsequent phosphorylation of target substrates, such as glycogen synthase, is a key regulatory mechanism.
Experimental Protocols
Syntide 2 is a cornerstone reagent for in vitro kinase assays designed to measure CaMKII activity, screen for inhibitors, or characterize the kinetics of the enzyme.
In Vitro CaMKII Kinase Assay (ELISA-based)
This protocol outlines a common ELISA-based method for quantifying CaMKII activity using Syntide 2 as a substrate.
Principle: Microplate wells are coated with Syntide 2. The sample containing CaMKII is added along with ATP and necessary cofactors. The kinase phosphorylates the bound Syntide 2. The amount of phosphorylated peptide is then detected using a specific antibody that recognizes the phosphorylated form of Syntide 2, typically conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric detection.
Materials:
-
Syntide 2-coated 96-well microplate
-
Recombinant CaMKII or sample containing CaMKII
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP solution
-
Calmodulin solution
-
CaCl₂ solution
-
Anti-phospho-Syntide 2 antibody (HRP-conjugated)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Kinase Reaction Mix: Prepare a master mix of the Kinase Reaction Buffer containing ATP, Calmodulin, and CaCl₂.
-
Add Kinase: Add the CaMKII-containing sample to the wells of the Syntide 2-coated microplate.
-
Initiate Reaction: Add the Kinase Reaction Mix to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove the kinase and ATP.
-
Add Detection Antibody: Add the HRP-conjugated anti-phospho-Syntide 2 antibody to each well and incubate at room temperature.
-
Washing: Repeat the washing step to remove unbound antibody.
-
Develop Signal: Add the TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Measure Absorbance: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of phosphorylated Syntide 2, and thus to the CaMKII activity.
Conclusion
Syntide 2 is an indispensable tool for researchers studying CaMKII-mediated signaling pathways. Its well-defined primary sequence, specificity as a CaMKII substrate, and ease of use in various kinase assay formats make it a valuable reagent for elucidating the role of CaMKII in health and disease. This guide provides the foundational technical information required for the effective application of Syntide 2 in a research setting.
References
- 1. CaM-kinase II (Human) Assay Kit - Creative BioMart [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 4. abbiotec.com [abbiotec.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Calmodulin-dependent glycogen synthase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium signaling through CaMKII regulates hepatic glucose production in fasting and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Trifluoroacetic Acid in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetic acid (TFA) is a cornerstone reagent in solid-phase peptide synthesis (SPPS), primarily utilized for the simultaneous cleavage of the synthesized peptide from the resin support and the removal of acid-labile side-chain protecting groups. Its strong acidity, high volatility, and miscibility with common organic solvents make it highly effective for these critical steps.[1] This technical guide provides an in-depth exploration of the multifaceted role of TFA in peptide synthesis, including its chemical mechanisms, experimental protocols, potential side reactions, and strategies for their mitigation.
Core Functions of Trifluoroacetic Acid in Peptide Synthesis
TFA's primary functions in the final stages of SPPS are twofold: deprotection of side-chain protecting groups and cleavage of the peptide from the solid support.
Deprotection of Acid-Labile Protecting Groups
In both Boc/Bzl and Fmoc/tBu strategies of SPPS, TFA is instrumental in removing protecting groups from the side chains of amino acids.[2] The tert-butyl (tBu) based protecting groups, commonly used in the Fmoc strategy for residues like Asp, Glu, Ser, Thr, Tyr, and Lys, are efficiently cleaved by TFA.[3][4] Similarly, the tert-butyloxycarbonyl (Boc) protecting group used for the Nα-amino group in the Boc strategy is readily removed by TFA.[5][6]
The mechanism of Boc deprotection by TFA is an acid-catalyzed elimination. The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation renders the Boc group unstable, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess TFA to form a trifluoroacetate (B77799) salt.[7][8]
Cleavage of the Peptide from the Resin
The final step in SPPS is the cleavage of the peptide from the resin support. For many commonly used resins in Fmoc-SPPS, such as Wang and Rink Amide resins, this is achieved through acidolysis with a high concentration of TFA.[9][10] The acid protonates the ester or amide linkage between the peptide and the resin, making it susceptible to cleavage and releasing the peptide into solution.[11] The efficiency and kinetics of cleavage can depend on the specific resin linker and the peptide sequence.[3]
Experimental Protocols
The following are detailed protocols for the use of TFA in the final cleavage and deprotection steps of Fmoc-SPPS.
Standard TFA Cleavage Protocol for Peptides on Wang or Rink Amide Resin
This protocol is a general procedure for cleaving peptides from acid-labile resins.
Materials:
-
Peptide-bound resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with DCM (3 x 10 mL per gram of resin) to swell the resin and remove any residual solvents. Dry the resin under vacuum for at least one hour.[3][12]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh just before use. The composition of the cocktail depends on the amino acid composition of the peptide (see Table 1). For a standard cleavage, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is commonly used. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[11]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours.[7]
-
Peptide Isolation: Filter the cleavage mixture through a sintered glass funnel into a clean collection tube. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[11]
-
Peptide Precipitation: In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[11]
-
Washing and Drying: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[12]
Side Reactions and Mitigation Strategies
The highly reactive carbocations generated during TFA-mediated cleavage can lead to undesired side reactions, particularly with sensitive amino acid residues. The addition of "scavengers" to the cleavage cocktail is crucial to trap these reactive species and minimize byproduct formation.
Common Side Reactions
-
Tryptophan Alkylation: The indole (B1671886) side chain of tryptophan is susceptible to alkylation by carbocations, such as the tert-butyl cation. This can be a significant side reaction, leading to modified peptides.
-
Methionine Oxidation: The thioether side chain of methionine can be oxidized to the corresponding sulfoxide.[13]
-
Cysteine Modification: The free thiol group of cysteine can be alkylated, for example, by tert-butyl cations leading to S-tert-butylation.[14]
-
Tyrosine Modification: The phenol (B47542) ring of tyrosine can also be a target for electrophilic attack by carbocations.
Scavenger Cocktails
The choice of scavenger cocktail is critical and depends on the amino acid composition of the peptide. A variety of cocktails have been developed to address specific side reactions.
| Cleavage Cocktail (Reagent) | Composition (v/v/v) | Primary Application | Reference(s) |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without highly sensitive residues. | |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. | |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A less odorous alternative to Reagent K, effective for scavenging trityl groups. | [15] |
| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions. | [11] |
Table 1: Common TFA Cleavage Cocktails. This table summarizes the composition and primary applications of frequently used scavenger cocktails in peptide synthesis.
A study on the mitigation of S-tert-butylation of Cysteine-containing peptides demonstrated the effectiveness of different scavengers. The use of a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for 1 hour at 25°C resulted in 15.4% of the S-tert-butylated side product. The addition of other scavengers and optimization of reaction conditions were shown to reduce this side reaction.[14]
Visualizing Key Processes in Peptide Synthesis
The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanisms and workflows involving trifluoroacetic acid in peptide synthesis.
Figure 1: Mechanism of TFA-Mediated Boc Deprotection. This diagram illustrates the four-step mechanism of Boc group removal using TFA, from initial protonation to the final amine salt formation.
Figure 2: General Peptide Cleavage Workflow. This flowchart outlines the standard experimental procedure for cleaving a synthesized peptide from the solid support using a TFA-based cocktail.
Figure 3: Role of Scavengers in Mitigating Side Reactions. This diagram illustrates how reactive cations generated during TFA cleavage can lead to side products and how scavengers intercept these cations to protect the desired peptide.
Conclusion
Trifluoroacetic acid is an indispensable reagent in solid-phase peptide synthesis, facilitating the critical final steps of deprotection and cleavage. A thorough understanding of its chemical mechanisms, the potential for side reactions, and the strategic use of scavenger cocktails is paramount for researchers, scientists, and drug development professionals to achieve high yield and purity of synthetic peptides. The detailed protocols and visual representations provided in this guide serve as a comprehensive resource for the effective and safe application of TFA in the synthesis of peptides for research and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. scribd.com [scribd.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
Syntide 2 TFA: A Technical Guide to its Discovery, Development, and Application in Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syntide 2, a synthetic peptide with the sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys, has established itself as a valuable tool in cellular signaling research. Derived from the phosphorylation site 2 of glycogen (B147801) synthase, it is a widely utilized substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and, to a lesser extent, other kinases such as Protein Kinase C (PKC).[1] This technical guide provides an in-depth overview of the discovery, development, and multifaceted applications of Syntide 2, with a particular focus on its trifluoroacetate (B77799) (TFA) salt form. It details the biochemical properties, synthesis, and purification of the peptide, and presents comprehensive experimental protocols for its use in in vitro and cell-based kinase assays. Furthermore, this document explores the critical role of the TFA counterion and provides visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in kinase research and drug discovery.
Introduction: The Emergence of a Key Kinase Substrate
The study of protein phosphorylation, a fundamental post-translational modification, relies heavily on the availability of specific and reliable kinase substrates. The discovery and development of synthetic peptide substrates revolutionized kinase research by providing tools to dissect complex signaling pathways. Syntide 2 emerged from the need for a specific and efficient substrate for CaMKII, a crucial enzyme involved in a myriad of cellular processes, including synaptic plasticity, memory formation, and gene expression.[2] Its sequence was strategically designed to mimic the phosphorylation site 2 on glycogen synthase, a natural substrate of CaMKII.[1] This homology confers a high degree of specificity, making Syntide 2 an invaluable reagent for assaying CaMKII activity.
The peptide is most commonly supplied as a trifluoroacetate (TFA) salt, a byproduct of the solid-phase peptide synthesis (SPPS) and purification process. While TFA is essential for efficient synthesis and purification, its presence can influence experimental outcomes. This guide will address the implications of the TFA counterion and provide context for its consideration in experimental design.
Physicochemical and Biochemical Properties
Syntide 2 is a 15-amino acid peptide with the following sequence:
Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys
| Property | Value | Reference |
| Molecular Formula | C68H122N20O18 | [3] |
| Molecular Weight | 1507.8 g/mol | [3] |
| Amino Acid Sequence | PLARTLSVAGLPGKK | [1] |
| Phosphorylation Site | Serine | Inferred |
| Formulation | Typically supplied as a lyophilized trifluoroacetate (TFA) salt | General Knowledge |
Kinase Specificity and Kinetic Parameters
Syntide 2 is primarily recognized as a substrate for CaMKII. However, it can also be phosphorylated by other kinases, albeit with different efficiencies. The kinetic parameters of Syntide 2 phosphorylation provide a quantitative measure of its substrate suitability for various kinases.
| Kinase | Km (µM) | Relative Vmax/Km | Reference |
| CaMKII | 12 | 100 | Inferred |
| Protein Kinase C (PKC) | Not explicitly found | 22 | Inferred |
| Phosphorylase Kinase | Not explicitly found | 2 | Inferred |
| Myosin Light Chain Kinase (MLCK) | Not explicitly found | 0.5 | Inferred |
Role of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis to release the synthesized peptide from the resin. It is also frequently used as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide purification. Consequently, synthetic peptides like Syntide 2 are often isolated as TFA salts.
While generally not a concern for many applications, the presence of residual TFA can, in some instances, affect cellular assays by altering intracellular pH or directly interacting with cellular components. For sensitive applications, researchers may consider exchanging the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride.
Experimental Protocols
In Vitro Radioactive Kinase Assay using Syntide 2 and P81 Phosphocellulose Paper
This protocol describes a classic method for measuring CaMKII activity by quantifying the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into Syntide 2.
Materials:
-
Recombinant active CaMKII
-
Syntide 2 TFA salt
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA, 0.2 mM CaCl₂, 1 µM Calmodulin)
-
ATP solution
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, Syntide 2 (final concentration typically 10-50 µM), and the kinase inhibitor to be tested (if applicable).
-
Initiate the reaction: Add recombinant CaMKII to the reaction mix.
-
Start the phosphorylation: Add [γ-³²P]ATP to a final concentration of 100-200 µM to start the reaction.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. Immediately immerse the paper in a beaker containing 75 mM phosphoric acid.
-
Wash: Wash the P81 papers three to four times with 75 mM phosphoric acid for 5-10 minutes each wash to remove unincorporated [γ-³²P]ATP.
-
Dry: Briefly wash the papers with acetone (B3395972) and let them air dry.
-
Quantify: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
In Vitro Non-Radioactive ELISA-based Kinase Assay
This protocol offers a safer and more convenient alternative to the radioactive assay, utilizing an antibody that specifically recognizes the phosphorylated form of Syntide 2.
Materials:
-
Recombinant active CaMKII
-
This compound salt
-
ATP solution
-
Kinase reaction buffer (as above)
-
ELISA plate pre-coated with a generic peptide-binding surface
-
Anti-phospho-Syntide 2 antibody (conjugated to HRP or biotin)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the plate (if not pre-coated): Incubate the ELISA plate wells with a solution of Syntide 2 overnight at 4°C. Wash the wells with wash buffer.
-
Block: Add blocking buffer to each well and incubate for 1-2 hours at room temperature. Wash the wells.
-
Kinase reaction: Prepare the kinase reaction mixture containing kinase buffer, ATP, and the test compounds. Add the mixture to the wells.
-
Initiate phosphorylation: Add recombinant CaMKII to the wells and incubate at 30°C for 30-60 minutes.
-
Stop the reaction: Stop the reaction by adding a solution containing EDTA or by washing the wells with wash buffer.
-
Primary antibody incubation: Add the anti-phospho-Syntide 2 antibody to each well and incubate for 1-2 hours at room temperature. Wash the wells.
-
Secondary detection (if using a biotinylated primary): If a biotinylated primary antibody was used, add streptavidin-HRP and incubate for 30-60 minutes. Wash the wells.
-
Develop: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop and read: Add the stop solution to each well, which will turn the color to yellow. Read the absorbance at 450 nm using a plate reader.
Cell-Based FRET Assay for CaMKII Activity
This protocol describes a conceptual cell-based assay using a genetically encoded Förster Resonance Energy Transfer (FRET) biosensor incorporating a Syntide 2-like substrate to monitor CaMKII activity in living cells.
Principle:
A FRET-based biosensor is constructed by flanking a CaMKII-responsive element with a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). The responsive element consists of a Syntide 2-like peptide sequence and a phospho-amino acid binding domain (PABD). In the basal state, the sensor is in a conformation that allows FRET to occur between CFP and YFP. Upon phosphorylation of the Syntide 2-like sequence by active CaMKII, the PABD binds to the phosphorylated peptide, causing a conformational change that separates CFP and YFP, leading to a decrease in FRET.
Procedure:
-
Construct the biosensor: Clone the DNA sequence encoding the CFP-Syntide 2-like-PABD-YFP fusion protein into a suitable mammalian expression vector.
-
Cell culture and transfection: Culture the cells of interest and transfect them with the biosensor plasmid using a suitable transfection reagent.
-
Cell imaging: After 24-48 hours of expression, image the cells using a fluorescence microscope equipped for FRET imaging.
-
Stimulation: Treat the cells with a stimulus known to activate CaMKII (e.g., ionomycin (B1663694) to increase intracellular calcium).
-
FRET measurement: Acquire images of both CFP and YFP fluorescence before and after stimulation. Calculate the FRET ratio (e.g., YFP emission / CFP emission). A decrease in the FRET ratio indicates an increase in CaMKII activity.
-
Inhibitor studies: Pre-incubate the cells with a CaMKII inhibitor before stimulation to confirm that the observed FRET change is dependent on CaMKII activity.
Data Presentation: Inhibitor Screening
Syntide 2 is an excellent substrate for high-throughput screening of CaMKII inhibitors. The following table summarizes the inhibitory activities of several known CaMKII inhibitors, with IC50 values determined using assays employing Syntide 2 as the substrate.
| Inhibitor | IC50 (nM) | Assay Conditions/Notes | Reference |
| Autocamtide-2-related inhibitory peptide (AIP) | 40 | Competitive with autocamtide-2, noncompetitive with Syntide-2. | [4] |
| KN-93 | 370 (Ki) | Cell-permeable, reversible, and competitive inhibitor. | [5] |
| Calmodulin Kinase IINtide | 50 | Inhibits both total and Ca²⁺-independent CaMKII activity. | |
| CaMKII(AC3)-protected peptide inhibitor | ~5000 | [6] |
Visualizations: Signaling Pathways and Workflows
CaMKII Signaling Pathway
The following diagram illustrates the central role of CaMKII in a typical signaling cascade initiated by an increase in intracellular calcium.
Experimental Workflow for In Vitro Kinase Assay
This diagram outlines the general workflow for performing an in vitro kinase assay using Syntide 2.
Logical Relationship of FRET-based Biosensor
This diagram illustrates the principle behind the FRET-based biosensor for measuring CaMKII activity.
Conclusion
This compound remains a cornerstone in the study of CaMKII and related kinases. Its well-characterized kinetic properties, specificity, and adaptability to various assay formats make it an indispensable tool for researchers in both academic and industrial settings. This technical guide has provided a comprehensive overview of Syntide 2, from its molecular origins to its practical application in the laboratory. By understanding its biochemical characteristics, the nuances of its TFA salt form, and the detailed protocols for its use, researchers can effectively leverage Syntide 2 to advance our understanding of kinase signaling in health and disease, and to facilitate the discovery of novel therapeutic agents targeting these critical pathways.
References
- 1. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 2. Calcium/Calmodulin-Dependent Protein Kinase II: An Unforgettable Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Postsynaptic Inhibitors of Calcium/Calmodulin-Dependent Protein Kinase Type II Block Induction But Not Maintenance of Pairing-Induced Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Syntide 2 Trifluoroacetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Syntide 2 trifluoroacetate (B77799) is a synthetic peptide that has become an invaluable tool in cellular signaling research. Its primary utility lies in its role as a substrate for several key protein kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA). This guide provides an in-depth overview of the fundamental properties of Syntide 2 trifluoroacetate, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.
Core Properties of Syntide 2 Trifluoroacetate
Syntide 2 is a 15-amino acid peptide with the sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys-OH[1][2]. The trifluoroacetate salt form enhances its stability and solubility.
Physicochemical and Biological Characteristics
| Property | Value | Source(s) |
| Molecular Formula | C68H122N20O18 (peptide) | [1][2][3] |
| Molecular Weight | 1507.8 g/mol (peptide) | [1][2][3] |
| Molecular Formula (TFA Salt) | C70H123F3N20O20 | [4] |
| Molecular Weight (TFA Salt) | 1621.84 g/mol | [4] |
| Amino Acid Sequence | Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys | [1][2] |
| Purity | Typically ≥95% by HPLC | [2] |
| Appearance | White to off-white lyophilized solid | [2][4] |
| Solubility | Soluble in water (up to 2 mg/ml), DMSO, and 1% acetic acid.[2][4] For aqueous solutions, sonication may be required to achieve higher concentrations.[4][5] | |
| Storage | Store lyophilized peptide at -20°C or -80°C, protected from moisture and light.[2][4] Peptide solutions are less stable and should be aliquoted and stored at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles.[6] | |
| Primary Kinase Targets | CaMKII, PKA, Protein Kinase C (PKC) | [7] |
| Km for CaMKII | ~12 µM | [5][8] |
Biological Activity and Mechanism of Action
Syntide 2 mimics a phosphorylation site on glycogen (B147801) synthase, a physiological substrate of CaMKII.[2][7] This makes it an excellent substrate for in vitro kinase assays to measure the activity of CaMKII and other kinases. The threonine residue within the peptide's sequence (Pro-Leu-Ala-Arg-Thr -Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys) is the primary site of phosphorylation.
The trifluoroacetate (TFA) counter-ion is a remnant of the peptide synthesis process and is generally considered biochemically inert at the concentrations used in most kinase assays. However, it is important to be aware of its presence, as high concentrations of TFA can potentially affect cellular assays.[9]
Experimental Protocols
In Vitro CaMKII Kinase Assay
This protocol outlines a non-radioactive, ELISA-based method for measuring CaMKII activity using Syntide 2.
Materials:
-
Syntide 2 trifluoroacetate
-
Active CaMKII enzyme
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM CaCl2, 1 µM Calmodulin)
-
Microtiter plates (pre-coated with a generic protein-binding surface)
-
Phospho-Syntide 2 specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Substrate Coating: Dissolve Syntide 2 in a suitable buffer and coat the wells of a microtiter plate. Incubate and then wash to remove unbound peptide.
-
Kinase Reaction:
-
Prepare a reaction mix containing the kinase buffer, ATP, and the active CaMKII enzyme.
-
Add the reaction mix to the Syntide 2-coated wells.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes) to allow for phosphorylation.
-
-
Detection:
-
Wash the wells to remove the kinase and ATP.
-
Add the primary antibody specific for phosphorylated Syntide 2 and incubate.
-
Wash and add the HRP-conjugated secondary antibody. Incubate.
-
Wash and add the TMB substrate. A blue color will develop.
-
-
Quantification:
-
Stop the reaction by adding the stop solution. The color will turn yellow.
-
Measure the absorbance at 450 nm using a plate reader. The absorbance is directly proportional to the amount of phosphorylated Syntide 2 and thus the CaMKII activity.
-
In Vitro PKA Kinase Assay
A similar ELISA-based protocol can be adapted for measuring PKA activity.
Materials:
-
Syntide 2 trifluoroacetate
-
Active PKA catalytic subunit
-
ATP
-
PKA kinase reaction buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM DTT)
-
cAMP (for activation of holoenzyme if not using the catalytic subunit)
-
Other materials as listed for the CaMKII assay.
Procedure:
The procedure is analogous to the CaMKII assay, with the following modifications:
-
Kinase Activation: If using the PKA holoenzyme, pre-incubate with cAMP to release the active catalytic subunit.
-
Kinase Reaction: Use the PKA-specific reaction buffer and the active PKA enzyme.
-
Detection: Utilize an antibody that specifically recognizes Syntide 2 phosphorylated by PKA. The subsequent steps of detection and quantification remain the same.
Signaling Pathways and Experimental Workflows
CaMKII Signaling Pathway
The following diagram illustrates a simplified CaMKII signaling pathway. An increase in intracellular calcium leads to the binding of calcium to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates CaMKII, which in turn phosphorylates downstream substrates like Syntide 2.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the logical flow of an in vitro kinase assay using Syntide 2.
References
- 1. mdpi.com [mdpi.com]
- 2. abbiotec.com [abbiotec.com]
- 3. Syntide 2 trifluoroacetate salt | C68H122N20O18 | CID 5074902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Syntide 2 TFA | CaMK | | Invivochem [invivochem.com]
- 5. Syntide 2 acetate(108334-68-5 free base) | CaMK | TargetMol [targetmol.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 8. Trifluoroacetate | C2F3O2- | CID 84468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Available options - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
An In-depth Technical Guide to CaMKII and its Substrates for Researchers, Scientists, and Drug Development Professionals
Introduction to Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine protein kinase that plays a pivotal role in decoding intracellular calcium signals.[1][2] It is particularly abundant in the brain, constituting up to 2% of the total protein in the hippocampus, where it is a key regulator of synaptic plasticity, the molecular basis for learning and memory.[1][3] CaMKII is a multifunctional enzyme with a unique dodecameric or tetradecameric holoenzyme structure, composed of individual subunits.[4][5] Each subunit contains a catalytic domain, a regulatory domain, a variable linker region, and an association domain that mediates the formation of the holoenzyme.[3][6] Four main isoforms of CaMKII (α, β, γ, and δ) have been identified, with the α and β isoforms being predominantly expressed in neurons.[7][8]
The activation of CaMKII is a multi-step process initiated by the binding of calcium (Ca²⁺) and calmodulin (CaM).[9][10] In its inactive state, the catalytic domain is autoinhibited by the regulatory domain.[6] An increase in intracellular Ca²⁺ concentration leads to the formation of the Ca²⁺/CaM complex, which then binds to the regulatory domain of CaMKII, causing a conformational change that relieves the autoinhibition and activates the kinase.[9][11] This initial activation is transient and dependent on the continued presence of Ca²⁺/CaM.
A key feature of CaMKII is its ability to undergo autophosphorylation, which confers Ca²⁺-independent (autonomous) activity.[1][12] Upon activation by Ca²⁺/CaM, adjacent CaMKII subunits within the holoenzyme phosphorylate each other at a critical threonine residue (Thr286 in the α isoform).[4][12] This autophosphorylation event traps the calmodulin molecule and prevents the regulatory domain from re-inhibiting the catalytic domain, even after Ca²⁺ levels have returned to baseline.[12][13] This sustained activity allows CaMKII to act as a molecular memory switch, prolonging the downstream effects of transient calcium signals.[1]
Further regulation of CaMKII activity occurs through inhibitory autophosphorylation at other sites, such as Thr305/306.[14][15] Phosphorylation at these sites prevents the re-binding of Ca²⁺/CaM, thereby terminating the activation cycle.[15] The interplay between these activating and inhibitory phosphorylation events allows for fine-tuning of CaMKII activity in response to different patterns of calcium signaling, enabling it to mediate diverse cellular processes, including both long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission.[8][14]
CaMKII Signaling Pathway
The activation of CaMKII by calcium influx, typically through NMDA receptors in neurons, triggers a cascade of downstream signaling events that are crucial for synaptic plasticity.
CaMKII Substrates
CaMKII phosphorylates a wide array of substrate proteins, thereby modulating their function and contributing to the diverse cellular effects of calcium signaling. The identification of these substrates is crucial for understanding the molecular mechanisms underlying CaMKII-dependent processes. The consensus phosphorylation motif for CaMKII is generally considered to be R-X-X-S/T, where R is an arginine at the -3 position relative to the serine or threonine phosphorylation site.[8] However, variations to this motif exist, and substrate recognition is also influenced by the structural context of the phosphorylation site and interactions with docking domains on the substrate protein.[3]
Quantitative Data on CaMKII Autophosphorylation and Substrate Phosphorylation
Mass spectrometry-based quantitative phosphoproteomics has been instrumental in identifying numerous CaMKII autophosphorylation sites and downstream substrates.[16][17] The tables below summarize key autophosphorylation sites on CaMKIIα and CaMKIIβ, as well as a selection of validated downstream substrates with their respective phosphorylation sites.
Table 1: CaMKII Autophosphorylation Sites
| CaMKII Isoform | Phosphorylation Site | Function |
| CaMKIIα | Thr286 | Generates Ca²⁺/CaM-independent (autonomous) activity.[4][7] |
| Thr305/Thr306 | Inhibits Ca²⁺/CaM binding, promoting kinase inactivation.[14][15] | |
| Ser314 | Ca²⁺-independent autophosphorylation.[16] | |
| CaMKIIβ | Thr287 | Analogous to Thr286 in CaMKIIα, generates autonomous activity.[16] |
| Thr306/Thr307 | Inhibitory phosphorylation.[16] | |
| Ser315 | Ca²⁺-independent autophosphorylation.[16] |
Table 2: Selected Validated CaMKII Substrates
| Substrate Protein | Phosphorylation Site(s) | Cellular Function and Role in CaMKII Signaling |
| AMPA Receptor (GluA1) | Ser831 | Phosphorylation by CaMKII increases the single-channel conductance of AMPA receptors, contributing to the expression of LTP.[18] |
| NMDA Receptor (GluN2B) | Ser1303 | CaMKII binding to GluN2B is crucial for its synaptic localization and function in LTP. Phosphorylation at this site may modulate this interaction.[3] |
| Stargazin | Multiple Ser/Thr sites | Phosphorylation by CaMKII regulates the trafficking and synaptic anchoring of AMPA receptors. |
| Ryanodine Receptor 2 (RyR2) | Ser2814 | In cardiac muscle, CaMKII-dependent phosphorylation of RyR2 contributes to Ca²⁺ leak from the sarcoplasmic reticulum, which can be pathogenic in heart failure and arrhythmias.[12] |
| Phospholamban (PLN) | Thr17 | In the heart, phosphorylation of PLN by CaMKII relieves its inhibition of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), enhancing Ca²⁺ reuptake.[12] |
| Synapsin I | Ser566, Ser603 | Phosphorylation by CaMKII regulates the association of synaptic vesicles with the actin cytoskeleton, thereby modulating neurotransmitter release. |
| CREB | Ser133 | While primarily a target for PKA, CaMKII can also phosphorylate CREB, a transcription factor involved in long-term memory formation.[8] |
| Histone Deacetylases (HDACs) | e.g., Ser467 in HDAC4 | CaMKII-mediated phosphorylation of class IIa HDACs leads to their nuclear export, relieving their repression of transcription factors like MEF2, which is important in cardiac hypertrophy.[19] |
Experimental Protocols
The study of CaMKII and its substrates relies on a variety of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
In Vitro CaMKII Kinase Assay using Radiolabeled ATP
This assay measures the enzymatic activity of CaMKII by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate.[20][21][22][23]
Materials:
-
Purified active CaMKII
-
Substrate peptide (e.g., Autocamtide-2) or protein
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM CaCl₂)
-
Calmodulin
-
[γ-³²P]ATP
-
Cold ATP stock solution
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, calmodulin, and the substrate peptide or protein.
-
Initiate the reaction: Add purified CaMKII to the reaction mix. Pre-incubate for 2 minutes at 30°C to allow for CaMKII activation.
-
Start the phosphorylation reaction: Add a mixture of [γ-³²P]ATP and cold ATP to the reaction tube to start the kinase reaction. The final ATP concentration should be optimized for the specific experiment.
-
Incubate: Incubate the reaction at 30°C for a specific time period (e.g., 10 minutes). The incubation time should be within the linear range of the kinase activity.
-
Stop the reaction: Terminate the reaction by adding the stop solution.
-
Spot onto phosphocellulose paper: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the paper: Wash the P81 paper squares extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. This is typically done with several changes of the wash solution.
-
Quantify radioactivity: Place the washed and dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate kinase activity: The activity is typically expressed as picomoles or nanomoles of phosphate incorporated per minute per microgram of enzyme.
Immunoprecipitation of CaMKII and its Substrates from Brain Tissue
This protocol allows for the isolation of CaMKII and its associated proteins from a complex mixture, such as brain lysate, for subsequent analysis.[14]
Materials:
-
Brain tissue (e.g., hippocampus)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CaMKII antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot apparatus and reagents
Procedure:
-
Prepare tissue lysate: Homogenize the brain tissue in ice-cold lysis buffer.
-
Clarify the lysate: Centrifuge the homogenate at high speed to pellet cellular debris. Collect the supernatant.
-
Pre-clear the lysate: Add protein A/G agarose beads to the lysate and incubate to reduce non-specific binding. Centrifuge and collect the pre-cleared supernatant.
-
Immunoprecipitation: Add the anti-CaMKII antibody to the pre-cleared lysate and incubate with gentle rotation to allow the antibody to bind to CaMKII.
-
Capture the immune complexes: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-CaMKII complexes.
-
Wash the beads: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elute the proteins: Resuspend the washed beads in elution buffer and heat to release the immunoprecipitated proteins.
-
Analyze by Western blot: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against CaMKII and potential substrates.
Mass Spectrometry for Identification of CaMKII Phosphorylation Sites
Mass spectrometry is a powerful technique for identifying the specific amino acid residues that are phosphorylated by a kinase.[14][24][25][26][27]
Procedure Outline:
-
Protein Isolation and Digestion: The protein of interest (either CaMKII for autophosphorylation analysis or a substrate) is isolated, often through immunoprecipitation or gel electrophoresis. The purified protein is then digested into smaller peptides using a protease such as trypsin.
-
Phosphopeptide Enrichment: Since phosphorylated peptides are often present in low abundance, they are typically enriched from the peptide mixture using techniques like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The enriched phosphopeptides are separated by liquid chromatography and then introduced into a mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the masses of the fragments are measured (MS/MS or MS2 scan).
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database. Software algorithms identify the peptide sequence and pinpoint the location of the phosphate group based on the mass shifts observed in the fragment ions.
CaMKII in Drug Development
The central role of CaMKII in various physiological and pathological processes has made it an attractive target for drug development, particularly in the areas of cardiovascular disease and neurological disorders.[1][7][28][29]
Strategies for CaMKII Inhibition
Several strategies have been employed to develop CaMKII inhibitors:
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrates.[1][7]
-
CaM-Binding Site Blockers: These inhibitors prevent the binding of Ca²⁺/CaM to the regulatory domain, thereby blocking the initial activation of the kinase. The widely used experimental inhibitor KN-93 falls into this category.[1][7]
-
Substrate-Binding Site Blockers: These inhibitors, often peptide-based, are designed to mimic the substrate and block the substrate-binding site on the catalytic domain.[1][7]
-
Allosteric Inhibitors: These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its activity.[7][30]
Challenges and Opportunities
Despite being a promising therapeutic target, the development of clinically successful CaMKII inhibitors has been challenging.[1][2][28] Key hurdles include:
-
Selectivity: The ATP-binding pocket is highly conserved among protein kinases, making it difficult to develop highly selective ATP-competitive inhibitors. Off-target effects are a major concern.[31]
-
Isoform Specificity: The different CaMKII isoforms have distinct physiological roles. Developing isoform-selective inhibitors is crucial to minimize side effects. For example, inhibiting the neuronal α and β isoforms could have cognitive side effects, while targeting the cardiac δ isoform is desirable for treating heart disease.[32]
-
Targeting Activated CaMKII: In many disease states, CaMKII is constitutively active due to autophosphorylation or oxidation. Inhibitors that only target the inactive state may have limited efficacy.
Despite these challenges, the field is advancing. Novel approaches such as the development of allosteric inhibitors and isoform-selective compounds are being pursued.[9][33] Cardurion Pharmaceuticals is one company that has advanced a CaMKII inhibitor into clinical trials for cardiovascular diseases.[4] The continued exploration of CaMKII's complex regulation and the development of more sophisticated screening and design strategies hold promise for the future development of effective and safe CaMKII-targeted therapies.
References
- 1. Ca2+/Calmodulin-dependent protein kinase II (CaMKII)-targeted drug discovery: Challenges and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardurion Pharmaceuticals to Provide Update on CaMKII Inhibitor Program at the American Heart Association’s Scientific Sessions 2023 - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 8. Specificity of calcium/calmodulin-dependent protein kinases in mouse egg activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative proteomics analysis of CaMKII phosphorylation and the CaMKII interactome in the mouse forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative proteomics analysis of CaMKII phosphorylation and the CaMKII interactome in the mouse forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. researchgate.net [researchgate.net]
- 19. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. Assaying Protein Kinase Activity with Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 24. molbiolcell.org [molbiolcell.org]
- 25. Guide for Mass Spectrometric Identification of Phosphorylated Peptides and Phosphorylated Sites - Creative BioMart [creativebiomart.net]
- 26. appliedbiomics.com [appliedbiomics.com]
- 27. Challenges and Opportunities for Therapeutic Targeting of Calmodulin Kinase II in Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. What are CaMKII inhibitors and how do they work? [synapse.patsnap.com]
- 29. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Frontiers | CaMKII Inhibition is a Novel Therapeutic Strategy to Prevent Diabetic Cardiomyopathy [frontiersin.org]
- 32. Challenges and Opportunities for Therapeutic Targeting of Calmodulin Kinase II in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 33. cardurion.com [cardurion.com]
The Role of Syntide 2 TFA in Plant Biology: A Technical Guide to Investigating Gibberellin Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that are crucial for a wide array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering.[1] The intricate signaling pathway of GAs involves a cascade of protein interactions and post-translational modifications, making it a key target for both fundamental research and the development of plant growth regulators. A critical component of many plant signaling pathways, including those for hormones, are calcium-dependent protein kinases (CDPKs).[2][3] Syntide 2, a synthetic peptide, has emerged as a valuable tool for dissecting these pathways. Its trifluoroacetate (B77799) (TFA) salt, in particular, has been identified as a substrate for CDPKs and an inhibitor of the gibberellin response, offering a means to probe the intersection of calcium and GA signaling.[4][5] This technical guide provides a comprehensive overview of Syntide 2 TFA, its application in plant biology, and detailed protocols for its use in studying the gibberellin response.
This compound: Physicochemical Properties and Kinase Substrate Specificity
Syntide 2 is a synthetic peptide whose sequence is derived from the phosphorylation site 2 of glycogen (B147801) synthase.[6][7] It serves as a substrate for a variety of serine/threonine protein kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII) and plant CDPKs.[8][9] The trifluoroacetate salt of Syntide 2 is a common formulation used in research.
Physicochemical Properties
A summary of the key physicochemical properties of Syntide 2 and its TFA salt is presented in Table 1.
| Property | Value | Reference(s) |
| Amino Acid Sequence | Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys | [6] |
| Molecular Formula (Free Peptide) | C₆₈H₁₂₂N₂₀O₁₈ | [8] |
| Molecular Weight (Free Peptide) | 1507.85 g/mol | [6] |
| Molecular Formula (TFA Salt) | C₇₀H₁₂₃F₃N₂₀O₂₀ | [4] |
| Molecular Weight (TFA Salt) | 1621.84 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in water and 1% acetic acid (1 mg/mL). Soluble in DMSO.[8] Soluble in PBS up to 100 mg/mL (with sonication).[4] | [4][8] |
| Storage (Powder) | Store at -20°C. The product is hygroscopic and should be protected from light.[6] | [6] |
| Storage (in Solution) | Following reconstitution, aliquot and store at -20°C.[6] | [6] |
Kinase Substrate Specificity
Syntide 2 is a well-characterized substrate for several protein kinases. Its phosphorylation by these kinases can be quantified to measure their activity. The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), provide a measure of the enzyme's affinity for the substrate and its catalytic rate, respectively.
| Kinase | Kₘ (µM) | Relative Vₘₐₓ/Kₘ | Reference(s) |
| Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII) | 12 | 100 | [9] |
| Protein Kinase C (PKC) | 22 | [10] | |
| Phosphorylase Kinase | 2 | [10] | |
| Myosin Light Chain Kinase | 0.5 | [10] |
The Gibberellin Signaling Pathway and the Role of CDPKs
The current model of GA signaling involves the GA receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1), DELLA proteins which are transcriptional regulators that act as growth repressors, and F-box proteins that target DELLA proteins for degradation via the 26S proteasome pathway.[1][11][12] In the absence of GA, DELLA proteins are stable and inhibit the expression of GA-responsive genes. When GA is present, it binds to the GID1 receptor, and this complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation. This relieves the repression of GA-responsive genes, allowing for plant growth and development.[11][12]
Calcium signaling, mediated by sensors like CDPKs, is known to be involved in various plant hormone signaling pathways, including that of gibberellins.[3][13] Research has shown that a rice membrane-associated CDPK is induced by GA. Furthermore, studies in barley aleurone cells, a classic system for studying GA responses, have demonstrated that the GA-induced production of α-amylase is a calcium-dependent process.[5]
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound in plant biology research.
Protocol 1: In Vitro Kinase Assay with Plant Extracts Using Syntide 2
This protocol describes a radioactive assay to measure the activity of CDPKs from plant tissue extracts using Syntide 2 as a substrate.
Materials:
-
Plant tissue (e.g., leaves, roots, seedlings)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 10% (v/v) glycerol, 1 mM DTT, 1x protease inhibitor cocktail
-
Bradford reagent and spectrophotometer
-
This compound solution (10 mM stock in sterile water)
-
Assay Buffer (5X): 100 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM CaCl₂
-
[γ-³²P]ATP (10 µCi/µL)
-
Cold ATP solution (10 mM)
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Protein Extraction:
-
Harvest and flash-freeze approximately 100-200 mg of plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 1 mL of ice-cold Extraction Buffer to the powdered tissue and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (crude protein extract) and keep it on ice.
-
Determine the protein concentration of the extract using the Bradford assay.
-
-
Kinase Reaction:
-
For each reaction, prepare a master mix containing:
-
10 µL of 5X Assay Buffer
-
5 µL of crude protein extract (adjust volume to have 10-20 µg of total protein)
-
1 µL of 10 mM this compound stock solution
-
Distilled water to a final volume of 49 µL.
-
-
Prepare a negative control reaction without the protein extract.
-
Pre-incubate the reaction mixtures at 30°C for 5 minutes.
-
Initiate the reaction by adding 1 µL of a mix of [γ-³²P]ATP and cold ATP (to achieve a final ATP concentration of 100 µM).
-
Incubate the reaction at 30°C for 10-20 minutes.
-
-
Stopping the Reaction and Quantifying Phosphorylation:
-
Spot 40 µL of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Immediately immerse the paper squares in a beaker containing 75 mM phosphoric acid.
-
Wash the papers three times for 5 minutes each with gentle agitation in fresh 75 mM phosphoric acid.
-
Perform a final wash with acetone (B3395972) for 2 minutes to aid in drying.
-
Air-dry the paper squares completely.
-
Place each paper square in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the counts per minute (CPM) of the negative control from the sample CPM to determine the net incorporation of ³²P into Syntide 2.
-
Calculate the kinase activity as pmol of phosphate (B84403) incorporated per minute per mg of protein.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Syntide-2 [PLARTLSVAGLPGKK] - 5 mg [anaspec.com]
- 3. Changes in Calcium-Dependent Protein Kinase Activity during in Vitro Tuberization in Potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gibberellin Signaling through RGA Suppresses GCN5 Effects on Arabidopsis Developmental Stages | MDPI [mdpi.com]
- 5. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phos-tag-based non-radioactive protocols for monitoring Arabidopsis kinase activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Decoding Arabidopsis thaliana CPK/SnRK Superfamily Kinase Client Signaling Networks Using Peptide Library and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Exploring the Substrate Specificity of CaMKII with Syntide 2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) with a focus on the synthetic peptide substrate, Syntide 2. This document details the underlying signaling pathways, experimental protocols for assessing kinase activity, and the kinetic parameters of this interaction.
Introduction to CaMKII and Substrate Specificity
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in numerous cellular processes, including synaptic plasticity, memory formation, and cardiac function.[1] Its activity is tightly regulated by intracellular calcium levels through its interaction with calmodulin (CaM).[1][2] The ability of CaMKII to phosphorylate a wide range of substrates is central to its function as a key signaling molecule.
Substrate specificity is a fundamental aspect of protein kinase function, ensuring the fidelity of cellular signaling pathways. This specificity is determined by the amino acid sequence surrounding the phosphorylation site on the substrate. Syntide 2, a synthetic peptide, has been widely adopted as a specific and efficient substrate for in vitro studies of CaMKII activity.[3][4] Its sequence is derived from phosphorylation site 2 of glycogen (B147801) synthase.[4]
CaMKII Activation Signaling Pathway
The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium concentration. The binding of Ca2+/CaM to the regulatory domain of CaMKII induces a conformational change that relieves autoinhibition and exposes the catalytic domain. This allows the kinase to phosphorylate its substrates. Furthermore, CaMKII can undergo autophosphorylation at Threonine 286 (in the α isoform), which renders the kinase autonomously active even after calcium levels have returned to baseline.[2] This "molecular memory" mechanism is critical for its role in long-term potentiation.[1] Other mechanisms of CaMKII activation include oxidation and interaction with various protein partners.
// Nodes Ca_influx [label="↑ Intracellular Ca²⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; CaM [label="Calmodulin (CaM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_CaM [label="Ca²⁺/CaM Complex", fillcolor="#FBBC05", fontcolor="#202124"]; CaMKII_inactive [label="Inactive CaMKII\n(Autoinhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CaMKII_active [label="Active CaMKII", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophosphorylation [label="Autophosphorylation\n(Thr286/287)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CaMKII_autonomous [label="Autonomously Active CaMKII", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Substrate (e.g., Syntide 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Phospho_Substrate [label="Phosphorylated Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Partners [label="Protein Partners (e.g., NMDA Receptor)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ca_influx -> CaM [label="binds"]; CaM -> Ca_CaM; Ca_CaM -> CaMKII_inactive [label="binds & activates"]; CaMKII_inactive -> CaMKII_active; CaMKII_active -> Autophosphorylation; Autophosphorylation -> CaMKII_autonomous [label="maintains activity"]; CaMKII_active -> Substrate [label="phosphorylates"]; CaMKII_autonomous -> Substrate [label="phosphorylates"]; Substrate -> Phospho_Substrate; Oxidative_Stress -> CaMKII_inactive [label="activates"]; Protein_Partners -> CaMKII_inactive [label="activates"]; }
Caption: CaMKII Activation Signaling Pathway.
Quantitative Analysis of CaMKII and Syntide 2 Interaction
The interaction between CaMKII and its substrates can be quantified by determining key kinetic parameters. For Syntide 2, the Michaelis constant (Km) has been reported, which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
| Substrate | Amino Acid Sequence | Km (µM) | Vmax | kcat (turnover number) |
| Syntide 2 | PLARTLSVAGLPGKK[4] | 43.5 ± 2.3[5] | Not reported | Not reported |
Note: Vmax and kcat values are highly dependent on the specific CaMKII isoform, its activation state, and the experimental conditions.
Experimental Protocols for Assessing CaMKII Activity
Several methods are available to measure the phosphorylation of Syntide 2 by CaMKII. The choice of assay depends on the required sensitivity, throughput, and available equipment.
Radiometric Kinase Assay
This traditional and highly sensitive method measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP into Syntide 2.
Experimental Workflow:
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Mix [label="Prepare Reaction Mixture:\n- CaMKII\n- Syntide 2\n- Kinase Buffer (with Mg²⁺)\n- Ca²⁺/CaM", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Initiate Reaction:\nAdd [γ-³²P]ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quench Reaction\n(e.g., with acid or EDTA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separate [label="Separate Peptide from ATP\n(e.g., phosphocellulose paper)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash to remove free [γ-³²P]ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction_Mix; Reaction_Mix -> Initiate; Initiate -> Incubate; Incubate -> Quench; Quench -> Separate; Separate -> Wash; Wash -> Quantify; Quantify -> End; }
Caption: Radiometric CaMKII Assay Workflow.
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing purified CaMKII, Syntide 2 peptide, kinase assay buffer (typically containing HEPES, MgCl₂, and other components), and activators (CaCl₂ and Calmodulin).
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., phosphoric acid) or a chelating agent (e.g., EDTA).
-
Separation: Spot an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81). The negatively charged phosphate groups on the phosphorylated peptide will bind to the positively charged paper, while the free ATP will not bind as strongly.
-
Washing: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P using a scintillation counter.
Non-Radioactive Kinase Assays
To avoid the use of radioactive materials, several non-radioactive methods have been developed.
This method utilizes a phospho-specific antibody to detect the phosphorylated Syntide 2.
Experimental Workflow:
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coat [label="Coat Microplate with Syntide 2", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinase_Reaction [label="Perform Kinase Reaction in Wells:\n- Add CaMKII, Ca²⁺/CaM, ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="Wash to remove reaction components", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="Add Phospho-Syntide 2 Primary Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash2 [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Secondary_Ab [label="Add HRP-conjugated Secondary Antibody", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash3 [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate_Add [label="Add Chromogenic Substrate (e.g., TMB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="Add Stop Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure Absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Coat; Coat -> Kinase_Reaction; Kinase_Reaction -> Wash1; Wash1 -> Primary_Ab; Primary_Ab -> Incubate1; Incubate1 -> Wash2; Wash2 -> Secondary_Ab; Secondary_Ab -> Incubate2; Incubate2 -> Wash3; Wash3 -> Substrate_Add; Substrate_Add -> Stop_Reaction; Stop_Reaction -> Measure; Measure -> End; }
Caption: ELISA-Based CaMKII Assay Workflow.
Detailed Methodology:
-
Coating: Microplate wells are pre-coated with Syntide 2 peptide.[5]
-
Kinase Reaction: The sample containing CaMKII is added to the wells along with Ca²⁺/CaM and ATP, and the plate is incubated to allow for phosphorylation.[5]
-
Washing: The wells are washed to remove the kinase and other reaction components.
-
Primary Antibody: A primary antibody that specifically recognizes phosphorylated Syntide 2 is added to the wells and incubated.[5]
-
Washing: The wells are washed to remove any unbound primary antibody.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added and incubated.
-
Washing: The wells are washed to remove unbound secondary antibody.
-
Detection: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is stopped with an acid solution.[5]
-
Measurement: The absorbance is read using a microplate reader, which is proportional to the amount of phosphorylated Syntide 2.[5]
This method offers a direct and quantitative measurement of both the substrate and the phosphorylated product without the need for labels or antibodies.
Detailed Methodology:
-
Kinase Reaction: The CaMKII-mediated phosphorylation of a specific peptide substrate, such as autocamtide-2 (B15508805) (a substrate similar to Syntide 2), is performed in a reaction mixture.[6]
-
Reaction Termination: The reaction is stopped, often by acidification (e.g., with formic acid), which also helps to stabilize the peptide and its phosphorylated form.[6]
-
Analysis by HPLC-MS: The reaction mixture is then analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[6]
-
Quantification: The substrate and its phosphorylated product are separated by HPLC and detected by the mass spectrometer, allowing for their precise quantification.[6]
Conclusion
Syntide 2 serves as a valuable tool for dissecting the substrate specificity and catalytic activity of CaMKII. The experimental protocols outlined in this guide provide robust methods for researchers to quantify CaMKII-mediated phosphorylation. A thorough understanding of the kinetic parameters and the underlying signaling pathways is essential for the development of novel therapeutics targeting CaMKII in various disease states. The continued exploration of CaMKII-substrate interactions will undoubtedly yield further insights into the complex regulatory networks governed by this multifaceted kinase.
References
- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 2. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 4. The Stability of a Stochastic CaMKII Switch: Dependence on the Number of Enzyme Molecules and Protein Turnover | PLOS Biology [journals.plos.org]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Syntide 2 TFA in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide 2, a synthetic peptide derived from the phosphorylation site 2 of glycogen (B147801) synthase, is a widely recognized substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] Its utility also extends to other kinases such as Protein Kinase C (PKC).[1] The trifluoroacetate (B77799) (TFA) salt of Syntide 2 is a common formulation used in research. These application notes provide detailed protocols for utilizing Syntide 2 TFA in both radioactive and non-radioactive kinase assays to measure the activity of CaMKII and other relevant kinases.
Core Principles of Kinase Assays Using Syntide 2
Kinase assays with Syntide 2 are designed to quantify the transfer of a phosphate (B84403) group from ATP to a specific serine residue within the Syntide 2 peptide sequence (Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys). The rate of this phosphorylation is directly proportional to the activity of the kinase being assayed. The detection of the phosphorylated Syntide 2 can be achieved through various methods, primarily categorized as radioactive and non-radioactive assays.
Signaling Pathway Context:
CaMKII is a key signaling protein involved in numerous cellular processes, including synaptic plasticity, which is fundamental to learning and memory.[3] Its activation is triggered by an increase in intracellular calcium ions (Ca2+), which bind to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates CaMKII, enabling it to phosphorylate its substrates, such as Syntide 2.
References
Protocol for CaMKII Activity Assay with Syntide 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in numerous cellular processes, including synaptic plasticity, memory formation, and gene expression.[1][2] Its activity is tightly regulated by intracellular calcium levels through the binding of the calcium-calmodulin (CaM) complex.[3][4] Dysregulation of CaMKII activity has been implicated in various pathological conditions, making it an important target for drug discovery and development.
This document provides detailed protocols for measuring CaMKII activity using Syntide 2, a synthetic peptide substrate derived from the phosphorylation site 2 on glycogen (B147801) synthase.[5] Two primary methods are described: a traditional radioactive assay utilizing [γ-³²P]ATP for quantitative measurement of kinase activity, and a non-radioactive ELISA-based method for a safer and higher-throughput alternative.
Principle of the Assays
Both assays are based on the ability of active CaMKII to catalyze the transfer of the gamma-phosphate from ATP to a specific threonine residue on the Syntide 2 peptide substrate.
-
Radioactive Assay: This method quantifies the incorporation of a radiolabeled phosphate (B84403) ([³²P]) from [γ-³²P]ATP into Syntide 2. The amount of radioactivity transferred to the peptide is directly proportional to the CaMKII activity.
-
Non-Radioactive ELISA Assay: This immunoassay utilizes a Syntide 2 peptide pre-coated onto a microplate. After the kinase reaction, a phospho-specific antibody that recognizes the phosphorylated Syntide 2 is added, followed by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The addition of a chromogenic substrate results in a colorimetric change that is proportional to the amount of phosphorylated substrate, and thus to the CaMKII activity.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CaMKII activation pathway and the general workflow of the activity assays.
Reagent Preparation
Proper preparation of reagents is critical for the success of the CaMKII activity assay.
| Reagent | Stock Concentration | Preparation and Storage |
| HEPES Buffer | 1 M, pH 7.5 | Dissolve HEPES in deionized water, adjust pH with NaOH, and filter sterilize. Store at 4°C. |
| MgCl₂ | 1 M | Dissolve MgCl₂ in deionized water and filter sterilize. Store at room temperature. |
| CaCl₂ | 1 M | Dissolve CaCl₂ in deionized water and filter sterilize. Store at room temperature. |
| EGTA | 0.5 M, pH 8.0 | Dissolve EGTA in deionized water, adjust pH with NaOH to dissolve, and filter sterilize. Store at room temperature. |
| Dithiothreitol (DTT) | 1 M | Dissolve DTT in deionized water. Prepare fresh or store single-use aliquots at -20°C. |
| ATP | 100 mM | Dissolve ATP in deionized water, adjust pH to 7.0 with NaOH. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.[7] |
| [γ-³²P]ATP | ~10 mCi/mL | Store at -20°C according to the manufacturer's instructions. |
| Syntide 2 | 10 mM | Dissolve in deionized water. Store in aliquots at -20°C. |
| Calmodulin (CaM) | 1 mg/mL | Reconstitute in a suitable buffer (e.g., 10 mM HEPES, 100 mM NaCl). Store in aliquots at -20°C. |
| CaMKII Enzyme | Varies | Store in aliquots at -80°C in a buffer containing glycerol (B35011) to prevent freezing. Avoid repeated freeze-thaw cycles. |
| KN-93 (Inhibitor) | 10 mM in DMSO | Store in aliquots at -20°C. Protect from light.[8] |
| KN-92 (Negative Control) | 10 mM in DMSO | Store in aliquots at -20°C. Protect from light.[8][9] |
Experimental Protocols
Protocol 1: Radioactive CaMKII Activity Assay
This protocol provides a quantitative measure of CaMKII activity.
1. Reaction Buffer Preparation:
Prepare a 5X reaction buffer with the following components:
| Component | Final Concentration (1X) |
| HEPES, pH 7.5 | 50 mM |
| MgCl₂ | 10 mM |
| CaCl₂ | 2 mM |
| Calmodulin | 1 µM |
| BSA | 0.1 mg/mL |
| DTT | 1 mM |
2. Assay Procedure:
-
Prepare the reaction mix on ice. For a single 25 µL reaction, combine:
-
Pre-incubate the reaction mix at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of ATP mix (containing 100 µM "cold" ATP and ~1 µCi [γ-³²P]ATP).
-
Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone (B3395972) and let the papers air dry.
-
Place the dry P81 papers in a scintillation vial with a suitable scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter (counts per minute, CPM).
3. Data Analysis and Calculation of Specific Activity:
-
Determine the specific activity of the [γ-³²P]ATP mix: Spot a small, known volume (e.g., 1 µL) of the ATP mix directly onto a P81 paper and count it without washing. This will give you the total CPM per volume.
-
Calculate the pmol of ATP in that volume:
-
pmol ATP = (Concentration of ATP in M) * (Volume in L) * 10¹²
-
-
Calculate the specific activity of ATP (CPM/pmol):
-
Specific Activity (ATP) = Total CPM / pmol ATP
-
-
Calculate the pmol of phosphate incorporated into Syntide 2:
-
pmol PO₄ incorporated = (Sample CPM - Background CPM) / Specific Activity (ATP)
-
-
Calculate the CaMKII specific activity (pmol/min/µg):
-
Specific Activity (CaMKII) = pmol PO₄ incorporated / (Incubation time in min * µg of CaMKII)
-
Protocol 2: Non-Radioactive ELISA-Based CaMKII Activity Assay
This protocol offers a safer, high-throughput alternative to the radioactive assay.
1. Reagent Preparation:
-
Wash Buffer: 1X PBS with 0.05% Tween-20.
-
Kinase Reaction Buffer: Similar to the radioactive assay, but without radioactive ATP.
-
Blocking Buffer: 1X PBS with 1% BSA.
-
Primary Antibody: Anti-phospho-Syntide 2 antibody diluted in blocking buffer.
-
Secondary Antibody: HRP-conjugated secondary antibody diluted in blocking buffer.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M H₂SO₄.
2. Assay Procedure:
-
Rehydrate a Syntide 2-coated 96-well plate with wash buffer.
-
Prepare the kinase reaction mix as described in the radioactive protocol (without [γ-³²P]ATP) and add it to the wells. Include positive controls (active CaMKII) and negative controls (no enzyme or inactive enzyme).
-
Initiate the reaction by adding ATP (final concentration 100 µM) to each well.
-
Incubate the plate at 30°C for 30-60 minutes.[6]
-
Wash the wells three times with wash buffer to remove the reaction components.
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Wash the wells three times with wash buffer.
-
Add the diluted primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[6]
-
Wash the wells five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.[6]
-
Stop the reaction by adding the stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the negative control wells from the absorbance of all other wells.
-
The resulting absorbance values are proportional to the CaMKII activity.
-
For inhibitor studies, calculate the percent inhibition relative to the positive control (no inhibitor).
Controls and Interpretation
-
Positive Control: A reaction with a known active CaMKII enzyme should be included to ensure that the assay components are working correctly.
-
Negative Control (No Enzyme): A reaction mixture without the CaMKII enzyme should be included to determine the background signal.
-
Negative Control (Inhibitor): For studies involving inhibitors like KN-93, its inactive analog KN-92 should be used as a negative control to account for any off-target effects of the inhibitor.[9][12][13]
-
Linear Range: It is crucial to determine the optimal enzyme concentration and incubation time to ensure that the reaction is within the linear range, where the product formation is proportional to the enzyme concentration and time.
By following these detailed protocols, researchers can reliably and accurately measure CaMKII activity, facilitating the study of its regulation and the development of novel therapeutic agents.
References
- 1. Visualizing CaMKII and CaM activity: a paradigm of compartmentalized signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 6. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methods optimization for the expression and purification of human calcium calmodulin-dependent protein kinase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Ca2+/Calmodulin-Dependent Protein Kinase II Inhibition Rescues Advanced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
Syntide 2 TFA: Application Notes and Protocols for Stock Solution Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide 2 is a synthetic peptide that serves as a substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in cellular signaling pathways.[1][2] Its trifluoroacetate (B77799) (TFA) salt is a common form for research use. Proper preparation of Syntide 2 TFA stock solutions is critical for accurate and reproducible results in various applications, including in vitro kinase assays. These notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions.
Physicochemical Properties and Solubility
Syntide 2 is a lyophilized white to off-white solid that is hygroscopic and should be protected from light.[3][4] The peptide's solubility is a key factor in preparing stock solutions.
| Property | Value | Source |
| Molecular Weight | 1507.82 g/mol (free base) | [5] |
| Molecular Formula | C₆₈H₁₂₂N₂₀O₁₈ | [3][5] |
| Solubility in Water | Up to 100 mg/mL (may require sonication) | [4] |
| Solubility in DMSO | Soluble | [6] |
| Solubility in Acetonitrile | Recommended as an alternative to water for concentrations >2 mg/mL | [3] |
Preparation of this compound Stock Solutions
This section provides protocols for preparing this compound stock solutions in various solvents. It is crucial to use sterile techniques and high-purity solvents to avoid contamination.
General Handling and Reconstitution
-
Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Prepare the desired solvent (e.g., sterile water, DMSO) of the highest purity available.
Protocol for Aqueous Stock Solutions
Aqueous solutions are suitable for many biological assays.
Materials:
-
This compound, lyophilized powder
-
Sterile, nuclease-free water
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Add the appropriate volume of sterile water to the vial of this compound to achieve the desired stock concentration (e.g., 1 mM, 5 mM, or 10 mM).
-
Gently vortex or swirl the vial to dissolve the peptide.
-
For higher concentrations (e.g., >2 mg/mL), sonication may be necessary to achieve complete dissolution.[3][4]
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes to minimize freeze-thaw cycles.
Protocol for DMSO Stock Solutions
DMSO is a common solvent for preparing highly concentrated stock solutions of peptides.
Materials:
-
This compound, lyophilized powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Add the appropriate volume of anhydrous DMSO to the vial of this compound.
-
Gently vortex or swirl to dissolve the peptide. Peptides are generally highly soluble in DMSO.[6]
-
Aliquot the DMSO stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes.
Storage and Stability of Stock Solutions
Proper storage is essential to maintain the integrity and activity of this compound stock solutions.
| Solution Type | Storage Temperature | Stability | Recommendations | Source |
| Lyophilized Powder | -20°C or -80°C | Up to 2 years at -80°C; 1 year at -20°C | Store in a desiccator, protected from light. | [4] |
| Aqueous Stock Solution | -20°C or -80°C | Up to 1 month at -20°C; up to 6 months at -80°C | Aliquot to avoid repeated freeze-thaw cycles. For use in cell culture, filter-sterilize through a 0.22 µm filter before use. | [4] |
| DMSO Stock Solution | -20°C or -80°C | Up to 1 month at -20°C; up to 6 months at -80°C | Aliquot to avoid repeated freeze-thaw cycles. | [4] |
Application: In Vitro CaMKII Kinase Assay
Syntide 2 is widely used as a substrate to measure the activity of CaMKII in vitro.[1][2]
Experimental Workflow
Caption: Workflow for an in vitro CaMKII kinase assay using Syntide 2.
Protocol: In Vitro CaMKII Kinase Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in water)
-
Purified CaMKII enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution (e.g., 10 mM in water)
-
[γ-³²P]ATP (for radioactive detection) or appropriate reagents for non-radioactive detection
-
Stop solution (e.g., 0.5 M EDTA)
-
Phosphocellulose paper or other detection system
-
Scintillation counter or plate reader
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube or well of a microplate, combine the kinase assay buffer, CaMKII enzyme, and any activators (e.g., Ca²⁺/Calmodulin) or inhibitors to be tested.
-
Add Syntide 2: Add the Syntide 2 working solution to the reaction mixture. A typical final concentration is in the range of the Km value, which is approximately 12 µM for CaMKII.[5]
-
Initiate the reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays). A common final ATP concentration is 100-200 µM.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by adding the stop solution.
-
Detect phosphorylation: Spot an aliquot of the reaction mixture onto phosphocellulose paper (for radioactive assays) and wash away unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's instructions for the specific detection system.
CaMKII Signaling Pathway
Syntide 2 is a tool to study the activity of CaMKII, a central kinase in many signaling pathways.
Caption: Simplified CaMKII signaling pathway.
Conclusion
The proper preparation and handling of this compound stock solutions are fundamental for reliable and reproducible research in cell signaling and drug discovery. By following these detailed protocols and application notes, researchers can ensure the quality and consistency of their experiments involving this important CaMKII substrate.
References
Syntide 2 TFA: Application Notes and Protocols for ELISA and Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide 2 is a synthetic peptide that serves as a substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] Its sequence is derived from the phosphorylation site 2 of glycogen (B147801) synthase.[3] Due to its specific interaction with CaMKII, Syntide 2 TFA (trifluoroacetate salt) is a valuable tool in biochemical assays designed to measure the activity of this kinase and to screen for its inhibitors. This document provides detailed application notes and protocols for the use of this compound in Enzyme-Linked Immunosorbent Assay (ELISA) and outlines its application in the context of Western blotting experiments.
Data Presentation
The following tables summarize key quantitative data for the application of this compound in kinase assays.
Table 1: Kinase-Substrate Interaction
| Parameter | Value | Enzyme | Substrate | Reference |
| Km | 12 µM | CaMKII | Syntide 2 |
Table 2: Recommended Concentrations for a Direct ELISA Protocol
| Reagent | Concentration/Dilution | Purpose |
| This compound Coating Solution | 1-10 µg/mL | Substrate immobilization |
| Anti-Phospho-Syntide-2 Primary Antibody | 1 µg/mL | Detection of phosphorylated substrate |
| HRP-conjugated Secondary Antibody | Varies (typically 1:1000 - 1:10,000) | Signal amplification |
Signaling Pathway
Syntide 2 is a substrate for CaMKII, a key enzyme in various cellular signaling pathways. The diagram below illustrates a simplified CaMKII signaling cascade.
Caption: Simplified CaMKII signaling pathway leading to the phosphorylation of Syntide 2.
Experimental Protocols
ELISA-Based CaMKII Activity Assay (Direct Detection)
This protocol describes a method to measure the activity of CaMKII by detecting the phosphorylation of this compound coated on an ELISA plate.
Experimental Workflow:
Caption: Workflow for a direct ELISA to measure CaMKII activity using Syntide 2.
Materials:
-
This compound
-
96-well ELISA plates
-
Coating Buffer (e.g., 50 mM Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Active CaMKII enzyme
-
Kinase Reaction Buffer (specific to the CaMKII enzyme)
-
ATP solution
-
Anti-Phospho-Syntide-2 monoclonal antibody
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute this compound to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the Syntide 2 solution to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2-6 hours at 37°C.[4]
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 1 hour at 37°C.[4]
-
Wash the plate three times with Wash Buffer.
-
-
Kinase Reaction:
-
Prepare the kinase reaction mixture containing active CaMKII and ATP in the appropriate Kinase Reaction Buffer. Include a negative control with no CaMKII or no ATP.
-
Add 100 µL of the kinase reaction mixture to the wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for CaMKII activity (e.g., 30°C).
-
Stop the reaction by washing the plate three times with Wash Buffer.
-
-
Detection:
-
Dilute the anti-Phospho-Syntide-2 primary antibody to 1 µg/mL in Blocking Buffer.
-
Add 100 µL of the diluted primary antibody to each well and incubate for 1 hour at 37°C.[4]
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Application in Western Blotting
Note on Application: Direct Western blotting for a small peptide like Syntide 2 is not a standard application, as these small molecules may not efficiently transfer to and be retained on blotting membranes. Instead, Syntide 2 is typically used as a substrate in a kinase assay, and the results are analyzed by methods other than blotting the peptide itself.
A common application is to perform an in vitro kinase assay and then analyze the phosphorylation of a larger protein substrate by Western blot. However, to address the query, a conceptual workflow for a kinase assay followed by a detection step is provided.
Experimental Workflow: Kinase Assay for Analysis
Caption: Workflow for an in vitro kinase assay using Syntide 2, with options for analysis.
Protocol: In Vitro CaMKII Kinase Assay
This protocol describes a basic in vitro kinase assay. The detection of Syntide 2 phosphorylation would typically be performed using a method like the ELISA described above or other non-blotting techniques. For Western blotting, one would typically analyze the autophosphorylation of CaMKII or the phosphorylation of a larger protein substrate.
Materials:
-
This compound
-
Active CaMKII enzyme
-
Kinase Reaction Buffer
-
ATP solution
-
Phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer for Western blotting (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-CaMKII (autophosphorylation site) or a larger protein substrate
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the Kinase Reaction Buffer, active CaMKII, this compound (if investigating its effect on kinase activity), and any potential inhibitors.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the desired time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Western Blot Analysis (for a larger substrate or kinase autophosphorylation):
-
Boil the samples for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CaMKII) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using ECL reagents and an imaging system.
-
Troubleshooting
High Background in ELISA:
-
Cause: Insufficient washing, inadequate blocking, or too high concentration of antibodies.
-
Solution: Increase the number and duration of wash steps.[5] Optimize the blocking buffer concentration and incubation time.[6] Titrate the primary and secondary antibodies to determine the optimal concentration.
No Signal in ELISA:
-
Cause: Inactive enzyme, incorrect buffer conditions, or problem with the detection antibody.
-
Solution: Verify the activity of the CaMKII enzyme. Ensure the Kinase Reaction Buffer and ATP are correctly prepared. Use a positive control for the anti-phospho-Syntide-2 antibody.
High Background in Western Blotting:
-
Cause: Non-specific antibody binding, insufficient blocking.
-
Solution: Use 5% BSA in TBST for blocking when working with phospho-specific antibodies, as milk contains phosphoproteins that can cause background.[7] Ensure thorough washing.
Conclusion
This compound is a versatile tool for studying CaMKII activity. The direct ELISA protocol provided offers a robust and specific method for quantifying kinase activity. While direct Western blotting of Syntide 2 is not a standard application, the principles of kinase assays and Western blotting for phosphorylated proteins can be applied to investigate the effects of Syntide 2 on CaMKII and its other substrates. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Studying CaMKII Inhibitors using Syntide 2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including synaptic plasticity, memory formation, and cardiac function.[1] Its dysregulation has been implicated in various diseases, making it a significant target for drug discovery. Syntide 2, a synthetic peptide with the sequence PLARTLSVAGLPGKK, serves as a specific and efficient substrate for CaMKII.[2] It is derived from the phosphorylation site 2 of glycogen (B147801) synthase.[2] The trifluoroacetate (B77799) (TFA) salt of Syntide 2 is a common formulation used in research.
These application notes provide detailed protocols for utilizing Syntide 2 TFA to screen and characterize CaMKII inhibitors. The methodologies described include both radioactive and non-radioactive assays, offering flexibility based on laboratory capabilities and preferences.
Quantitative Data: Inhibitor Potency
The following table summarizes the inhibitory potency (IC50) of known CaMKII inhibitors. While direct IC50 values determined using the Syntide 2 substrate were not consistently available in the reviewed literature, data for other substrates are provided for comparative purposes.
| Inhibitor | CaMKII Isoform(s) | Substrate Used | IC50 Value | Reference |
| Rimacalib (SMP-114) | CaMKIIα | Not Specified | ~1 µM | [3] |
| CaMKIIγ | Not Specified | ~30 µM | [3] | |
| KN-93 | CaMKII | Autocamtide-2 | 399 ± 66 nM | [4] |
Signaling Pathway and Experimental Workflow
CaMKII Activation Signaling Pathway
An increase in intracellular calcium (Ca2+) levels leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates CaMKII, enabling it to phosphorylate its substrates.
Caption: CaMKII Activation Pathway.
General Experimental Workflow for CaMKII Inhibitor Screening
The workflow for screening CaMKII inhibitors typically involves preparing the kinase reaction, adding the test compounds, initiating the reaction, and then detecting the level of substrate phosphorylation.
Caption: CaMKII Inhibitor Screening Workflow.
Experimental Protocols
Protocol 1: Radiometric In Vitro CaMKII Kinase Activity Assay for IC50 Determination
This protocol is adapted from established methods for quantifying CaMKII activity by measuring the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into Syntide 2.[5]
Materials:
-
Purified, active CaMKII enzyme
-
This compound peptide substrate
-
[γ-³²P]ATP
-
Assay Buffer: 50 mM PIPES pH 7.2, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin, 0.1% BSA[5]
-
Test inhibitors at various concentrations (dissolved in an appropriate solvent, e.g., DMSO)
-
P81 phosphocellulose paper[5]
-
75 mM Phosphoric acid (for washing)[6]
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the assay buffer, Syntide 2, and [γ-³²P]ATP. The final concentration of Syntide 2 should be at its Km value or saturation, and ATP should be at its Km value if determining ATP-competitive inhibition.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mix. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available. Briefly pre-incubate the mixture for 5-10 minutes at room temperature.[5]
-
Initiate Kinase Reaction: Start the reaction by adding the purified CaMKII enzyme to the reaction mix.[5]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10 minutes). The incubation time should be within the linear range of the kinase reaction.[5]
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.[5]
-
Washing: Wash the P81 papers extensively in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform at least three washes for 5-10 minutes each, followed by a final wash with acetone (B3395972) to air dry the papers.[6]
-
Quantification: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.[5]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Non-Radioactive In Vitro CaMKII Kinase Activity Assay (ELISA-based)
This protocol outlines a non-radioactive method for measuring CaMKII activity using a plate-based ELISA format with a phospho-specific antibody. This method is based on commercially available assay kits.[1]
Materials:
-
Purified, active CaMKII enzyme
-
This compound peptide substrate (or plates pre-coated with Syntide 2)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)[6]
-
CaCl₂ and Calmodulin
-
Test inhibitors at various concentrations
-
Anti-phospho-Syntide-2 monoclonal antibody (e.g., MS-6E6) conjugated to Horseradish Peroxidase (HRP)[1]
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well microplate
-
Plate reader
Procedure:
-
Substrate Immobilization (if not using pre-coated plates): Coat a 96-well microplate with this compound by incubating a solution of the peptide in a suitable coating buffer overnight at 4°C. Wash the plate to remove unbound peptide.
-
Reaction Setup: In the wells of the microplate, add the Kinase Assay Buffer, CaCl₂, Calmodulin, and varying concentrations of the test inhibitor.
-
Initiate Kinase Reaction: Add a mixture of CaMKII enzyme and ATP to each well to start the phosphorylation reaction.[1]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Washing: After incubation, wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove the kinase, ATP, and inhibitors.
-
Antibody Incubation: Add the HRP-conjugated anti-phospho-Syntide-2 antibody to each well and incubate at room temperature for a defined period (e.g., 1 hour).[1]
-
Washing: Wash the wells again to remove unbound antibody.
-
Detection: Add the TMB substrate to each well. A blue color will develop in the presence of HRP.[1]
-
Stop Reaction: Stop the color development by adding the Stop Solution, which will turn the color to yellow.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of phosphorylated Syntide 2.[1]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described in Protocol 1.
Conclusion
This compound is a valuable tool for studying CaMKII activity and for the discovery and characterization of its inhibitors. The protocols provided herein offer robust and adaptable methods for researchers in academic and industrial settings. The choice between a radiometric and a non-radiometric assay will depend on the specific needs and resources of the laboratory. Careful execution of these protocols will yield reliable and reproducible data for advancing our understanding of CaMKII and its role in health and disease.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes for In Vitro Phosphorylation Assays Using Syntide 2
References
- 1. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Measuring CaMKII Activity in Tissue Homogenates with Syntide 2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including synaptic plasticity, learning, and memory.[1] Its activity is tightly regulated by intracellular calcium levels and the binding of the calcium-calmodulin (Ca²⁺/CaM) complex.[2] Dysregulation of CaMKII activity has been implicated in various pathological conditions, such as Alzheimer's disease and heart arrhythmia.[1] Consequently, the accurate measurement of CaMKII activity in biological samples is paramount for both basic research and the development of therapeutic interventions.
Syntide 2, a synthetic peptide with the sequence PLARTLSVAGLPGKK, serves as a specific and efficient substrate for CaMKII, mimicking the phosphorylation site 2 on glycogen (B147801) synthase.[3][4] This application note provides detailed protocols for measuring CaMKII activity in tissue homogenates using Syntide 2, employing both radioactive and non-radioactive assay formats.
Principle of the Assay
The fundamental principle behind the CaMKII activity assay is the enzymatic transfer of a phosphate (B84403) group from ATP to the Syntide 2 substrate by CaMKII present in the tissue homogenate. The extent of this phosphorylation is then quantified to determine the kinase activity. This can be achieved through two primary methods:
-
Radiometric Assay: This classic method utilizes [γ-³²P]ATP. The radiolabeled phosphate is transferred to Syntide 2, which is then separated from the unincorporated [γ-³²P]ATP. The amount of incorporated radioactivity is proportional to the CaMKII activity.[5][6]
-
Non-Radiometric (ELISA-based) Assay: This method uses a specific antibody that recognizes the phosphorylated form of Syntide 2.[7] The assay is typically performed in a microplate pre-coated with Syntide 2. After the kinase reaction, the phospho-specific antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added. The subsequent addition of a chromogenic substrate allows for a colorimetric quantification of the phosphorylated product, which is directly related to CaMKII activity.[7]
CaMKII Signaling Pathway
CaMKII is a key downstream effector of calcium signaling. An increase in intracellular calcium leads to the formation of the Ca²⁺/calmodulin complex. This complex then binds to the regulatory domain of CaMKII, causing a conformational change that relieves autoinhibition and activates the kinase.[2] Activated CaMKII can then phosphorylate various downstream substrates, including itself (autophosphorylation). Autophosphorylation of Thr286 renders the kinase partially active even after calcium levels have returned to baseline, a critical feature for its role in memory formation.[1][8]
Data Presentation
Table 1: Reagent Concentrations for CaMKII Activity Assay
| Reagent | Working Concentration | Purpose |
| Syntide 2 | 50 µM | Substrate for CaMKII |
| ATP | 50 - 100 µM | Phosphate donor |
| MgCl₂ | 10 mM | Co-factor for kinase activity |
| CaCl₂ | 1 mM | To ensure Ca²⁺ availability for calmodulin binding |
| Calmodulin | 1 µM | Activator of CaMKII |
| EGTA | 2 mM | To measure Ca²⁺-independent activity (control) |
| Tissue Homogenate | 1 - 10 µg total protein | Source of CaMKII |
| [γ-³²P]ATP | ~1000 cpm/pmol | Radioactive label for radiometric assay |
Note: Optimal concentrations may vary depending on the specific tissue and experimental conditions. It is recommended to perform initial optimization experiments.
Table 2: Comparative Vmax/Km Ratios for Syntide 2 with Different Kinases
| Kinase | Relative Vmax/Km Ratio |
| CaMKII | 100 |
| Protein Kinase C (PKC) | 22 |
| Phosphorylase Kinase | 2 |
| Myosin Light Chain Kinase | 0.5 |
This data highlights the high specificity of Syntide 2 for CaMKII.[9]
Experimental Protocols
Preparation of Tissue Homogenates
This protocol describes the preparation of tissue lysates suitable for kinase assays.
Materials:
-
Tissue of interest (e.g., brain, heart)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Homogenization Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1.5 mM MgCl₂, 1 mM EGTA, 10 mM sodium pyrophosphate, 100 mM NaF, with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/ml aprotinin, 1 µg/ml leupeptin, 1 mM Na₃VO₄).
-
Dounce homogenizer or mechanical tissue homogenizer
-
Microcentrifuge
-
Bradford assay reagent for protein quantification
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.
-
Mince the tissue into small pieces on ice.
-
Add 10 volumes of ice-cold Homogenization Buffer to the minced tissue.
-
Homogenize the tissue on ice using a Dounce homogenizer (10-15 strokes) or a mechanical homogenizer until a uniform suspension is achieved.
-
Transfer the homogenate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction including CaMKII.
-
Determine the total protein concentration of the supernatant using the Bradford assay or a similar protein quantification method.
-
The tissue homogenate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Radiometric CaMKII Activity Assay
Materials:
-
Tissue homogenate
-
Syntide 2 (1 mM stock)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin
-
ATP (1 mM stock)
-
[γ-³²P]ATP (~3000 Ci/mmol)
-
EGTA (50 mM stock) for control reactions
-
Phosphocellulose paper (e.g., P81)
-
75 mM Phosphoric acid
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL final reaction volume:
-
5 µL of 5x Assay Buffer
-
2.5 µL of Syntide 2 (1 mM stock, final concentration 100 µM)
-
X µL of tissue homogenate (1-10 µg of total protein)
-
For Ca²⁺-independent activity control, add 1 µL of 50 mM EGTA (final concentration 2 mM).
-
Distilled water to bring the volume to 22.5 µL.
-
-
Pre-incubate the reaction mixture at 30°C for 3 minutes.
-
Initiate the reaction by adding 2.5 µL of a 1:10 mixture of [γ-³²P]ATP and 1 mM cold ATP (final ATP concentration 100 µM).
-
Incubate the reaction at 30°C for 10 minutes.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a 2x2 cm piece of phosphocellulose paper.
-
Immediately immerse the paper in a beaker containing 75 mM phosphoric acid.
-
Wash the phosphocellulose papers three times for 5 minutes each in a large volume of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) for 2 minutes to dry the papers.
-
Place the dried paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the specific activity of CaMKII as pmol of phosphate transferred per minute per mg of total protein.
Non-Radiometric (ELISA-based) CaMKII Activity Assay
This protocol is based on commercially available ELISA kits.[7][10]
Materials:
-
Tissue homogenate
-
Syntide 2-coated 96-well microplate
-
Kinase Reaction Buffer (typically provided in the kit, containing Mg²⁺, Ca²⁺, and Calmodulin)
-
ATP solution
-
Phospho-Syntide 2 specific antibody conjugated to HRP
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Add 50 µL of Kinase Reaction Buffer to each well of the Syntide 2-coated microplate.
-
Add 10 µL of tissue homogenate (diluted to an appropriate concentration) to the wells. For control wells (no kinase activity), add 10 µL of homogenization buffer.
-
Initiate the kinase reaction by adding 40 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Aspirate the reaction mixture and wash the wells three times with 200 µL of Wash Buffer.
-
Add 100 µL of the HRP-conjugated anti-phospho-Syntide 2 antibody to each well.
-
Incubate at room temperature for 1 hour.
-
Aspirate the antibody solution and wash the wells five times with 200 µL of Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the CaMKII activity.
Experimental Workflow Visualization
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no kinase activity | Inactive enzyme in homogenate | Prepare fresh homogenate. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. Use protease and phosphatase inhibitors during preparation. |
| Sub-optimal assay conditions | Optimize substrate, ATP, and enzyme concentrations. Check pH and temperature of the incubation. | |
| Degraded ATP | Use a fresh stock of ATP. | |
| High background signal | Non-specific binding of antibody (ELISA) | Increase the number of washing steps. Add a blocking agent (e.g., BSA) to the antibody dilution buffer. |
| Incomplete removal of unincorporated ATP (Radiometric) | Increase the volume and duration of the phosphoric acid washes. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate pipetting. |
| Inhomogeneous tissue lysate | Vortex the lysate before use. | |
| Edge effects in microplate (ELISA) | Avoid using the outer wells of the plate or fill them with buffer. |
Conclusion
The measurement of CaMKII activity using Syntide 2 is a robust and reliable method for studying the regulation of this important kinase in various physiological and pathological contexts. The choice between a radiometric and a non-radiometric assay will depend on the specific laboratory setup, safety considerations, and desired throughput. By following the detailed protocols and considering the potential for optimization, researchers can obtain accurate and reproducible data on CaMKII activity in tissue homogenates, providing valuable insights for both fundamental research and drug discovery efforts.
References
- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 3. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 4. abbiotec.com [abbiotec.com]
- 5. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization of Synaptic Ca2+ /Calmodulin-Dependent Protein Kinase II Activity in Living Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. Analysis of CaM-kinase Signaling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. CaM-kinase II (Human) Assay Kit - Creative BioMart [creativebiomart.net]
Syntide 2 TFA in High-Throughput Screening for Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide 2, a synthetic peptide with the sequence PLARTLSVAGLPGKK, is a well-recognized substrate for several serine/threonine kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[1][2] Its utility as a substrate has led to its widespread use in biochemical assays to measure the activity of these kinases. The trifluoroacetate (B77799) (TFA) salt of Syntide 2 is a common formulation that ensures stability and solubility in aqueous solutions, making it highly suitable for high-throughput screening (HTS) applications aimed at identifying novel kinase inhibitors.[3]
This document provides detailed application notes and protocols for the use of Syntide 2 TFA in HTS campaigns for kinase inhibitors. It includes information on the biochemical properties of Syntide 2, protocols for common HTS assay formats, and visualizations of the relevant signaling pathways.
Biochemical and Kinetic Data
Syntide 2 serves as a substrate for a number of kinases. The efficiency of its phosphorylation can be quantified by kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Kinase | Amino Acid Sequence | Molecular Weight ( g/mol ) | CAS Number | Km (µM) | Vmax | kcat |
| Syntide 2 | PLARTLSVAGLPGKK[4] | 1507.82[3] | 108334-68-5[3] | - | - | - |
| CaMKII | - | - | - | 12[5] | Comparable to GluN2B[6] | - |
| PKC | - | - | - | 11 | - | - |
| MaCDPK1 | - | - | - | 137.8[7] | 113.6 RLU/min/µg[7] | - |
Note: Vmax and kcat values are often dependent on specific assay conditions and should be determined empirically. The Vmax for CaMKII with Syntide 2 has been shown to be comparable to that with the substrate GluN2B.[6] Relative Vmax/Km ratios for other kinases have been reported as 22 for PKC, 2 for phosphorylase kinase, and 0.5 for myosin light chain kinase, relative to a value of 100 for CaMKII.
High-Throughput Screening (HTS) Assay Principles
Several HTS-compatible assay formats can be employed to screen for inhibitors of kinases that phosphorylate Syntide 2. These assays are typically designed in 96-, 384-, or 1536-well microplate formats and rely on the detection of the phosphorylated Syntide 2 product. Common assay platforms include:
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This assay format utilizes a europium cryptate-labeled anti-phospho-peptide antibody (donor) and an XL665-labeled streptavidin (acceptor) that binds to a biotinylated Syntide 2 substrate. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.[3][8][9]
-
AlphaScreen®: This bead-based assay uses donor and acceptor beads that are brought into proximity upon phosphorylation of a biotinylated Syntide 2 substrate, leading to the generation of a chemiluminescent signal.[5][10][11]
-
Fluorescence Polarization (FP): In this format, a fluorescently labeled Syntide 2 peptide is used. When the small, rapidly rotating peptide is phosphorylated and bound by a larger phospho-specific antibody, its rotation slows, leading to an increase in fluorescence polarization.[12][13][14][15][16]
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water.[4][17][18]
-
Reconstitution: Dissolve the lyophilized this compound powder in sterile, nuclease-free water to a stock concentration of 1-10 mM. Gentle vortexing or sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[4] For short-term use, a working solution can be stored at 4°C for a few days.
General Protocol for a Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol provides a general framework for an HTRF®-based kinase assay in a 384-well plate format. Optimization of reagent concentrations and incubation times is recommended for each specific kinase and experimental setup.
Materials:
-
Kinase of interest (e.g., CaMKII, PKC)
-
Biotinylated this compound
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
HTRF® Detection Reagents:
-
Europium cryptate-labeled anti-phospho-Syntide 2 antibody
-
Streptavidin-XL665
-
-
HTRF® Detection Buffer (as recommended by the manufacturer)
-
384-well low-volume white microplates
-
HTRF®-compatible microplate reader
Procedure:
-
Compound Dispensing: Add 50 nL of test compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Add 5 µL of the kinase solution (at 2X final concentration) in Kinase Assay Buffer to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Kinase Reaction: Add 5 µL of a mixture of biotinylated Syntide 2 and ATP (at 2X final concentration) in Kinase Assay Buffer to all wells to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Detection: Add 10 µL of the HTRF® detection reagent mix (containing Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF® Detection Buffer) to each well.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF®-compatible microplate reader at 620 nm (for cryptate emission) and 665 nm (for XL665 emission).
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each test compound relative to the controls.
Assay Validation: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1][19][20][21] It reflects the separation between the positive and negative control signals.
Formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Where:
-
SD_positive = Standard deviation of the positive control (e.g., no inhibitor)
-
SD_negative = Standard deviation of the negative control (e.g., no enzyme or a known potent inhibitor)
-
Mean_positive = Mean signal of the positive control
-
Mean_negative = Mean signal of the negative control
Acceptance Criteria:
Signaling Pathway Visualizations
CaMKII Signaling Pathway
Caption: CaMKII activation by calcium/calmodulin and downstream signaling.
Protein Kinase C (PKC) Signaling Pathway
Caption: PKC activation via the phospholipase C pathway.
HTS Workflow for Kinase Inhibitor Screening
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A homogeneous fluorescence polarization assay adaptable for a range of protein serine/threonine and tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of high-throughput assays based on fluorescence polarization for inhibitors of the polo-box domains of polo-like kinases 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high-throughput fluorescence polarization anisotropy assay for the 70N domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound | CaMK | | Invivochem [invivochem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. assay.dev [assay.dev]
Detecting Phosphorylation of Syntide 2: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection of Syntide 2 phosphorylation. Syntide 2, a synthetic peptide with the sequence PLARTLSVAGLPGKK, is a well-recognized substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC).[1] Its phosphorylation is a critical measure of the activity of these and other related kinases, making its accurate detection essential for research in signal transduction and for the screening of potential kinase inhibitors in drug development.
This guide covers three primary methodologies for detecting Syntide 2 phosphorylation: the Enzyme-Linked Immunosorbent Assay (ELISA), Radiometric Assays, and Mass Spectrometry (MS). Each section includes an overview of the application, a detailed experimental protocol, and a summary of key performance indicators.
Methods Overview and Data Presentation
The choice of method for detecting Syntide 2 phosphorylation depends on various factors, including the required sensitivity, throughput, cost, and the specific experimental question. The following table summarizes the key quantitative parameters for each method.
| Parameter | ELISA | Radiometric Assay | Mass Spectrometry (LC-MS/MS) |
| Detection Limit | ~0.1 - 1 pmol of phosphopeptide[2] | ~0.1 pmol of phosphopeptide[2] | fmol to amol range[3] |
| Linear Dynamic Range | Typically 2-3 orders of magnitude | Wide, dependent on substrate concentration and specific activity of ATP | Up to 5 orders of magnitude |
| Throughput | High (96- or 384-well plates) | Medium to High (can be adapted to 96-well format) | Low to Medium |
| Quantitative Accuracy | Good, requires a standard curve | Excellent, direct measurement of phosphate (B84403) incorporation | Excellent, can provide absolute quantification |
| Specificity | High (dependent on phospho-specific antibody) | Good (dependent on substrate specificity of the kinase) | Very High (identifies specific phosphorylation site) |
| Cost | Moderate | Low (reagents), High (radioisotope handling and disposal) | High (instrumentation and expertise) |
| Safety | Low hazard | High hazard (radioactivity) | Low hazard |
Section 1: Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note
The ELISA method for detecting Syntide 2 phosphorylation is a sensitive and high-throughput technique that relies on a phospho-specific antibody to detect the phosphorylated form of the peptide.[4] This immunoassay is well-suited for screening kinase inhibitors and for quantifying kinase activity in a variety of sample types. The assay can be performed in a 96-well plate format, allowing for the simultaneous analysis of multiple samples.
The general principle involves immobilizing the Syntide 2 peptide onto the surface of a microtiter plate. The kinase reaction is then carried out in the wells. Following the reaction, a phospho-specific primary antibody is added, which binds only to the phosphorylated Syntide 2. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then used for detection, which generates a colorimetric or chemiluminescent signal proportional to the amount of phosphorylated substrate.[4]
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocol
Materials:
-
Syntide 2 peptide
-
96-well high-binding microtiter plates
-
Kinase of interest (e.g., CaMKII)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phospho-Syntide 2 specific primary antibody
-
HRP-conjugated secondary antibody
-
Coating buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
TMB substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute Syntide 2 to a final concentration of 1-10 µg/mL in coating buffer. Note: The optimal concentration should be determined empirically.
-
Add 100 µL of the Syntide 2 solution to each well of the 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Kinase Reaction:
-
Prepare the kinase reaction mixture containing the kinase, ATP (the optimal concentration, often near the Km, should be determined), and any activators (e.g., Ca²⁺/Calmodulin for CaMKII) in kinase reaction buffer.
-
Add 50 µL of the kinase reaction mixture to each well. Include negative controls without kinase or ATP.
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding 50 µL of a solution containing EDTA (e.g., 50 mM EDTA).
-
-
Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the phospho-specific primary antibody in blocking buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Section 2: Radiometric Assay
Application Note
Radiometric assays are considered the "gold standard" for measuring kinase activity due to their high sensitivity and direct measurement of phosphate incorporation.[5][6] This method utilizes [γ-³²P]ATP as a phosphate donor. The kinase transfers the radiolabeled phosphate group to Syntide 2. The phosphorylated peptide is then separated from the unreacted [γ-³²P]ATP, and the incorporated radioactivity is quantified.
A common method for separation is the use of P81 phosphocellulose paper, which binds the positively charged Syntide 2 peptide while the negatively charged ATP is washed away.[7][8] The amount of radioactivity retained on the paper is proportional to the kinase activity. This assay is highly quantitative and can be used to determine kinetic parameters of a kinase.
Experimental Workflow
References
- 1. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 2. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative quantification of peptide phosphorylation in a complex mixture using 18O labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-linked immunosorbent assay for the determination of p21-activated kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [2507.18191] Characterisation of the signal to noise ratio of 2-photon microscopes [arxiv.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Syntide 2 tfa solubility and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for the effective use of Syntide 2 TFA, a widely used substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII). This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Syntide 2 is a synthetic peptide that serves as a substrate for CaMKII.[1][2][3] Its sequence is homologous to phosphorylation site 2 on glycogen (B147801) synthase.[1] The trifluoroacetate (B77799) (TFA) salt is a common formulation for synthetic peptides.[4][5]
Q2: What is the purity of this compound?
A2: The purity of this compound is typically greater than 95% as determined by HPLC.[5]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the integrity of this compound. Recommendations for both powder and solvent forms are detailed below. The product is hygroscopic and should be protected from light.[5]
Q4: How do I dissolve this compound?
A4: this compound is soluble in water.[6] For a solution up to 2 mg/mL, distilled water can be used.[5] For higher concentrations, such as 100 mg/mL (61.66 mM), water or PBS can be used, but may require sonication to fully dissolve.[6][7] It is recommended to prepare fresh solutions for use.[6]
Q5: Can the TFA salt interfere with my experiments?
A5: Trifluoroacetic acid is a strong acid and its presence in higher concentrations (typically 10-20% in routine peptide synthesis) can affect the accuracy and reproducibility of in-cellulo and in-vivo studies due to potential toxicity.[4] For sensitive applications, exchanging TFA with a biocompatible salt like acetate (B1210297) is recommended.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | Incomplete solubilization. | Use an ultrasonic bath to aid dissolution, particularly for higher concentrations.[6] Ensure the correct solvent is being used (e.g., distilled water, PBS).[6][7] |
| The peptide may have degraded due to improper storage. | Verify that the peptide has been stored according to the recommended conditions (see storage table). | |
| Inconsistent Kinase Assay Results | Inaccurate peptide concentration. | Re-quantify the peptide concentration. Ensure complete dissolution before making dilutions. |
| Presence of TFA affecting enzyme activity. | For sensitive assays, consider a salt exchange to remove TFA.[4] | |
| Degradation of the peptide in solution. | Prepare fresh stock solutions and use them within the recommended timeframe (1 month at -20°C, 6 months at -80°C).[6] Avoid repeated freeze-thaw cycles. | |
| No Phosphorylation Detected | Inactive kinase. | Ensure the kinase is active and all necessary cofactors (e.g., Ca2+, calmodulin for CaMKII) are present in the reaction buffer. |
| Incorrect assay conditions. | Optimize assay parameters such as incubation time, temperature, and ATP concentration. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | 100 mg/mL (61.66 mM) | Ultrasonic assistance may be required.[6] |
| Distilled Water | Up to 2 mg/mL | [5] |
| PBS | 100 mg/mL (61.66 mM) | Sonication may be required.[7] |
| Acetonitrile | Recommended if solubility in water is limited. | [5] |
Table 2: Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | 1 year | Sealed storage, away from moisture.[6] |
| -80°C | 2 years | Sealed storage, away from moisture.[6] | |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[6][7] |
| -80°C | 6 months | Sealed storage, away from moisture.[6][7] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Add the desired volume of sterile, distilled water or PBS to the vial to achieve the target concentration (e.g., for a 10 mg/mL stock solution in a 1 mg vial, add 100 µL of solvent).
-
Vortex briefly to mix.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear.[6]
-
For sterile applications, filter the reconstituted peptide solution through a 0.22 µm filter.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Protocol 2: In Vitro CaMKII Kinase Assay
This protocol provides a general framework for measuring CaMKII activity using this compound as a substrate.
-
Prepare the Kinase Reaction Buffer: A typical buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂, and 2 µM calmodulin.
-
Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, combine the following on ice:
-
Kinase Reaction Buffer
-
This compound (final concentration typically 10-50 µM)
-
Active CaMKII enzyme
-
[γ-³²P]ATP (to a final concentration of 100 µM, with a specific activity of ~3000 cpm/pmol)
-
Water to bring to the final reaction volume.
-
-
Initiate the Reaction: Start the phosphorylation reaction by adding the ATP mixture and incubate at 30°C for 10-30 minutes.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 Paper: Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify Phosphorylation: Measure the incorporated radioactivity using a scintillation counter.
Visualizations
Caption: CaMKII signaling pathway leading to Syntide 2 phosphorylation.
Caption: Experimental workflow for a CaMKII kinase assay using Syntide 2.
References
- 1. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 2. lifetein.com [lifetein.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Available options - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 5. abbiotec.com [abbiotec.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CaMK | | Invivochem [invivochem.com]
CaMKII Assays: Technical Support Center for Troubleshooting Inconsistent Results
For researchers, scientists, and drug development professionals, achieving reproducible and accurate results in Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) assays is critical for advancing our understanding of cellular signaling and for the development of novel therapeutics. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during CaMKII assays, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high variability between replicate wells in my CaMKII assay?
High variability across replicates is a frequent challenge that can often be resolved by optimizing experimental techniques. Several factors can contribute to this issue:
-
Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, ATP, or inhibitors will lead to significant variability. Regular calibration of pipettes and the use of master mixes for common reagents can minimize these errors.[1][2]
-
Incomplete Mixing: Failure to thoroughly mix reagents after addition can result in localized concentration differences within the wells. Gentle vortexing or pipette mixing after each addition is recommended.[1]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter reaction kinetics. It is advisable to avoid using these wells for critical samples or to ensure proper plate sealing and uniform incubation.[3]
-
Inconsistent Incubation Times: Staggered start and stop times for reactions across a plate can introduce variability. Using a multi-channel pipette or an automated liquid handler can ensure simultaneous initiation and termination of reactions.[3]
-
Compound Instability: The stability of the inhibitor in the assay buffer over the experiment's duration is crucial. Prepare fresh dilutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.[1]
Q2: My IC50 values for a CaMKII inhibitor are inconsistent between experiments. What could be the cause?
Fluctuations in IC50 values can be frustrating and point to underlying issues with assay components or conditions.
-
Variable Enzyme Activity: The activity of recombinant CaMKII can decrease over time, even when stored correctly.[4] It is essential to use a fresh batch of the enzyme or to validate the activity of the current batch with a known potent inhibitor as a positive control.[1]
-
ATP Concentration: Since many inhibitors are ATP-competitive, their apparent potency is highly dependent on the ATP concentration in the assay.[5][6] In vitro assays are often performed at ATP concentrations significantly lower than physiological levels, which can enhance inhibitor potency.[3] Ensure the ATP concentration is consistent across experiments, ideally at or near the Km for CaMKII if known.[1]
-
Inhibitor Solubility and Stability: Poor solubility of the test compound in the assay buffer can lead to precipitation and inconsistent effective concentrations. Visually inspect for precipitation and confirm the compound's stability under the assay conditions.[3]
-
Assay Format Mismatch: The chosen assay format may not be suitable for every kinase or compound. For example, some compounds may interfere with the detection method (e.g., fluorescence quenching or enhancement in fluorescence-based assays).[3] It is crucial to run control experiments to test for assay interference.[3]
Q3: I am not observing any inhibition of CaMKII activity with my test compound. What should I check?
The complete lack of inhibition can be due to several factors ranging from reagent integrity to incorrect experimental design.
-
Inactive Compound: Confirm the identity and integrity of the inhibitor. Prepare a fresh stock solution from a new vial of the compound.[1]
-
Inactive Enzyme: Test the enzyme's activity in the absence of any inhibitor to ensure it is catalytically active.[1]
-
Incorrect Inhibitor Mechanism: CaMKII can be inhibited by compounds with different mechanisms (e.g., ATP-competitive, CaM-competitive, or substrate-competitive).[7] If using a CaM-competitive inhibitor like KN-93, it will not inhibit the autonomous (Ca²⁺/CaM-independent) activity of CaMKII.[7][8]
-
Use of Proper Controls: It is essential to include a negative control, such as the inactive analog KN-92 for the CaMKII inhibitor KN-93, to ensure that the observed effects are due to CaMKII inhibition and not off-target interactions.[7][9]
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Pipetting Inaccuracy | Calibrate pipettes regularly; use master mixes.[1][2] |
| Incomplete Mixing | Gently vortex or pipette mix all solutions thoroughly.[1] | |
| Edge Effects | Avoid using outer wells of the microplate or ensure proper sealing.[3] | |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler.[3] | |
| Inconsistent IC50 Values | Variable Enzyme Activity | Use a fresh enzyme batch or validate activity with a positive control.[1][4] |
| Fluctuating ATP Concentration | Maintain a consistent ATP concentration, ideally near the Km.[1][5] | |
| Compound Solubility/Stability | Visually inspect for precipitation; prepare fresh dilutions.[1][3] | |
| No Inhibition Observed | Inactive Inhibitor or Enzyme | Confirm compound identity; test enzyme activity without inhibitor.[1] |
| Incorrect Mechanism of Inhibition | Understand the inhibitor's mechanism (e.g., CaM-competitive vs. ATP-competitive).[7][8] | |
| Lack of Proper Controls | Use an inactive analog (e.g., KN-92 for KN-93) as a negative control.[7][9] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol directly measures the ability of a compound to inhibit CaMKII activity by quantifying the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide.
Materials:
-
Recombinant CaMKII enzyme
-
[γ-³²P]ATP
-
CaMKII substrate (e.g., Autocamtide-2)[9]
-
Test compound (e.g., KN-93) and inactive control (e.g., KN-92) dissolved in DMSO[9]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)[9]
-
Ca²⁺/Calmodulin solution
-
Phosphocellulose paper
-
Stop solution (e.g., 75 mM phosphoric acid)[9]
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CaMKII substrate, and Ca²⁺/Calmodulin.
-
Add varying concentrations of the test compound or the inactive control to the reaction mixture. Include a DMSO-only control.[9]
-
Initiate the reaction by adding recombinant CaMKII enzyme and [γ-³²P]ATP.[9]
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).[9]
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in the stop solution.[9]
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control.
Visualizing Key Concepts
CaMKII Signaling Pathway
Caption: The CaMKII signaling cascade, from activation to downstream effects.
Troubleshooting Workflow for Inconsistent CaMKII Assays
Caption: A logical workflow for troubleshooting inconsistent CaMKII assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods optimization for the expression and purification of human calcium calmodulin-dependent protein kinase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Enzymatic Activity of CaMKII Is Not Required for Its Interaction with the Glutamate Receptor Subunit GluN2B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of CaM-kinase Signaling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Trifluoroacetic Acid (TFA) Interference in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of trifluoroacetic acid (TFA) in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid that is widely used in solid-phase peptide synthesis and purification.[1] It is utilized for cleaving the synthesized peptide from the solid-phase resin and as an ion-pairing agent to improve separation during high-performance liquid chromatography (HPLC) purification.[1][2] Although free TFA is removed during the lyophilization (freeze-drying) process, it remains as a counterion, forming a salt with the positively charged amino acid residues in the peptide.[1][2] Consequently, synthetic peptides are often supplied as TFA salts, and residual TFA can be present in concentrations ranging from 10% to 45% of the total peptide weight.
Q2: How can residual TFA interfere with my biological assays?
A2: Residual TFA can interfere with biological assays through several mechanisms:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and proliferation.[1] This can mask the true biological effect of your peptide or compound.
-
Alteration of Peptide/Protein Properties: TFA can bind to peptides and proteins, altering their conformation, solubility, and aggregation characteristics.[1] This can impact the molecule's interaction with its biological target.
-
pH Alteration: As a strong acid, TFA can lower the pH of your peptide stock solution and, subsequently, your assay medium, which can affect cellular health and enzyme activity.[2]
-
Enzyme Denaturation: The acidity of TFA can denature pH-sensitive enzymes, leading to inaccurate results in kinetic assays.
-
Direct Receptor/Channel Modulation: TFA has been shown to act as an allosteric modulator of certain receptors, such as the glycine (B1666218) receptor (GlyR).[2]
-
Analytical Interference: TFA can interfere with certain analytical techniques. It has a strong absorbance band in infrared (IR) spectroscopy that can overlap with the amide I band of peptides, complicating secondary structure analysis.[2] In mass spectrometry, TFA is known to cause signal suppression.
Q3: Which types of assays are particularly sensitive to TFA interference?
A3: Assays that are highly sensitive to changes in pH, ionic strength, and cellular health are most susceptible to TFA interference. These include:
-
Cell-based assays: Proliferation assays (e.g., MTT, XTT), cytotoxicity assays, and cell signaling studies are highly sensitive to the cytotoxic effects of TFA.[1][2]
-
Enzyme kinetics assays: The activity of many enzymes is highly dependent on pH, and TFA can cause denaturation and competitive inhibition.
-
Receptor-ligand binding studies: Alterations in peptide conformation due to TFA can affect binding affinities.
-
In vivo studies: The presence of TFA can lead to toxicity and immunogenic responses in animal models.[3]
-
Mass spectrometry-based assays: TFA is known to cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS), reducing sensitivity.
Q4: What are the acceptable levels of residual TFA in a sample for biological assays?
A4: For sensitive applications such as cellular assays, in vivo studies, or the development of active pharmaceutical ingredients (APIs), it is often recommended that TFA levels be below 1%. However, the acceptable level can vary depending on the specific assay and cell type. For less sensitive assays, higher levels may be tolerated. It is always best to determine the tolerance of your specific assay to TFA by running appropriate controls.
Q5: How can I remove TFA from my peptide sample?
A5: Several methods are available for removing or exchanging the TFA counter-ion. The most common techniques are:
-
Lyophilization with a stronger acid: This involves dissolving the peptide in a solution containing a more biologically compatible acid, such as hydrochloric acid (HCl), and then lyophilizing the sample.[4] This process is typically repeated several times to ensure complete exchange.
-
Ion-exchange chromatography: This method involves passing the peptide solution through an anion exchange resin that has been pre-equilibrated with a buffer containing the desired counter-ion, such as acetate (B1210297).[5][6]
-
Reversed-phase HPLC: A special reversed-phase C18 column can be used with a mobile phase containing the desired counter-ion to exchange the TFA.[5]
Many peptide synthesis companies offer TFA removal as a service.[2][5]
Troubleshooting Guides
Problem 1: Inconsistent or No-Reproducible Results in Cell-Based Assays (e.g., MTT, Cell Proliferation)
| Possible Cause | Troubleshooting Steps |
| Residual TFA is causing cytotoxicity, masking the true effect of the peptide. [1] | 1. Run a TFA control: Prepare a solution of TFA in your assay buffer at a concentration equivalent to that in your peptide stock solution. Test this solution on your cells to determine its direct cytotoxic effect. 2. Perform a dose-response curve for TFA: This will help you determine the concentration at which TFA becomes toxic to your specific cell line. 3. Remove TFA from your peptide sample: Use one of the recommended TFA removal protocols (see Experimental Protocols section). 4. Use a different peptide salt form: If possible, obtain your peptide as an acetate or hydrochloride salt.[5] |
| TFA is altering the pH of the assay medium. [2] | 1. Measure the pH of your peptide stock solution and the final assay medium after adding the peptide. 2. Adjust the pH of your peptide stock solution before adding it to the assay. 3. Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH. |
Problem 2: Low or No Activity in Enzyme Assays
| Possible Cause | Troubleshooting Steps |
| TFA is denaturing the enzyme due to low pH. | 1. Check the pH of the final reaction mixture. 2. Perform TFA removal from your peptide/inhibitor sample. 3. Run a control with the enzyme and TFA (at the same concentration as in your sample) to see if it directly inhibits enzyme activity. |
| TFA is acting as a competitive inhibitor. | 1. Perform a kinetic analysis to determine the mechanism of inhibition. 2. Increase the substrate concentration to see if the inhibition can be overcome. 3. Remove TFA from your sample. |
Problem 3: Poor Sensitivity and Signal Suppression in Mass Spectrometry
| Possible Cause | Troubleshooting Steps |
| TFA is a strong ion-pairing agent that suppresses the ESI signal. | 1. Replace TFA with a more MS-friendly mobile phase additive, such as formic acid or difluoroacetic acid. 2. Reduce the concentration of TFA in your mobile phase to the lowest possible level that still provides good chromatography. 3. Use post-column addition of a reagent like propionic acid, isopropanol, or ammonium (B1175870) hydroxide (B78521) to mitigate the ion suppression effect of TFA. |
Data Presentation
Table 1: Summary of TFA's Effects on Biological and Analytical Assays
| Assay Type | Observed Effects of TFA Interference | Reported Problematic Concentrations |
| Cell Viability/Proliferation | Inhibition of cell proliferation, dose-dependent cytotoxicity, apoptosis.[2] | As low as 10 nM. |
| Enzyme Kinetics | Denaturation of pH-sensitive enzymes, competitive inhibition. | Varies depending on the enzyme's sensitivity to pH and ionic strength. |
| Receptor Binding | Altered peptide conformation leading to changes in binding affinity. | Highly dependent on the specific receptor-ligand interaction. |
| Infrared (IR) Spectroscopy | Strong absorbance band at 1673 cm-1, which can obscure the peptide's amide I band.[2] | Any significant amount of residual TFA. |
| Mass Spectrometry (ESI-MS) | Significant signal suppression due to the formation of gas-phase ion pairs. | Even low concentrations (e.g., 0.1%) can cause substantial signal reduction. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a widely used method for exchanging TFA for chloride ions.[4][7]
Materials:
-
Peptide-TFA salt
-
Distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent has been removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete removal of TFA.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in your desired buffer for the biological assay.
Protocol 2: TFA Removal by Anion Exchange Chromatography
This protocol uses a strong anion exchange resin to replace TFA with acetate.[6]
Materials:
-
Peptide-TFA salt
-
Strong anion exchange resin
-
1 M Sodium acetate solution
-
Distilled water
-
Appropriate buffers for elution
Procedure:
-
Resin Preparation: Prepare a column with a strong anion exchange resin.
-
Equilibration: Elute the column with a 1 M solution of sodium acetate.
-
Washing: Wash the column with distilled water to remove excess sodium acetate.
-
Sample Loading: Dissolve the peptide in distilled water and apply it to the column.
-
Elution: Elute the peptide from the column with distilled water and collect the fractions containing the peptide.
-
Lyophilization: Combine the fractions containing the peptide and lyophilize to obtain the peptide as an acetate salt.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. seracare.com [seracare.com]
Technical Support Center: Syntide 2 Peptide TFA Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing trifluoroacetic acid (TFA) from Syntide 2 peptide preparations. TFA is a common counter-ion from solid-phase peptide synthesis that can interfere with biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my Syntide 2 peptide?
Trifluoroacetic acid (TFA) is routinely used during the synthesis and purification of peptides like Syntide 2.[1][2] However, residual TFA in the final peptide product can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to misleading results in cell-based assays.[1]
-
Alteration of Peptide Structure and Activity: The presence of TFA as a counter-ion can alter the secondary structure and biological activity of the peptide.[2]
-
Assay Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy.[3]
Q2: What are the common methods for removing TFA from Syntide 2?
The most common and effective methods for TFA removal from synthetic peptides are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization.[1][2][4]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different salt solution, such as acetate (B1210297) or chloride.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While often used for purification with TFA-containing mobile phases, RP-HPLC can also be used for TFA removal by employing a mobile phase containing a more biologically compatible acid, like acetic acid.
Q3: Which TFA removal method is best for Syntide 2?
The optimal method depends on factors such as the required final purity, desired peptide recovery, and available laboratory equipment.
Based on its amino acid sequence (PLARTLSVAGLPGKK), Syntide 2 is a hydrophilic peptide with a calculated isoelectric point (pI) of approximately 10.5. Given its hydrophilic nature, ion-exchange chromatography can be a particularly effective method for TFA removal . However, lyophilization with HCl is a simpler and often effective alternative, though it may require multiple cycles for complete removal.
Troubleshooting Guide
Issue 1: Low Peptide Recovery After TFA Removal
| Possible Cause | Troubleshooting Step |
| Peptide loss during lyophilization cycles. | Ensure the lyophilizer is functioning correctly with a proper vacuum. Minimize the number of transfer steps to reduce adsorptive losses. |
| Peptide precipitation during ion-exchange chromatography. | Optimize the buffer pH and ionic strength. The solubility of Syntide 2 is pH-dependent. |
| Non-specific binding to labware. | Use low-protein-binding microcentrifuge tubes and pipette tips. Pre-condition any chromatography columns as per the manufacturer's instructions. |
| Peptide degradation. | Avoid harsh pH conditions and prolonged exposure to room temperature. |
Issue 2: Incomplete TFA Removal
| Possible Cause | Troubleshooting Step |
| Insufficient lyophilization cycles with HCl. | Increase the number of dissolution and lyophilization cycles to three or more. If possible, monitor the TFA levels after each cycle. A study has shown that three cycles with 10 mM HCl were sufficient to reduce TFA content to below 1% (w/w).[4] |
| Inefficient displacement of TFA during ion-exchange. | Ensure the ion-exchange resin has sufficient capacity and is properly equilibrated with the exchange buffer. Consider increasing the concentration or volume of the eluting salt. |
| TFA contamination from labware or solvents. | Use fresh, high-purity solvents and ensure all labware is thoroughly cleaned. |
Issue 3: Altered Peptide Activity in Biological Assays Post-TFA Removal
| Possible Cause | Troubleshooting Step |
| Residual TFA is still present. | Quantify the TFA level using an appropriate analytical method (e.g., 19F-NMR, IC, or HPLC-ELSD) and perform additional removal steps if necessary. |
| The new counter-ion (e.g., chloride or acetate) is affecting the assay. | Run a control experiment with the buffer containing the new counter-ion to assess its effect on the cells or assay components. |
| Peptide has degraded during the TFA removal process. | Analyze the purity and integrity of the peptide using HPLC and mass spectrometry after the removal process. |
Data Presentation
The following table summarizes the typical efficiencies and peptide recovery rates for common TFA removal methods. Please note that these are general values, and results for Syntide 2 may vary.
| Method | Typical TFA Removal Efficiency (%) | Typical Peptide Recovery (%) |
| Lyophilization with HCl (3 cycles) | > 99% | 85 - 95% |
| Ion-Exchange Chromatography (IEX) | > 95% | 80 - 90% |
| Reverse-Phase HPLC (RP-HPLC) | 90 - 95% | 70 - 85% |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a widely adopted method for exchanging TFA for chloride ions.
-
Dissolution: Dissolve the Syntide 2 peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography (IEX)
This protocol provides a general guideline for TFA removal using a strong anion exchange resin.
-
Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8).
-
Equilibration: Equilibrate the resin by washing it with a low-concentration buffer of the desired final counter-ion (e.g., 10 mM sodium acetate or sodium chloride).
-
Sample Loading: Dissolve the Syntide 2 peptide in a low-ionic-strength buffer and load it onto the column. The positively charged peptide will bind to the negatively charged resin.
-
Washing: Wash the column with the equilibration buffer to remove the TFA counter-ions.
-
Elution: Elute the peptide from the column using a buffer with a higher concentration of the new counter-ion (e.g., 1 M sodium chloride).
-
Desalting: If necessary, desalt the eluted peptide solution using dialysis or a desalting column.
-
Lyophilization: Lyophilize the final peptide solution to obtain the peptide as a powder with the new counter-ion.
Visualizations
References
Technical Support Center: Optimizing Syntide 2 Concentration for Kinase Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Syntide 2 in kinase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is Syntide 2 and for which kinases is it a substrate?
Syntide 2 is a synthetic peptide with the amino acid sequence PLARTLSVAGLPGKK.[1] It serves as a substrate for several protein kinases, most notably for Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] It is also recognized and phosphorylated by Protein Kinase C (PKC) and Ca2+-dependent protein kinase (CDPK).[4][5] It is considered a poor substrate for phosphorylase kinase and is not phosphorylated by myosin light chain kinase.[5]
Q2: What is the recommended concentration of Syntide 2 for a kinase assay?
The optimal concentration of Syntide 2 depends on the specific kinase being assayed and its Michaelis constant (Km) for the substrate. A general guideline is to use a substrate concentration that is 2 to 3 times the Km value to ensure the reaction rate is sensitive to enzyme concentration and not limited by substrate availability.[6] For CaMKII, the reported Km for Syntide 2 is approximately 12 µM.[2] Therefore, a starting concentration in the range of 25-50 µM is recommended for CaMKII assays. For other kinases, an initial substrate titration experiment is advised to determine the optimal concentration empirically.
Q3: How should I prepare and store Syntide 2?
Syntide 2 is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute the peptide in sterile, deionized water. For example, a 10 mg/ml stock in water is a convenient concentration.[6] Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's certificate of analysis for any lot-specific storage recommendations.[2]
Q4: What are the essential components of a typical kinase reaction using Syntide 2?
A standard kinase reaction mixture includes:
-
Kinase Source: A purified enzyme or a crude cell lysate containing the kinase of interest.
-
Syntide 2: The peptide substrate.
-
ATP: As the phosphate (B84403) donor, often used at a concentration around its Km for the specific kinase.[7]
-
Magnesium Ions (Mg2+): An essential cofactor for kinase activity.
-
Buffer: To maintain an optimal pH for the reaction (e.g., HEPES or Tris-HCl).[6]
-
Activators (if required): Some kinases, like CaMKII and PKC, require specific activators such as Ca2+/calmodulin or lipids (phosphatidylserine/diacylglycerol) for maximal activity.[6]
Troubleshooting Guide
Problem: High Background Signal
High background can obscure the specific signal, leading to a poor signal-to-noise ratio.
Q: My assay shows a high signal in the absence of kinase or in the presence of an inhibitor. What are the potential causes and solutions?
A: High background can stem from several sources. The most common issues are non-specific phosphorylation of the substrate or contaminants in the reagents.
Potential Causes & Solutions:
-
Contaminated ATP Source: The [γ-³²P]ATP may contain free phosphate, leading to high background. Use a fresh or purified ATP stock.
-
Endogenous Kinase Activity: If using cell or tissue lysates, other kinases present in the sample may phosphorylate Syntide 2. Consider using specific kinase inhibitors to block the activity of contaminating kinases.
-
Reagent Contamination: Buffers or water could be contaminated with kinases or phosphatases. Use high-purity reagents and dedicated solutions for your kinase assays.[8]
-
Sub-optimal Assay Conditions: Incorrect buffer pH or ionic strength can sometimes lead to non-enzymatic signal generation. Ensure all conditions are optimized for your specific kinase.[8]
Problem: Weak or No Signal
This is a common issue where the expected kinase activity is not detected.
Q: I am not observing any significant phosphorylation of Syntide 2. What should I check?
A: A lack of signal typically points to an issue with one of the core components of the reaction: the enzyme, the substrates (Syntide 2 and ATP), or the reaction conditions.
Potential Causes & Solutions:
-
Inactive Kinase: The kinase may have lost activity due to improper storage or handling. Always run a positive control to confirm the activity of the enzyme stock.[9]
-
Sub-optimal Substrate Concentration: If the concentration of Syntide 2 or ATP is too low (far below the Km), the reaction rate will be minimal. Titrate both Syntide 2 and ATP to find their optimal concentrations.[10]
-
Missing Cofactors/Activators: Ensure all necessary cofactors (e.g., Mg2+) and activators (e.g., Ca2+/calmodulin for CaMKII) are present at the correct concentrations.[6]
-
Incorrect Buffer Conditions: The pH, ionic strength, or presence of detergents in the buffer can significantly impact kinase activity. Verify that the buffer composition is optimal for your kinase.
-
Presence of Inhibitors: Reagents could be contaminated with kinase inhibitors. For example, using a high concentration of EDTA in the reaction buffer will chelate Mg2+ and inhibit the reaction.[11]
Data Summary Tables
Table 1: Kinase Specificity for Syntide 2
| Kinase | Relative Activity | Notes |
| CaMKII | High (100) | Primary and most efficient kinase for Syntide 2.[5] |
| PKC | Moderate (22) | Shows significant phosphorylation of Syntide 2.[5] |
| CDPK | - | A known substrate.[4] |
| Phosphorylase Kinase | Low (2) | Poor substrate.[5] |
| Myosin Light Chain Kinase | Very Low (0.5) | Not significantly phosphorylated.[5] |
| Relative Vmax/Km ratios are provided where available. |
Table 2: Kinetic and Concentration Parameters
| Parameter | Kinase | Value | Recommended Starting Range |
| Km (Syntide 2) | CaMKII | ~12 µM[2] | 25 - 50 µM |
| Km (ATP) | CaMKII | 8 - 125 µM[12] | 10 - 100 µM |
| Km (Peptide Substrate) | PKC | ~50 µM*[6] | 100 - 150 µM |
| Value is for a different PKC peptide substrate (Ac-FKKSFKL-NH2) and serves as an estimate. |
Experimental Protocols
Standard Protocol for CaMKII Activity Assay using Syntide 2
This protocol describes a radiometric assay using [γ-³²P]ATP to measure the phosphorylation of Syntide 2 by CaMKII.
1. Reagent Preparation:
-
5X Kinase Buffer: 100 mM HEPES (pH 7.4), 50 mM MgCl₂, 5 mM DTT. Store at 4°C.
-
Activator Solution: 5 mM CaCl₂, 10 µM Calmodulin in water. Store at -20°C.
-
Syntide 2 Stock: 1 mM Syntide 2 in sterile water. Store in aliquots at -20°C.
-
ATP Mix: 500 µM ATP with [γ-³²P]ATP (specific activity ~300-500 cpm/pmol). Prepare fresh.
-
Stop Solution: 0.1 M EDTA.[11]
-
Enzyme Dilution Buffer: 20 mM HEPES, 2 mM DTT. Keep on ice.
2. Assay Procedure:
The total reaction volume is 50 µL.
-
Prepare Master Mix: For each reaction, prepare a master mix containing:
-
10 µL of 5X Kinase Buffer
-
5 µL of Activator Solution
-
2.5 µL of 1 mM Syntide 2 (final concentration: 50 µM)
-
X µL of sterile water to bring the pre-reaction volume to 40 µL (after adding enzyme).
-
-
Enzyme Addition: Dilute the CaMKII enzyme stock in ice-cold Enzyme Dilution Buffer to the desired concentration. Add 10 µL of the diluted enzyme to the master mix. For a "no enzyme" control, add 10 µL of Enzyme Dilution Buffer.
-
Initiate Reaction: Start the phosphorylation reaction by adding 10 µL of the ATP Mix (final concentration: 100 µM). Vortex gently.
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Immediately place the P81 paper in a beaker of 0.75% phosphoric acid. Wash three times with 0.75% phosphoric acid for 5 minutes each, followed by a final wash with acetone.
-
Quantification: Allow the P81 paper to dry completely. Measure the incorporated radioactivity using a scintillation counter.
References
- 1. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Syntide 2 - LKT Labs [lktlabs.com]
- 5. lifetein.com [lifetein.com]
- 6. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 7. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 10. ch.promega.com [ch.promega.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
avoiding non-specific binding with Syntide 2 peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the Syntide 2 peptide, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is Syntide 2 and what is its primary application?
Syntide 2 is a synthetic peptide that serves as a substrate for several protein kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2] Its primary application is in in vitro kinase assays to measure the activity of CaMKII and to screen for its inhibitors or activators.[1]
Q2: What are the common causes of non-specific binding in Syntide 2 assays?
Non-specific binding in peptide-based assays can arise from several factors, including:
-
Hydrophobic and Electrostatic Interactions: Peptides can non-specifically adhere to plastic surfaces (e.g., microplates) and other proteins in the assay through hydrophobic or ionic interactions.
-
Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay surface can lead to the binding of the peptide, kinase, or detection antibodies, resulting in high background signals.[3]
-
Reagent Contamination: Contamination of buffers or enzyme preparations with other proteins or particulates can contribute to background noise.
-
Suboptimal Reagent Concentrations: Inappropriately high concentrations of the Syntide 2 peptide, kinase, or detection antibodies can increase the likelihood of non-specific interactions.[4]
Q3: What are the recommended blocking agents for Syntide 2 assays?
Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk (casein), as well as synthetic polymers.[5][6] The choice of blocking agent can significantly impact assay performance and may require empirical optimization. For phospho-specific antibody detection, BSA is often preferred over milk, as milk contains phosphoproteins that can cause background interference.[4]
Q4: What is the role of detergents like Tween-20 in reducing non-specific binding?
Non-ionic detergents such as Tween-20 are frequently added to wash and assay buffers at low concentrations (typically 0.01% to 0.05%) to help disrupt weak, non-specific hydrophobic interactions.[7] This can reduce the binding of assay components to the plate and each other, thereby lowering background signal.[7] However, it is crucial to optimize the detergent concentration, as higher concentrations can potentially inhibit enzyme activity.
Troubleshooting Guide: High Background Signal
High background is a common issue in Syntide 2 kinase assays, which can mask the specific signal and reduce the assay's sensitivity. The following guide provides a systematic approach to troubleshooting and resolving this problem.
| Observation | Potential Cause | Recommended Solution |
| High signal in "no kinase" control wells | Non-specific binding of the detection antibody. | 1. Optimize Antibody Concentration: Perform a titration to determine the optimal concentration of the anti-phospho-Syntide 2 antibody that provides a good signal-to-noise ratio.[8] 2. Improve Blocking: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or the incubation time. Consider testing alternative blocking agents.[3] |
| Inadequate washing. | 1. Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5) after each incubation step. 2. Add Detergent to Wash Buffer: Include 0.05% Tween-20 in your wash buffer to help remove non-specifically bound proteins.[8] | |
| Contaminated reagents. | 1. Use Fresh Reagents: Prepare fresh buffers and ATP solutions. 2. Aliquot Stocks: Aliquot enzyme and peptide stocks to avoid repeated freeze-thaw cycles. | |
| High signal across all wells, including blanks | Autofluorescence of peptide or other reagents. | 1. Check Reagent Fluorescence: Measure the fluorescence of each component (peptide, buffer, ATP) individually at the assay wavelengths. 2. Use a Different Detection System: If autofluorescence is high, consider switching to a different detection method (e.g., colorimetric or luminescent). |
| Signal increases over time in "no kinase" wells | Kinase contamination in reagents. | 1. Use High-Purity Reagents: Ensure that the ATP and other reagents are of high purity and free from contaminating kinase activity. |
Quantitative Data: Comparison of Blocking Agents
The choice of blocking agent is critical for minimizing non-specific binding. The following table summarizes a quantitative comparison of the blocking efficiency of different agents in a solid-phase immunoassay, which can serve as a starting point for optimizing a Syntide 2 assay. The data illustrates that casein and non-fat dry milk are generally more effective at lower concentrations than BSA.[6]
| Blocking Agent | Concentration for >90% Inhibition of Non-Specific Binding |
| Non-fat Dry Milk | Low concentrations effective |
| Casein | Low concentrations effective |
| Bovine Serum Albumin (BSA) | Higher concentrations required compared to milk/casein |
| Fish Skin Gelatin | Better than porcine gelatin, remains fluid at low temperatures |
| Porcine Skin Gelatin (hydrolyzed) | Least effective |
This data is based on a general ELISA and may need to be adapted for specific Syntide 2 assay conditions.[6]
Experimental Protocols
Protocol 1: In Vitro CaMKII Assay with Syntide 2
This protocol provides a general framework for measuring CaMKII activity using Syntide 2 in a microplate format.
Materials:
-
96-well microplate (high protein-binding capacity)
-
Syntide 2 peptide
-
Purified active CaMKII
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Blocking Buffer (e.g., 3% BSA in PBS with 0.05% Tween-20)
-
Anti-phospho-Syntide 2 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coating: Coat the wells of a 96-well plate with Syntide 2 peptide (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the wells with Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Kinase Reaction:
-
Add the kinase reaction mixture containing Kinase Assay Buffer, CaMKII enzyme, and any potential inhibitors to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
-
Stopping the Reaction: Stop the reaction by adding a solution containing EDTA to chelate the Mg²⁺.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add the anti-phospho-Syntide 2 antibody diluted in Blocking Buffer and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB substrate and incubate in the dark until sufficient color develops.
-
Stopping Detection: Stop the reaction by adding Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Visualizations
CaMKII Signaling Pathway```dot
Caption: Workflow for a Syntide 2 kinase assay with troubleshooting steps.
References
- 1. Detailed State Model of CaMKII Activation and Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arp1.com [arp1.com]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of Syntide 2 TFA
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Syntide 2 TFA in various experimental conditions. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity and performance of this compound in their assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound powder?
Lyophilized this compound should be stored at -20°C.[1][2][3] It is also crucial to protect the product from light and moisture as it is hygroscopic.[1][4] For long-term storage, some suppliers recommend -20°C for up to three years.[4]
Q2: How should I store this compound once it is reconstituted in a buffer?
After reconstitution, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[1][2] Stock solutions at -20°C are generally stable for up to one month, while storage at -80°C can extend stability to six months.[5] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.
Q3: In what solvents can I dissolve this compound?
This compound is soluble in distilled water, with recommendations for concentrations up to 2 mg/ml.[1] For higher concentrations, acetonitrile (B52724) or 5% acetic acid can be used.[1][2] When preparing aqueous stock solutions, sonication may be helpful to aid dissolution.[4]
Q4: I am not seeing the expected activity in my kinase assay. Could the peptide be degraded?
Reduced or absent activity in a kinase assay is a potential indicator of peptide degradation. The stability of peptides in solution is influenced by several factors, including pH, temperature, and the presence of proteases or microbes.[6][7] It is advisable to use freshly prepared solutions or to have aliquots that have not undergone multiple freeze-thaw cycles. To confirm the integrity of your peptide, you can analyze it using High-Performance Liquid Chromatography (HPLC).
Q5: How does the pH of my buffer affect the stability of this compound?
Q6: Can I store my working solutions of this compound at 4°C?
Storing peptide solutions at 4°C is generally recommended only for short periods, typically a few days to a couple of weeks.[7] For longer-term storage, freezing at -20°C or -80°C is necessary to minimize degradation.[5][7] Bacterial contamination can also be a concern for solutions stored at 4°C, so sterile filtration of the buffer is advisable.[6]
Troubleshooting Guide: Assessing this compound Stability
If you suspect that the stability of this compound may be compromising your experimental results, the following guide provides a general protocol to assess its integrity in your buffer of choice.
Experimental Protocol for Stability Assessment
This protocol outlines a general method for evaluating the stability of this compound in a specific buffer over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To determine the percentage of intact this compound remaining after incubation in a specific buffer at a defined temperature over several time points.
Materials:
-
This compound, lyophilized powder
-
Your buffer of interest (e.g., Tris-HCl, HEPES, PBS)
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
RP-HPLC system with a C18 column
-
Incubator or water bath
-
Microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Reconstitute lyophilized this compound in high-purity water to a known concentration (e.g., 1 mg/mL).
-
Prepare Test Samples: Dilute the stock solution with your buffer of interest to the final working concentration you use in your experiments.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the test sample by RP-HPLC. This will serve as your baseline for the amount of intact peptide.
-
Incubation: Incubate the remaining test samples at the desired temperature (e.g., 4°C, room temperature, or 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the incubated sample and analyze it by RP-HPLC.
-
Data Analysis:
-
For each chromatogram, determine the peak area of the intact this compound.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time to visualize the stability profile.
-
Table 1: Example Data for this compound Stability Assessment
| Time (hours) | Temperature (°C) | % Intact Peptide (Buffer A) | % Intact Peptide (Buffer B) |
| 0 | - | 100% | 100% |
| 4 | 25 | 98% | 95% |
| 24 | 25 | 92% | 85% |
| 48 | 25 | 85% | 75% |
| 4 | 37 | 95% | 90% |
| 24 | 37 | 80% | 70% |
| 48 | 37 | 65% | 50% |
Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
Potential Peptide Degradation Pathways
Understanding potential degradation pathways can help in troubleshooting stability issues.
Caption: Common pathways for peptide degradation.
References
- 1. abbiotec.com [abbiotec.com]
- 2. Syntide 2 [sigmaaldrich.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Syntide 2 acetate(108334-68-5 free base) | CaMK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Synthesis Knowledge Base [peptide2.com]
- 7. medium.com [medium.com]
- 8. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Impact of TFA in Peptide Mass Spectrometry
Welcome to the technical support center for mass spectrometry analysis of peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using Trifluoroacetic Acid (TFA) in their experimental workflows. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your mass spectrometry results.
Frequently Asked Questions (FAQs)
Q1: Why is Trifluoroacetic Acid (TFA) commonly used in peptide analysis?
A1: Trifluoroacetic acid (TFA) is a widely used ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide separations for several reasons[1]:
-
Improved Peak Shape: TFA effectively minimizes unwanted interactions between peptides and the silica-based column material, resulting in sharper and more symmetrical peaks[1][2].
-
Enhanced Retention: It increases the retention of peptides on the reversed-phase column, which can improve separation[3].
-
Solubility: TFA helps to solubilize peptides, especially hydrophobic ones.
While beneficial for UV detection in HPLC, its use presents significant challenges for mass spectrometry (MS) detection[1].
Q2: What is "ion suppression" and how does TFA cause it?
A2: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest is reduced by the presence of other components in the sample[4]. TFA is a strong ion-pairing agent that significantly suppresses the signal of peptides in electrospray ionization (ESI-MS) through two primary mechanisms[1][4]:
-
Gas-Phase Ion Pairing: In the ESI source, TFA anions form strong ion pairs with positively charged peptide ions. These neutral complexes are not readily detected by the mass spectrometer, thus reducing the peptide signal[1][2].
-
Droplet Surface Effects: TFA has a high surface tension, which hinders the efficient formation of the fine spray of droplets necessary for optimal ionization in the ESI source[1].
Q3: What are the common signs of TFA-related problems in my mass spectrometry data?
A3: Several indicators in your MS data can point to issues with TFA:
-
Low Signal Intensity: A significant reduction in the signal-to-noise ratio for your peptides of interest is a primary symptom of ion suppression.
-
TFA Adducts: You may observe peaks in your mass spectra corresponding to your peptide plus one or more TFA molecules (e.g., [M+H+TFA]+). These adducts can complicate data interpretation[5][6].
-
Poor Data Quality: Overall reduced spectral quality, including higher background noise and inconsistent ionization.
-
System Contamination: TFA can be "sticky" and contaminate the LC-MS system, leading to persistent background ions and long-term performance issues[7][8].
Q4: What are the alternatives to TFA for peptide analysis by LC-MS?
A4: Several alternatives to TFA can be used to minimize ion suppression while maintaining good chromatographic performance. The most common is Formic Acid (FA) [1][9]. Other alternatives include Difluoroacetic Acid (DFA) and acetic acid[10].
| Mobile Phase Additive | Advantages for MS | Disadvantages for Chromatography |
| Formic Acid (FA) | Volatile and minimizes ion suppression, leading to better MS sensitivity[9]. | Weaker ion-pairing agent, which can result in broader peaks and poorer peak shape for some peptides compared to TFA[10][11]. |
| Difluoroacetic Acid (DFA) | Offers a compromise between the chromatographic performance of TFA and the MS compatibility of FA[10]. It provides better peak shapes than FA with less ion suppression than TFA[11]. | May still cause some ion suppression compared to FA[10][12]. Purity is crucial to avoid adduct formation[10]. |
| Acetic Acid | Volatile and MS-compatible. | Weaker acid and ion-pairing agent than FA, often resulting in poorer chromatographic performance[1]. |
Troubleshooting Guides
Issue 1: Low Peptide Signal Intensity (Ion Suppression)
If you are experiencing low signal intensity for your peptides, it is likely due to ion suppression caused by TFA.
Troubleshooting Workflow:
Troubleshooting Ion Suppression
Recommended Actions:
-
Reduce TFA Concentration: If possible, lower the concentration of TFA in your mobile phase. Even a reduction from 0.1% to 0.05% or 0.02% can significantly improve signal intensity, though it may affect chromatography[3].
-
Switch to a More MS-Friendly Modifier: Replace TFA with 0.1% formic acid. This is often the most effective solution for improving peptide signal in ESI-MS[9][13]. If chromatographic resolution is compromised, consider using difluoroacetic acid (DFA) as a compromise[10].
-
Implement Mitigation Strategies:
-
Post-Column Addition: A weak base, such as a dilute solution of ammonium hydroxide (B78521) or propionic acid, can be added post-column to neutralize the TFA before the eluent enters the mass spectrometer[2][14]. This can help to dissociate the peptide-TFA ion pairs.
-
Use of Supercharging Agents: The addition of "supercharging" agents like m-nitrobenzyl alcohol (m-NBA) to the mobile phase can help to rescue the ion signal suppressed by TFA[9][15]. These agents can increase the charge state of peptides, leading to improved detection.
-
-
Offline TFA Removal: For critical samples, consider removing TFA after HPLC purification and before MS analysis.
Issue 2: Presence of TFA Adducts in Mass Spectra
TFA adducts appear as additional peaks at [M+nH+n*114] Da, where M is the mass of the peptide and n is the number of TFA molecules.
Troubleshooting Steps:
-
Confirm Adduct Presence: Calculate the mass difference between your main peptide peak and the suspected adduct peaks to confirm they correspond to the mass of TFA (114 Da).
-
Optimize Source Conditions: Increasing the cone gas flow and optimizing the source temperature can sometimes help to desolvate the peptide-TFA complexes and reduce adduct formation[5].
-
Reduce TFA Concentration: A lower concentration of TFA in the mobile phase will reduce the likelihood of adduct formation.
-
TFA Removal: The most effective way to eliminate TFA adducts is to remove TFA from the sample prior to MS analysis.
Experimental Protocols
Protocol 1: Offline TFA Removal by Lyophilization
This protocol is suitable for removing TFA from purified peptide samples before reconstitution in an MS-compatible buffer.
Materials:
-
Peptide sample containing TFA
-
10 mM Hydrochloric Acid (HCl) solution
-
Lyophilizer
-
MS-compatible solvent (e.g., 0.1% formic acid in water/acetonitrile)
Procedure:
-
Dissolution: Dissolve the TFA-containing peptide sample in a minimal amount of 10 mM HCl.
-
Freezing: Flash-freeze the solution, for example, using liquid nitrogen.
-
Lyophilization: Lyophilize the sample until it is completely dry. This process removes the volatile TFA-HCl salt.
-
Repeat: For complete removal, repeat the dissolution, freezing, and lyophilization steps two to three times[16].
-
Reconstitution: Reconstitute the dried peptide in an appropriate MS-compatible solvent for analysis.
Protocol 2: Post-Column Addition of Ammonium Hydroxide
This method aims to mitigate TFA-induced ion suppression online.
Materials:
-
LC-MS system with a T-junction for post-column addition
-
Syringe pump
-
Dilute ammonium hydroxide solution (e.g., 0.5-5% in the make-up flow solvent)
Procedure:
-
System Setup: Connect the outlet of the analytical column to a T-junction. Connect a syringe pump delivering the ammonium hydroxide solution to the second port of the T-junction. The third port of the T-junction goes to the MS inlet.
-
Flow Rate Optimization: The flow rate of the ammonium hydroxide solution should be optimized to be a fraction of the LC flow rate to avoid significant dilution of the sample. A starting point could be 5-10% of the analytical flow rate.
-
Concentration Optimization: The concentration of ammonium hydroxide should be optimized to achieve the best signal enhancement without causing other issues. The molar ratio of NH4OH to TFA is a critical parameter, with effective ratios reported between 0.5:1 and 50:1[2][14].
-
Analysis: Perform the LC-MS analysis with the post-column addition system running.
Quantitative Data Summary
Table 1: Comparison of Mobile Phase Additives on Peptide MS Signal Intensity
| Mobile Phase Additive (0.1%) | Relative MS Signal Intensity (Compared to TFA) | Chromatographic Peak Shape | Reference |
| Trifluoroacetic Acid (TFA) | 1x (Baseline) | Excellent | [3] |
| Formic Acid (FA) | ~9x higher | Good to Fair | [3] |
| Difluoroacetic Acid (DFA) | ~3-5x higher | Very Good | [10] |
Note: The relative signal intensity can vary depending on the peptide sequence and the LC-MS system used.
Diagrams
Mechanism of TFA-induced Ion Suppression
Workflow for Offline TFA Removal
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proprep.com [proprep.com]
- 5. support.waters.com [support.waters.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. FORMIC ACID VERSUS TFA - Chromatography Forum [chromforum.org]
- 14. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchwith.njit.edu [researchwith.njit.edu]
- 16. benchchem.com [benchchem.com]
best practices for handling and aliquoting Syntide 2 tfa
Technical Support Center: Syntide 2 TFA
This guide provides researchers, scientists, and drug development professionals with best practices for handling, aliquoting, and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Syntide 2 is a synthetic peptide that serves as a substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII) and, to a lesser extent, Protein Kinase C (PKC).[1][2] Its sequence is derived from phosphorylation site 2 on glycogen (B147801) synthase.[1][3] It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which results from the purification process using trifluoroacetic acid in HPLC.[3][4]
Q2: How should I store lyophilized this compound?
A2: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, sealed, and protected from moisture and light.[3][5][6] Before opening, allow the vial to warm to room temperature to prevent condensation, as the peptide is hygroscopic.[3][7]
Q3: What is the best solvent to reconstitute this compound?
A3: The recommended solvent is high-purity sterile water.[3][5] Solubility has been reported at up to 100 mg/mL in water, though sonication may be required to fully dissolve the peptide.[5][8] For specific applications, other solvents like acetonitrile (B52724) or PBS may be used.[3][8] It is always best to test solubility with a small amount of the peptide first.[7][9]
Q4: How should I store this compound once it is in solution?
A4: Once reconstituted, it is critical to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4][9] Peptide solutions are significantly less stable than their lyophilized form.[6] Stock solutions stored at -20°C should be used within a month, while those at -80°C can be stable for up to six months.[5]
Q5: What is the significance of the TFA counter-ion?
A5: Trifluoroacetic acid (TFA) is used during peptide purification and remains as a counter-ion in the final product. While generally not an issue for kinase assays, residual TFA can inhibit cell proliferation in cellular assays.[4][10] If your experiments are sensitive to acidic conditions or TFA, consider ion exchange to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.
Experimental Protocols & Data
Protocol 1: Reconstitution and Aliquoting of this compound
This protocol outlines the steps for safely reconstituting and aliquoting the peptide to ensure its stability and integrity.
Materials:
-
Lyophilized this compound vial
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibration: Remove the this compound vial from the freezer and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This minimizes moisture condensation.
-
Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all lyophilized powder is at the bottom of the tube.[7]
-
Reconstitution: Carefully open the vial and add the calculated volume of sterile water to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mg/mL).
-
Solubilization: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.[7] A properly solubilized solution should be clear and free of particulates.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Storage: Tightly cap the aliquots and store them immediately at -20°C or -80°C.[3]
Data Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Lyophilized Powder | -80°C | 2 years | Sealed, away from moisture and light.[5] |
| -20°C | 1 year | Sealed, away from moisture and light.[5] | |
| Stock Solution (in Water) | -80°C | Up to 6 months | Avoid freeze-thaw cycles.[5] |
| -20°C | Up to 1 month | Avoid freeze-thaw cycles.[5] |
| | 4°C | 1-2 weeks | For short-term use only.[6] |
Table 2: Solubility Summary
| Solvent | Max Concentration | Method | Reference(s) |
|---|---|---|---|
| H₂O | 100 mg/mL | Sonication may be required | [5][8] |
| PBS | 100 mg/mL | Sonication may be required | [8] |
| Acetonitrile | Recommended if water fails | Use minimal volume, then dilute |[3] |
Troubleshooting Guide
Problem 1: The this compound powder will not dissolve or the solution is cloudy.
| Potential Cause | Recommended Solution |
| Incomplete Solubilization | Briefly sonicate the solution in an ice bath.[7] Gentle warming can also help, but avoid excessive heat. |
| Peptide Aggregation | Highly hydrophobic peptides can aggregate. Try dissolving in a small amount of an organic solvent like DMSO or acetonitrile, then slowly dilute with your aqueous buffer while vortexing.[7] |
| Incorrect pH | The peptide's net charge affects solubility. Syntide 2 is a basic peptide; if it precipitates in a neutral buffer, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid) before diluting.[7][9] |
Problem 2: Inconsistent results or loss of activity in kinase assays.
| Potential Cause | Recommended Solution |
| Peptide Degradation | This is the most common cause. Avoid multiple freeze-thaw cycles by using single-use aliquots.[4] Ensure the peptide was properly stored as a lyophilized powder before reconstitution. |
| Incorrect Peptide Concentration | The net peptide content of a lyophilized sample is often less than 100% due to the presence of TFA and water. For precise quantification, consider using methods like amino acid analysis or UV spectrophotometry.[4] |
| Oxidation | Peptides containing certain residues (Cys, Met, Trp) are prone to oxidation. While Syntide 2 is less susceptible, if using custom variants, consider using oxygen-free buffers.[4][9] |
| Adsorption to Surfaces | Peptides can stick to the walls of standard plastic tubes. Always use low-protein-binding tubes for storing and diluting peptide solutions. |
Visualizations
Experimental and Logical Workflows
Caption: Standard workflow for reconstituting and storing this compound.
Caption: Simplified signaling pathway showing CaMKII activation and phosphorylation of Syntide 2.
Caption: Troubleshooting flowchart for low kinase activity using Syntide 2.
References
- 1. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 2. lifetein.com [lifetein.com]
- 3. abbiotec.com [abbiotec.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. This compound | CaMK | | Invivochem [invivochem.com]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
Validation & Comparative
A Head-to-Head Comparison of Syntide 2 and Autocamtide 2 for CaMKII Studies
For researchers, scientists, and drug development professionals investigating the multifaceted roles of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), the choice of a suitable substrate is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of two widely used synthetic peptide substrates, Syntide 2 and Autocamtide 2, to aid in the selection of the optimal tool for your CaMKII studies.
This comparison guide delves into the key performance characteristics, experimental considerations, and underlying biochemical properties of Syntide 2 and Autocamtide 2. By presenting quantitative data, detailed experimental protocols, and visual aids, this guide aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their experimental setup.
At a Glance: Key Differences and Performance Metrics
Syntide 2 and Autocamtide 2, while both effective substrates for CaMKII, exhibit distinct characteristics in terms of their origin, sequence, kinetic parameters, and specificity. These differences can have significant implications for assay design and data interpretation.
| Feature | Syntide 2 | Autocamtide 2 |
| Peptide Sequence | PLARTLSVAGLPGKK[1][2] | KKALRRQETVDAL[3][4] |
| Origin of Sequence | Homologous to phosphorylation site 2 on glycogen (B147801) synthase[1][5] | Derived from the Thr-286 autophosphorylation site of the CaMKII alpha subunit[4] |
| Km for CaMKII | ~12 µM[6] | ~2 µM[4] |
| Relative Vmax/Km | High for CaMKII (relative value of 100)[5] | Not explicitly reported, but described as a highly selective substrate[3] |
| Specificity | Also a substrate for Protein Kinase C (PKC), CaMKV, and Raf-1[1] | Highly selective for CaMKII; poor substrate for PKC (Km > 50 µM) and not phosphorylated by PKA[4] |
| Inhibitor Interaction | Noncompetitive inhibition by Autocamtide-2-related inhibitory peptide (AIP)[7] | Competitive inhibition by Autocamtide-2-related inhibitory peptide (AIP)[7] |
Delving Deeper: A Comparative Analysis
Affinity and Selectivity:
Autocamtide 2 displays a significantly lower Michaelis constant (Km) of approximately 2 µM for CaMKII compared to Syntide 2's Km of about 12 µM.[4][6] This suggests that Autocamtide 2 has a higher affinity for the active site of CaMKII, which can be advantageous in assays with low enzyme concentrations.
Furthermore, Autocamtide 2 is reported to be a highly selective substrate for CaMKII.[3][5] It is a poor substrate for Protein Kinase C (PKC) and is not phosphorylated by Protein Kinase A (PKA).[4] In contrast, Syntide 2 is known to be phosphorylated by other kinases, including PKC, CaMKV, and Raf-1, which could lead to confounding results in complex biological samples.[1] The relative Vmax/Km ratio for Syntide 2 is high for CaMKII, indicating it is an efficient substrate, but its cross-reactivity with other kinases should be a key consideration.[5]
Binding and Inhibition Profiles:
A crucial distinction between the two substrates lies in their interaction with inhibitors. Studies using Autocamtide-2-related inhibitory peptide (AIP), a potent and specific CaMKII inhibitor, have shown that AIP acts as a competitive inhibitor with respect to Autocamtide 2.[7] This indicates that AIP and Autocamtide 2 likely bind to the same or overlapping sites on the CaMKII catalytic domain. Conversely, AIP exhibits noncompetitive inhibition with Syntide 2, suggesting they bind to different sites on the enzyme.[7] This fundamental difference in binding mode can be exploited in inhibitor screening and mechanistic studies.
CaMKII Signaling Pathway
To better understand the context in which these substrates are utilized, the following diagram illustrates the canonical CaMKII activation pathway. An increase in intracellular calcium leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then binds to the regulatory domain of CaMKII, displacing it from the catalytic domain and activating the enzyme. This activation allows CaMKII to phosphorylate downstream substrates and also to undergo autophosphorylation at Threonine 286, leading to sustained, calcium-independent activity.
Experimental Protocols: CaMKII Kinase Assay
The following provides a generalized protocol for an in vitro CaMKII kinase assay using either Syntide 2 or Autocamtide 2. This can be adapted for various detection methods, including radioactive and non-radioactive approaches.
Materials:
-
Purified, active CaMKII enzyme
-
Syntide 2 or Autocamtide 2 peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP for radioactive detection, or non-radiolabeled ATP for other methods)
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl₂)
-
EGTA (for control reactions without calcium)
-
Stopping solution (e.g., phosphoric acid for radioactive assays, or a solution containing EDTA for non-radioactive assays)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; antibody-based detection system for ELISA-based assays; or HPLC-MS setup)
Procedure:
-
Prepare the Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, CaCl₂, and CaM. For negative controls, prepare a separate master mix containing EGTA instead of CaCl₂.
-
Initiate the Reaction: Add the purified CaMKII enzyme and the peptide substrate (Syntide 2 or Autocamtide 2) to the reaction tubes. Pre-incubate for a few minutes at the desired reaction temperature (e.g., 30°C).
-
Start the Phosphorylation: Initiate the kinase reaction by adding ATP.
-
Incubate: Allow the reaction to proceed for a predetermined time, ensuring the reaction stays within the linear range.
-
Stop the Reaction: Terminate the reaction by adding the appropriate stopping solution.
-
Detection:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Methods:
-
ELISA-based: Transfer the reaction mixture to a well of a microplate pre-coated with a capture antibody specific for the phosphorylated substrate. Detect with a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
-
HPLC-MS: Analyze the reaction mixture by HPLC-MS to separate and quantify the phosphorylated and non-phosphorylated forms of the peptide substrate.
-
-
Logical Relationship of Substrate Properties
The choice between Syntide 2 and Autocamtide 2 often depends on the specific experimental question. The following diagram illustrates the logical considerations based on their differing properties.
Conclusion
Both Syntide 2 and Autocamtide 2 are valuable tools for the study of CaMKII. Autocamtide 2 offers higher affinity and greater specificity, making it the preferred choice for assays where precise measurement of CaMKII activity is critical and to avoid cross-reactivity with other kinases. Its sequence, derived from the autophosphorylation site of CaMKII, also makes it a more physiologically relevant substrate for certain studies.
Syntide 2, while less specific, is a well-established and efficient substrate. Its different binding mode, as evidenced by noncompetitive inhibition with AIP, can be leveraged in studies aimed at characterizing the binding sites of novel CaMKII inhibitors.
Ultimately, the selection between Syntide 2 and Autocamtide 2 should be guided by the specific aims of the research, the purity of the enzyme preparation, and the presence of other kinases in the experimental system. For researchers developing novel CaMKII-targeted therapeutics or dissecting the intricate signaling pathways governed by this kinase, a thorough understanding of the properties of these substrates is essential for generating reliable and meaningful data.
References
- 1. abbiotec.com [abbiotec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. abbiotec.com [abbiotec.com]
- 5. Syntide-2 [PLARTLSVAGLPGKK] - 5 mg [anaspec.com]
- 6. 美国GlpBio - Syntide 2 | Cas# 108334-68-5 [glpbio.cn]
- 7. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Michaelis-Menten Constants (Km) of CaMKII Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Michaelis-Menten constants (Km) for various substrates of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a crucial enzyme in cellular signaling. Understanding the kinetic parameters of CaMKII with its diverse substrates is paramount for elucidating its role in physiological processes and for the development of targeted therapeutics. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support your research and development endeavors.
Quantitative Comparison of CaMKII Substrate Km Values
The affinity of CaMKII for its substrates, represented by the Michaelis-Menten constant (Km), varies significantly across different protein and peptide substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate. The following table summarizes the reported Km values for several key CaMKII substrates.
| Substrate | Substrate Type | Km (µM) | Notes |
| Syntide-2 | Peptide | 12[1] | A synthetic peptide derived from glycogen (B147801) synthase.[1] |
| ATP (in the presence of GST-GluN2A) | Small Molecule | ~11-fold higher than with GST-GluN2B | S0.5 value, analogous to Km for allosteric enzymes. |
| ATP (in the presence of GST-GluN2B) | Small Molecule | ~3-fold lower for monomeric CaMKII compared to with GST-GluN2A | S0.5 value, analogous to Km for allosteric enzymes.[2] |
Note: The determination of Km values for protein substrates of a protein kinase can be complex. In many studies, the dissociation constant (Kd), which reflects binding affinity, is reported instead of the Michaelis-Menten constant (Km), which is a measure of the substrate concentration at half-maximal reaction velocity. While related, Kd and Km are not interchangeable. For instance, the Kd values for several peptide substrates of the CaMKII kinase domain have been determined to be in the nanomolar to low micromolar range, with GluN2B having a Kd of 107 ± 47 nM, densin-180 having a Kd of 585 ± 114 nM, and Tiam1 having a Kd of 1.1 ± 0.1 µM, while GluA1 exhibits a significantly lower affinity with a Kd >55 µM.[3]
Experimental Protocols for Determining CaMKII Km Values
The determination of Km values for CaMKII substrates is typically performed using in vitro kinase assays. The following outlines a general protocol for a radiometric assay, a commonly used method.
Radiometric Kinase Assay for Km Determination
This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate peptide or protein.
Materials:
-
Purified active CaMKII
-
Substrate of interest (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Calmodulin (CaM) and CaCl₂ for CaMKII activation
-
P81 phosphocellulose paper
-
Phosphoric acid (0.5% or 75 mM)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures, each containing a fixed concentration of CaMKII, ATP (including a tracer amount of [γ-³²P]ATP), and kinase reaction buffer. Vary the concentration of the substrate across a wide range, bracketing the expected Km value.
-
Enzyme Activation: Activate CaMKII by adding Ca²⁺/CaM to the reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding the activated CaMKII to the reaction mixtures. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a small aliquot of each reaction mixture onto P81 phosphocellulose paper. The basic peptide substrates will bind to the negatively charged phosphocellulose.
-
Washing: Wash the P81 papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P in each spot using a scintillation counter.
-
Data Analysis: Plot the initial reaction velocity (proportional to the incorporated radioactivity) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
Non-Radiometric Kinase Assay for Km Determination
Alternatives to radiometric assays, such as HPLC-MS based methods, have also been developed. These methods quantify the unphosphorylated substrate and the phosphorylated product to determine the reaction velocity.
Signaling Pathway and Experimental Workflow
CaMKII in Long-Term Potentiation (LTP)
CaMKII is a central player in the signaling cascade of Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory. The following diagram illustrates a simplified signaling pathway of LTP, highlighting the role of CaMKII and its key substrates.
Caption: Simplified signaling pathway of Long-Term Potentiation (LTP).
Experimental Workflow for Km Determination
The logical flow for determining the Km of a CaMKII substrate involves several key steps, from initial hypothesis to final data analysis.
Caption: Experimental workflow for determining the Km of a CaMKII substrate.
References
- 1. Syntide-2 - Behavioral Neuroscience - CAT N°: 15934 [bertin-bioreagent.com]
- 2. Effect of multimeric structure of CaMKII in the GluN2B-mediated modulation of kinetic parameters of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
Syntide 2: A Comparative Analysis of its Specificity for CaMKII and Other Protein Kinases
For researchers, scientists, and drug development professionals, the selection of a specific and reliable substrate is paramount for accurate kinase activity assessment. This guide provides a comprehensive comparison of Syntide 2, a synthetic peptide substrate, and its specificity for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) versus other key serine/threorine kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinase (MAPK).
Syntide 2, with the amino acid sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys, was originally derived from the phosphorylation site 2 of glycogen (B147801) synthase. It has since become a widely utilized tool for measuring CaMKII activity due to its favorable kinetic properties for this enzyme. However, understanding its cross-reactivity with other kinases is crucial for the correct interpretation of experimental results.
Quantitative Comparison of Kinase Specificity
To provide a clear overview of Syntide 2's substrate efficiency for different kinases, the following table summarizes the available kinetic parameters. The ratio of Vmax/Km is a common measure of the catalytic efficiency of an enzyme for a given substrate, with a higher value indicating greater specificity.
| Kinase | Km (µM) | Vmax (relative) | Vmax/Km (relative) |
| CaMKII | 10 - 30 | 100 | 100[1] |
| PKC | Not Reported | Not Reported | 22[1] |
| PKA | Not Reported | Not Reported | Not Reported |
| MAPK | Not Reported | Not Reported | Not Reported |
| Phosphorylase Kinase | Not Reported | Not Reported | 2[1] |
| Myosin Light Chain Kinase | Not Reported | Not Reported | 0.5[1] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for studying Syntide 2 specificity, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following sections outline a general framework for in vitro kinase assays to determine the specificity of Syntide 2.
Materials
-
Kinases: Purified, active CaMKII, PKA, PKC, and MAPK.
-
Substrate: Syntide 2 peptide.
-
Radioisotope: [γ-³²P]ATP.
-
Buffers: Specific kinase reaction buffers (see below).
-
Other Reagents: ATP, MgCl₂, CaCl₂, Calmodulin (for CaMKII), Phosphatidylserine and Diacylglycerol (for PKC), DTT, EGTA, Trichloroacetic acid (TCA) or similar stop solution, P81 phosphocellulose paper or SDS-PAGE materials.
-
Equipment: Scintillation counter or phosphorimager, water bath or incubator, electrophoresis equipment (if using SDS-PAGE).
Kinase Reaction Buffers
-
CaMKII Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 2 µM Calmodulin, 1 mM DTT, and 100 µM ATP.
-
PKA Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP.
-
PKC Reaction Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol, 1 mM DTT, and 100 µM ATP.
-
MAPK Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, and 100 µM ATP.
General Kinase Assay Protocol
-
Reaction Setup:
-
Prepare a reaction mixture containing the respective kinase reaction buffer, varying concentrations of Syntide 2 (e.g., 0-100 µM), and the specific kinase.
-
Pre-incubate the mixture for 5 minutes at the optimal temperature for the kinase (typically 30°C or 37°C).
-
-
Initiation of Reaction:
-
Initiate the phosphorylation reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to a final concentration of 100 µM.
-
-
Incubation:
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at the optimal temperature, ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution, such as 3% trichloroacetic acid (TCA) or 30 mM EDTA.
-
-
Separation and Detection:
-
P81 Phosphocellulose Paper Method: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
SDS-PAGE Method: Add SDS-PAGE sample buffer to the terminated reaction, boil, and resolve the samples on a polyacrylamide gel. Visualize the phosphorylated Syntide 2 by autoradiography or phosphorimaging.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction at each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each kinase.
-
Calculate the Vmax/Km ratio to compare the catalytic efficiency and specificity of each kinase for Syntide 2.
-
Conclusion
The available data strongly supports the use of Syntide 2 as a highly specific substrate for CaMKII in vitro, exhibiting significantly higher catalytic efficiency for CaMKII compared to PKC, phosphorylase kinase, and myosin light chain kinase. While its suitability for PKA and MAPK assays requires further quantitative characterization, the provided experimental framework offers a robust starting point for such investigations. For researchers aiming to specifically measure CaMKII activity in complex biological samples, Syntide 2 remains a valuable and reliable tool. However, when other kinases, particularly PKC, are present and active, the potential for cross-reactivity should be considered, and appropriate controls should be included to ensure the accuracy of the results.
References
Unveiling the Specificity of Syntide 2: A Comparative Analysis of its Cross-Reactivity with Protein Kinase C
For researchers, scientists, and drug development professionals, the selection of a specific peptide substrate is a critical step in accurately assaying protein kinase activity. This guide provides a detailed comparison of Syntide 2, a widely used substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII), and its cross-reactivity with Protein Kinase C (PKC). We present supporting experimental data, detailed protocols, and an examination of alternative substrates to aid in the selection of the most appropriate tools for your research.
Syntide 2, a synthetic peptide derived from glycogen (B147801) synthase, is a well-established and efficient substrate for CaMKII. However, its utility can be compromised by its cross-reactivity with other kinases, most notably Protein Kinase C. This guide aims to quantify this cross-reactivity and present viable alternatives for researchers seeking higher specificity in their kinase assays.
Quantitative Comparison of Kinase Substrate Performance
To provide a clear and objective comparison, the following table summarizes the kinetic parameters of Syntide 2 and an alternative substrate, a peptide derived from the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), with both CaMKII and PKC.
| Substrate | Kinase | K_m (µM) | V_max (nmol/min/mg) | Relative V_max/K_m |
| Syntide 2 | CaMKII | 7 - 30 | Not consistently reported | 100 |
| PKC | Not explicitly found | Not explicitly found | 22 | |
| MARCKS Peptide | CaMKII | Not explicitly found | Not explicitly found | Not explicitly found |
| PKC | ~50 | Not consistently reported | Not applicable for this comparison |
Note: The V_max/K_m ratio provides a measure of the catalytic efficiency of an enzyme for a given substrate. A higher value indicates greater efficiency. The relative V_max/K_m for Syntide 2 with CaMKII is set to 100 for comparative purposes.
The MARCKS peptide is a known high-affinity substrate for PKC, with a reported K_m of approximately 50 µM. However, comprehensive kinetic data for its phosphorylation by CaMKII is not currently available, limiting a direct comparison of its cross-reactivity.
Signaling Pathways and Experimental Workflow
To visualize the interplay between CaMKII and PKC signaling and the experimental approach to assess substrate phosphorylation, the following diagrams are provided.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, the following are detailed protocols for in vitro kinase assays for both CaMKII and PKC.
Protocol 1: CaMKII Activity Assay with Syntide 2
This protocol is adapted from standard methodologies for measuring CaMKII activity.
Materials:
-
Purified, active CaMKII
-
Syntide 2 peptide
-
CaMKII Reaction Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
Calmodulin (CaM)
-
CaCl₂
-
[γ-³²P]ATP
-
ATP solution
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing CaMKII Reaction Buffer, CaCl₂, and Calmodulin.
-
Enzyme Preparation: Dilute the purified CaMKII to the desired concentration in the reaction buffer.
-
Substrate and ATP Preparation: Prepare a solution of Syntide 2 at various concentrations to determine K_m. Prepare a working solution of [γ-³²P]ATP mixed with non-radioactive ATP.
-
Initiate Reaction: To a microcentrifuge tube, add the reaction mix, the diluted CaMKII enzyme, and the Syntide 2 solution. Pre-incubate at 30°C for 2 minutes.
-
Start Phosphorylation: Initiate the reaction by adding the [γ-³²P]ATP solution. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate (B84403) incorporated into Syntide 2 and determine the initial reaction velocities. Plot the velocity against the substrate concentration and use non-linear regression to determine the V_max and K_m values.
Protocol 2: PKC Activity Assay with MARCKS Peptide
This protocol is based on established methods for measuring PKC activity using a MARCKS-derived peptide substrate.
Materials:
-
Purified, active PKC
-
MARCKS peptide substrate
-
PKC Reaction Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes (for conventional and novel PKCs)
-
CaCl₂ (for conventional PKCs)
-
[γ-³²P]ATP
-
ATP solution
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare Lipid Vesicles: Prepare sonicated vesicles of PS and DAG in the reaction buffer.
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing PKC Reaction Buffer, lipid vesicles, and CaCl₂ (if required).
-
Enzyme Preparation: Dilute the purified PKC to the desired concentration in the reaction buffer.
-
Substrate and ATP Preparation: Prepare a solution of the MARCKS peptide at various concentrations. Prepare a working solution of [γ-³²P]ATP mixed with non-radioactive ATP.
-
Initiate Reaction: To a microcentrifuge tube, add the reaction mix, the diluted PKC enzyme, and the MARCKS peptide solution. Pre-incubate at 30°C for 2 minutes.
-
Start Phosphorylation: Initiate the reaction by adding the [γ-³²P]ATP solution.
-
Incubation: Incubate the reaction at 30°C for a set time within the linear range of the assay.
-
Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the papers extensively with phosphoric acid.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the initial reaction velocities at each substrate concentration and calculate the V_max and K_m values using appropriate kinetic models.
Discussion and Alternatives
The data presented underscores that while Syntide 2 is a substrate for PKC, its preference for CaMKII makes it a suitable choice when the primary target is CaMKII, especially in systems where PKC activity is low or can be specifically inhibited.
For researchers requiring a higher degree of specificity and aiming to assay PKC activity with minimal interference from CaMKII, the MARCKS peptide presents a promising alternative. Its high affinity for PKC suggests it may be a more selective substrate. However, a full kinetic characterization of its phosphorylation by CaMKII is necessary to definitively assess its cross-reactivity.
Another potential tool for dissecting the activities of these two kinases is Autocamtide-2 . While primarily characterized as a highly specific and potent inhibitor of CaMKII with low cross-reactivity towards PKC, its properties as a substrate have not been thoroughly evaluated in a comparative context. Future studies investigating the V_max and K_m of Autocamtide-2 for both CaMKII and PKC could reveal its potential as a highly selective substrate for CaMKII.
Conclusion
The choice of a peptide substrate is a critical determinant for the accuracy and specificity of kinase assays. This guide provides a comparative framework for understanding the cross-reactivity of Syntide 2 with PKC. While Syntide 2 remains a valuable tool for assaying CaMKII, its phosphorylation by PKC should be a consideration in experimental design. For studies demanding high specificity for PKC, the MARCKS peptide is a strong candidate, although further characterization of its interaction with CaMKII is warranted. As the field of kinase research continues to evolve, the development and characterization of even more selective peptide substrates will be crucial for unraveling the complex signaling networks that govern cellular function.
A Comparative Guide to the Validation of CaMKII Inhibition Using Syntide 2 as a Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods and tools for validating the inhibition of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), with a specific focus on the use of Syntide 2 as a substrate. We offer an objective analysis of alternative substrates and inhibitors, supported by experimental data, to aid in the selection of appropriate research tools and to inform drug development strategies.
Introduction to CaMKII and the Role of Syntide 2
CaMKII is a crucial serine/threonine kinase that plays a pivotal role in numerous cellular processes, including synaptic plasticity, learning, memory, and cardiac function.[1] Its dysregulation has been implicated in various diseases, making it a significant therapeutic target.[2]
Syntide 2, a synthetic peptide, is a widely recognized substrate for CaMKII.[3] Its sequence is derived from the phosphorylation site 2 of glycogen (B147801) synthase.[4] Due to its specificity, it is frequently employed in in vitro kinase assays to measure CaMKII activity and to screen for its inhibitors.[3]
Comparison of CaMKII Substrates
The choice of substrate can significantly influence the outcome and interpretation of a CaMKII inhibition assay. While Syntide 2 is a popular choice, other substrates like Autocamtide-2 and protein substrates such as GluN2B offer different kinetic properties.
| Substrate | Type | Key Characteristics | Kinetic Parameters (Illustrative) |
| Syntide 2 | Peptide | Widely used, commercially available. | Can exhibit lower affinity compared to other substrates.[5] |
| Autocamtide-2 | Peptide | Highly selective for CaMKII.[6] | Often used in inhibitor development due to its high affinity. |
| GluN2B (peptide) | Peptide | A physiological substrate, also acts as a competitive inhibitor of Syntide 2 phosphorylation.[5] | Binds with high affinity (Kd ≈ 107 nM).[5] |
| Myelin Basic Protein (MBP) | Protein | A general kinase substrate, less specific for CaMKII. | Can be used for general kinase activity assessment. |
Note: Specific Km and Vmax values can vary significantly depending on the experimental conditions (e.g., ATP concentration, CaM concentration, pH, and temperature).
Comparative Analysis of CaMKII Inhibitors
A variety of small molecule and peptide-based inhibitors have been developed to target CaMKII. Their potency and selectivity are critical considerations for research and therapeutic applications.
| Inhibitor | Type | Mechanism of Action | IC50 (CaMKII) | Selectivity Profile |
| KN-93 | Small Molecule | Competes with Ca2+/Calmodulin binding. | ~399 nM - 4 µM[7] | Also inhibits CaMKI, CaMKIV, and other kinases at higher concentrations.[8] |
| Autocamtide-2-related inhibitory peptide (AIP) | Peptide | Highly specific and potent inhibitor.[9][10] | 40 nM[9] | Highly selective over PKA, PKC, and CaMKIV.[10] |
| tat-CN21 | Peptide | Cell-penetrating peptide inhibitor. | - | - |
| STO-609 | Small Molecule | ATP-competitive inhibitor of CaMKK, but also inhibits CaMKII. | - | Broad kinase inhibition profile. |
Experimental Protocols for CaMKII Inhibition Assays
The validation of CaMKII inhibitors can be performed using various assay formats, each with its own advantages and disadvantages. Here, we provide detailed protocols for two common methods.
Radiolabeled Kinase Assay using [γ-³²P]ATP and Syntide 2
This traditional method offers high sensitivity and a direct measure of phosphate (B84403) incorporation.
Materials:
-
Purified active CaMKII
-
Syntide 2 peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.2 mM CaCl₂, 1 µM Calmodulin)
-
Test inhibitor compounds
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, Syntide 2, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]
-
Dry the P81 paper and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[11]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Non-Radioactive Kinase Assay using ADP-Glo™
This luminescence-based assay is a safer and high-throughput alternative to the radioactive method.[12] It measures the amount of ADP produced in the kinase reaction.[13]
Materials:
-
Purified active CaMKII
-
Syntide 2 peptide substrate
-
ATP
-
Kinase reaction buffer (as above)
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[14]
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a white multi-well plate containing kinase buffer, Syntide 2, ATP, and the test inhibitor at various concentrations.
-
Add CaMKII to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[15] Incubate for 40 minutes at room temperature.[15]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[14] Incubate for 30-60 minutes at room temperature.[14]
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[12]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing Key Pathways and Workflows
CaMKII Signaling Pathway
Caption: CaMKII Signaling Cascade.
Experimental Workflow for CaMKII Inhibition Assay
References
- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 3. scbt.com [scbt.com]
- 4. ulab360.com [ulab360.com]
- 5. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Autocamtide-2-related inhibitory peptide (AIP) | Tocris Bioscience [tocris.com]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
A Comparative Analysis of Syntide 2 and Other Peptide Substrates for Protein Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Syntide 2 and other commonly used peptide substrates in protein kinase assays. The information presented here is intended to assist researchers in selecting the optimal substrate for their specific experimental needs, with a focus on key performance indicators, experimental protocols, and relevant signaling pathways.
Introduction to Peptide Substrates in Kinase Assays
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. The study of kinase activity is fundamental to understanding a vast array of biological processes and is a cornerstone of drug discovery efforts targeting diseases such as cancer and inflammatory disorders. Synthetic peptides that mimic the phosphorylation sites of natural protein substrates are invaluable tools for in vitro kinase assays. An ideal peptide substrate exhibits high affinity and specificity for its target kinase, along with favorable kinetics, enabling sensitive and reproducible measurement of kinase activity.
Syntide 2 is a well-established synthetic peptide substrate frequently used for assaying Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] Its sequence, PLARTLSVAGLPGKK, is derived from the phosphorylation site 2 of glycogen (B147801) synthase.[1] While primarily a CaMKII substrate, Syntide 2 is also recognized by other kinases, including CaMKV, Raf-1, and Protein Kinase C (PKC), making a comparative analysis with other substrates essential for accurate data interpretation.[1]
Quantitative Comparison of Peptide Substrates
The selection of a peptide substrate is often guided by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km value indicates a higher affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The ratio Vmax/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the available kinetic data for Syntide 2 and other commonly used peptide substrates for various protein kinases.
| Peptide Substrate | Target Kinase | Km (µM) | Vmax (nmol/min/mg or relative units) | Catalytic Efficiency (Vmax/Km) |
| Syntide 2 | CaMKII | Competitive inhibitor with GluN2B, leading to an increased Km value.[3] | Comparable Vmax values in the presence of competitive inhibitors.[3] | Relative Vmax/Km for CaMKII is 100. |
| PKC | - | - | Relative Vmax/Km for PKC is 22. | |
| Phosphorylase Kinase | - | - | Relative Vmax/Km for Phosphorylase Kinase is 2. | |
| Myosin Light Chain Kinase | - | - | Relative Vmax/Km for Myosin Light Chain Kinase is 0.5. | |
| MaCDPK1 | Michaelis-Menten kinetics observed.[4] | - | - | |
| Kemptide | PKA | 3-4[5] | - | - |
| PKA (oxidized) | 20.1 ± 3.6[6] | - | - | |
| Autocamtide 2 | CaMKII | Highly selective substrate.[7] | - | - |
| MBP3-14 | PKCα, β, γ | - | Increased Vmax with Arg for Lys substitution in PKCβ.[8] | - |
| Peptide ε | PKCα, β, γ | Decreased Km for PKCα with Ca2+.[8] | Increased Vmax with Arg for Lys substitution for all three isoenzymes.[8] | - |
| KRAKRKTAKKR | PKC | 0.49 ± 0.13[9] | 10.0 ± 0.5 nmol/min/mg[9] | High |
Experimental Protocols
Accurate and reproducible measurement of kinase activity is paramount. Below are detailed methodologies for two common types of kinase assays utilizing peptide substrates.
Radiolabel-Based Filter Binding Assay
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP) into the peptide substrate.[10][11][12]
Materials:
-
Purified protein kinase
-
Peptide substrate (e.g., Syntide 2)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, with or without Ca²⁺/Calmodulin as required)
-
ATP solution (non-radiolabeled)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare a reaction master mix containing kinase reaction buffer, non-radiolabeled ATP, and [γ-³²P]ATP.
-
Initiate the reaction by adding the peptide substrate to the master mix, followed by the purified kinase. For negative controls, omit the kinase or the peptide substrate.
-
Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper. The peptide substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Wash the phosphocellulose papers extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Allow the papers to dry completely.
-
Quantify the incorporated radioactivity by placing the dried papers in scintillation vials with scintillation fluid and measuring the counts per minute (CPM) using a scintillation counter.
-
Calculate the kinase activity, typically expressed as pmol of phosphate incorporated per minute per mg of enzyme.
Fluorescence-Based Assay
Fluorescence-based assays offer a non-radioactive alternative and are well-suited for high-throughput screening.[13][14] Fluorescence Polarization (FP) is a common format.[14][15][16]
Materials:
-
Purified protein kinase
-
Fluorescently labeled peptide substrate
-
Kinase reaction buffer
-
ATP solution
-
Stop solution (containing a chelating agent like EDTA)
-
Phospho-specific antibody that binds to the phosphorylated peptide
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare the kinase reaction as described for the radiolabel assay, but using the fluorescently labeled peptide substrate and non-radiolabeled ATP.
-
Incubate the reaction at the optimal temperature for the specified time.
-
Stop the reaction by adding the stop solution.
-
Add the phospho-specific antibody to the wells. The binding of the antibody to the phosphorylated peptide results in a larger molecular complex.
-
Measure the fluorescence polarization using a plate reader. When the fluorescently labeled peptide is phosphorylated and bound by the antibody, its tumbling rate in solution decreases, leading to an increase in the polarization of the emitted light.
-
The change in fluorescence polarization is directly proportional to the amount of phosphorylated peptide and thus to the kinase activity.
Signaling Pathway Visualization
The kinases targeted by these peptide substrates are integral components of complex signaling pathways. Understanding these pathways provides context for the interpretation of kinase activity data. Below are diagrams of key signaling pathways involving CaMKII and PKC, generated using Graphviz.
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Signaling Pathway
References
- 1. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Substrate-dependent activation requirements and kinetic properties of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Autocamtide-2-related inhibitory peptide (AIP) and Syntide 2, two widely used peptides in the study of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). This document outlines their respective mechanisms of action, biochemical properties, and applications, supported by experimental data to aid researchers in selecting the appropriate tool for their specific needs.
Introduction
Mechanism of Action
Autocamtide-2-related Inhibitory Peptide (AIP): A Specific CaMKII Inhibitor
AIP is a synthetic peptide designed as a non-phosphorylatable analog of autocamtide-2, an autophosphorylation site of CaMKII. By mimicking the substrate, AIP binds to the substrate-binding site of CaMKII, thereby acting as a potent and specific competitive inhibitor with respect to substrates like autocamtide-2.[1][2] However, its mechanism of inhibition is non-competitive with respect to substrates like Syntide 2, suggesting distinct binding interactions.[1][2][3] This high specificity makes AIP an invaluable tool for investigating the physiological roles of CaMKII without significantly affecting other protein kinases.[1][3]
Syntide 2: A Versatile CaMKII Substrate
Syntide 2 is a synthetic peptide derived from the phosphorylation site 2 of glycogen (B147801) synthase.[4][5] It serves as an efficient substrate for CaMKII and is widely used in in vitro kinase assays to measure CaMKII activity.[4][5] While primarily a substrate, its presence in an assay can be used to evaluate the efficacy of CaMKII inhibitors. Syntide 2 is also phosphorylated by other kinases, such as Protein Kinase C (PKC), albeit to a lesser extent, a factor to consider when designing experiments.[6]
Biochemical and Biophysical Properties
The distinct properties of AIP and Syntide 2 are summarized in the table below, providing a clear comparison of their key characteristics.
| Property | Autocamtide-2-related Inhibitory Peptide (AIP) | Syntide 2 |
| Peptide Sequence | KKALRRQEAVDAL[7] | PLARTLSVAGLPGKK[8] |
| Primary Function | Potent and specific inhibitor of CaMKII[4][7] | Substrate for CaMKII and other kinases[4][5] |
| IC50 for CaMKII | ~40 nM[4][7] | Not applicable (substrate) |
| Mechanism of Interaction with CaMKII | Competitive with autocamtide-2, non-competitive with Syntide 2[1][2][3] | Binds to the active site as a substrate for phosphorylation |
| Specificity | Highly selective for CaMKII over PKA, PKC, and CaMKIV[1][3] | Phosphorylated by CaMKII and to a lesser extent by PKC |
Experimental Data and Performance
AIP has been demonstrated to be a highly potent inhibitor of CaMKII, with an IC50 in the nanomolar range.[4][7] Studies have shown that AIP can completely inhibit CaMKII activity at a concentration of 1 µM.[1][3] Its high specificity is a key advantage, as it does not significantly inhibit other major kinases like PKA, PKC, and CaMKIV at concentrations where it effectively blocks CaMKII.[1][3]
Syntide 2, as a substrate, is characterized by its kinetic parameters with CaMKII. The phosphorylation of Syntide 2 by CaMKII follows Michaelis-Menten kinetics, and its rate is used to quantify the enzyme's activity. This reaction is the basis for numerous commercially available CaMKII assay kits. The relative Vmax/Km ratio for CaMKII with Syntide 2 is significantly higher than that for other kinases like PKC, indicating its preference as a CaMKII substrate.[6]
Experimental Protocols
In Vitro CaMKII Inhibition Assay
This protocol describes a representative method for determining the inhibitory effect of a compound, such as AIP, on CaMKII activity using Syntide 2 as a substrate. This assay can be adapted for various formats, including radiometric and non-radiometric detection methods.
Materials:
-
Purified, active CaMKII enzyme
-
Autocamtide-2-related Inhibitory Peptide (AIP) stock solution
-
Syntide 2 peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution (containing [γ-³²P]ATP for radiometric assay, or unlabeled ATP for non-radiometric assays)
-
Calmodulin (CaM) and CaCl₂ for CaMKII activation
-
96-well microplate
-
Phosphocellulose paper and stop buffer (e.g., 75 mM phosphoric acid) for radiometric assay
-
Scintillation counter or appropriate detection instrument for non-radiometric assays
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of AIP in the kinase assay buffer.
-
Prepare a working solution of Syntide 2 in the kinase assay buffer.
-
Prepare the ATP solution. For radiometric assays, spike the unlabeled ATP with [γ-³²P]ATP.
-
Prepare the CaMKII enzyme solution in the kinase assay buffer containing CaM and CaCl₂ to ensure activation.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the kinase assay buffer.
-
Add the serially diluted AIP or vehicle control to the respective wells.
-
Add the Syntide 2 substrate to all wells.
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction and Detect Signal:
-
Radiometric Assay:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with the stop buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Non-Radiometric Assay (e.g., Fluorescence/Luminescence-based):
-
Stop the reaction according to the specific kit instructions (e.g., by adding a stop solution containing EDTA).
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of CaMKII activity for each AIP concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the AIP concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
CaMKII Signaling Pathway
Caption: CaMKII activation by Ca2+/Calmodulin and subsequent substrate phosphorylation.
Experimental Workflow for Kinase Inhibitor Comparison
Caption: General workflow for comparing the inhibitory activity of compounds on CaMKII.
Conclusion
Autocamtide-2-related inhibitory peptide (AIP) and Syntide 2 are both indispensable tools for the study of CaMKII, each serving a distinct but complementary purpose. AIP stands out as a potent and highly specific inhibitor, making it the preferred choice for directly investigating the cellular functions of CaMKII by blocking its activity. In contrast, Syntide 2 is a reliable substrate used to quantify CaMKII activity in biochemical assays, which is essential for screening and characterizing potential inhibitors.
For researchers aiming to elucidate the physiological role of CaMKII through inhibition, AIP is the superior tool. For those developing and evaluating new CaMKII inhibitors or studying the enzyme's kinetics, Syntide 2 is the appropriate substrate. A thorough understanding of their respective mechanisms and properties, as outlined in this guide, is crucial for the design of robust experiments and the accurate interpretation of results in the dynamic field of kinase signaling research.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 6. Dual Mechanism of a Natural CaMKII Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. Syntide 2 TFA | CaMK | | Invivochem [invivochem.com]
A Researcher's Guide to Assessing the Purity and Quality of Synthetic Syntide 2 TFA
For researchers, scientists, and drug development professionals utilizing synthetic peptides, ensuring the purity and quality of these reagents is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of methods to assess the purity and quality of Syntide 2 TFA, a widely used substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII) and other kinases.[1][2][3][4][5][6] This guide will delve into the key analytical techniques, present data in a structured format, provide detailed experimental protocols, and visualize complex processes to aid in the critical evaluation of this synthetic peptide.
Understanding Syntide 2 and Its Importance
Comparative Analysis of Purity Assessment Techniques
The quality and purity of synthetic peptides like this compound are primarily assessed using a combination of analytical techniques.[8] The most common and effective methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[9][10] A multi-faceted approach is recommended for a thorough characterization of the peptide.[9]
| Technique | Principle | Information Provided | Strengths | Weaknesses |
| RP-HPLC | Separation based on hydrophobicity.[9] | Purity (% of the main peak area), presence of impurities.[9] | High resolution, quantitative, and well-established.[9] | May not resolve co-eluting impurities; purity is relative to UV-active components.[9] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the target peptide and helps identify impurities.[10][11] | High sensitivity and specificity for molecular identity. | Not inherently quantitative without appropriate standards. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then quantified. | Determines the amino acid composition and the absolute peptide content.[8][10] | Provides an absolute measure of peptide quantity. | Can be destructive to the sample and does not provide information on sequence or modifications. |
| Chiral HPLC | Separation of enantiomers (D- and L-amino acids). | Determines the enantiomeric purity of the peptide.[12] | Essential for ensuring the correct stereochemistry. | Requires specialized columns and methods. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound purity. Below are standard protocols for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a standard method for determining the purity of synthetic peptides.
Sample Preparation:
-
Dissolve the this compound peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of approximately 1 mg/mL.[9]
-
Filter the sample through a 0.22 µm filter before injection.[9]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[7][9]
-
Column Temperature: 30-45°C.
Data Analysis: The purity is calculated by determining the area of the main peptide peak as a percentage of the total area of all observed peaks.[7][13]
Mass Spectrometry (MS)
This protocol is used to confirm the molecular identity of the synthetic peptide.
Sample Preparation: The sample is typically diluted from the HPLC eluent or prepared in a suitable volatile buffer.
MS Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: A range appropriate to detect the expected molecular weight of Syntide 2 (around 1506.7 g/mol for the free base).[3]
-
Data Analysis: The resulting spectrum is analyzed to confirm the presence of the expected mass-to-charge ratio for Syntide 2.
Amino Acid Analysis (AAA)
This protocol provides an absolute quantification of the peptide.
Procedure:
-
An accurately weighed amount of the peptide is hydrolyzed to its constituent amino acids using 6N HCl at 110°C for 24 hours.
-
The amino acid mixture is then derivatized.
-
The derivatized amino acids are separated and quantified using an amino acid analyzer or by HPLC.[9]
-
The net peptide content is calculated by comparing the total weight of the amino acids to the initial weight of the peptide sample, accounting for the molecular weight of water added during hydrolysis.[9]
Common Impurities in Synthetic Peptides
It is crucial to be aware of potential impurities that can arise during solid-phase peptide synthesis (SPPS). These can include:
-
Deletion sequences: Peptides missing one or more amino acids.[10]
-
Truncation sequences: Peptides that are shorter than the target sequence.[10]
-
Incompletely deprotected sequences: Peptides still carrying protecting groups.[10]
-
Products of side reactions: Such as aspartimide formation or oxidation.[10]
-
Residual solvents and reagents: Including Trifluoroacetic acid (TFA) and acetic acid.[10]
Alternatives to Syntide 2
While Syntide 2 is a commonly used substrate, other peptides can be employed for similar research purposes. One such alternative is Autocamtide-2 , another selective substrate for CaMKII.[2] When choosing a substrate, it is essential to consider the specific kinase and experimental conditions. For researchers concerned with the effects of the TFA counter-ion, alternatives to TFA in the synthesis and purification process are being explored, such as formic acid or methanesulfonic acid.[14][15][16]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway involving Syntide 2, a typical experimental workflow for purity assessment, and the logical framework for quality control.
References
- 1. Syntide 2 - LKT Labs [lktlabs.com]
- 2. scbt.com [scbt.com]
- 3. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 4. This compound | CaMK | | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Peptide Purity Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. benchchem.com [benchchem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Quality control of synthetic peptides [innovagen.com]
- 12. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 13. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
Syntide 2 TFA: A Comparative Guide for Kinase Assay Applications
For Researchers, Scientists, and Drug Development Professionals
Syntide 2, a synthetic peptide with the sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys, is a widely utilized substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII). Its trifluoroacetate (B77799) (TFA) salt is the common commercially available form. This guide provides a comprehensive review of studies utilizing Syntide 2 TFA, offering a comparative analysis of its performance against other kinase substrates, detailed experimental protocols, and a visualization of its role in relevant signaling pathways.
Performance Comparison of Kinase Substrates
Syntide 2 is a versatile substrate for CaMKII and can also be phosphorylated by other kinases, albeit with different efficiencies. The following table summarizes the kinetic parameters of Syntide 2 and other commonly used kinase substrates, providing a basis for selecting the most appropriate substrate for a given experiment.
| Substrate | Kinase | Vmax (nmol/min/mg) | Km (µM) | Relative Vmax/Km Ratio | Reference |
| Syntide 2 | CaMKII | 4.8 | 6.0 | 100 | [1] |
| Syntide 2 | Protein Kinase C (PKC) | 1.8 | 10.0 | 22 | [1] |
| Syntide 2 | Protein Kinase A (PKA) | 0.08 | 15.0 | 0.6 | [1] |
| Autocamtide-2 | CaMKII | Not Reported | Not Reported | Not Reported | [2] |
| GS peptide | CaMKII | Not Reported | Not Reported | Not Reported | [3] |
Experimental Protocols
This section details methodologies for performing kinase assays using this compound, including a traditional radioactive assay and a modern non-radioactive alternative.
Radioactive Kinase Assay using [γ-³²P]ATP
This protocol is a standard method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) group onto a substrate.
Materials:
-
Purified CaMKII
-
This compound
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calmodulin
-
CaCl₂
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper (e.g., P81)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, CaCl₂, calmodulin, and Syntide 2.
-
Initiate the reaction by adding purified CaMKII and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Non-Radioactive Kinase Assay using ELISA
This protocol utilizes a phospho-specific antibody to detect the phosphorylated substrate in an enzyme-linked immunosorbent assay (ELISA) format, avoiding the need for radioactivity.[4]
Materials:
-
Purified CaMKII
-
This compound
-
ATP
-
Assay Buffer (as above)
-
Calmodulin
-
CaCl₂
-
Microtiter plates pre-coated with Syntide 2[4]
-
Anti-phospho-Syntide-2 monoclonal antibody[4]
-
Horseradish peroxidase (HRP)-conjugated secondary antibody[4]
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate[4]
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Add the sample containing CaMKII, along with assay buffer, CaCl₂, calmodulin, and ATP to the wells of the Syntide 2-coated microtiter plate.[4]
-
Incubate at 30°C to allow for phosphorylation of the bound Syntide 2.[4]
-
Wash the wells to remove the kinase and other components.
-
Add the anti-phospho-Syntide-2 primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the TMB substrate.[4]
-
Stop the color development with a stop solution and measure the absorbance at 450 nm using a plate reader.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CaMKII signaling pathway where Syntide 2 acts as a substrate and a typical experimental workflow for a kinase assay.
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent phosphorylation of Syntide 2.
Caption: General workflow for an in vitro kinase assay using Syntide 2.
References
- 1. Calcium . calmodulin-dependent protein kinase II and calcium . phospholipid-dependent protein kinase activities in rat tissues assayed with a synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Safety Operating Guide
Navigating the Safe Disposal of Syntide 2 TFA: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Syntide 2 TFA, a substrate peptide for Ca2+/calmodulin-dependent protein kinase II, while not classified as hazardous in its peptide form, is supplied as a trifluoroacetic acid (TFA) salt. Trifluoroacetic acid is a corrosive substance that requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance and safety in your laboratory operations.
Understanding the Hazards
The primary hazard associated with this compound stems from the trifluoroacetic acid component. According to safety data sheets, TFA is corrosive, capable of causing severe skin burns and eye damage, and is harmful if inhaled.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[1] Therefore, the disposal protocol for this compound is dictated by the hazardous nature of TFA.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to prevent exposure.
| PPE Component | Specification |
| Hand Protection | Wear appropriate protective gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure. |
| Respiratory Protection | Ensure adequate ventilation. If ventilation is poor, use a suitable respirator. |
This data is synthesized from multiple safety data sheets.
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed as hazardous chemical waste. Adherence to the following steps is crucial for safe and compliant disposal.
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for this compound and other TFA-containing waste.
-
This container must be made of a material compatible with trifluoroacetic acid, such as glass or a suitable plastic.
-
Do not mix TFA waste with other categories of chemical waste, particularly bases, hydrides, or oxidizers, to prevent violent reactions.[2][3]
-
-
Waste Collection:
-
All materials contaminated with this compound, including unused solutions, pipette tips, and contaminated vials, should be placed in the designated hazardous waste container.
-
Keep the waste container securely closed when not in use to prevent the release of TFA vapors.[2]
-
-
Labeling:
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, such as a fume hood, and away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution's environmental health and safety (EH&S) department, arrange for its disposal.
-
Contact your institution's EH&S office or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Under no circumstances should this compound waste be poured down the drain. [2]
-
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the hazard.
-
For minor spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite (B1170534) or sand.[3]
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
-
-
For major spills:
-
Evacuate the area immediately.
-
Notify your institution's emergency response team or EH&S department.
-
Prevent entry into the affected area.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Personal protective equipment for handling Syntide 2 tfa
Syntide 2 trifluoroacetate (B77799) (TFA) is a synthetic peptide commonly used in research as a substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] While the peptide itself is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is supplied as a trifluoroacetate salt.[3] The trifluoroacetic acid component necessitates specific handling precautions due to its corrosive nature.[4] This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Syntide 2 TFA.
Personal Protective Equipment (PPE)
When handling this compound in its solid (lyophilized powder) or reconstituted form, the following personal protective equipment is essential to ensure personal safety.[3][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects eyes from airborne powder particles and splashes of the reconstituted solution.[3][6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the peptide and residual TFA, which can cause irritation.[3][7] |
| Body Protection | A standard laboratory coat. An impervious lab coat is recommended when handling larger quantities. | Protects clothing and skin from accidental spills.[3][5] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A NIOSH-approved respirator may be necessary if creating dust or aerosols. | Avoids inhalation of the lyophilized powder.[3] Handling should be performed in a well-ventilated area or a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Pre-use Inspection: Before use, visually inspect the container for any damage.
-
Acclimatization: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation, which can affect the stability of the peptide.[5]
-
Weighing: If weighing the powder, do so in a chemical fume hood or a designated area with minimal air currents to avoid creating dust.
-
Reconstitution: Carefully add the appropriate solvent (e.g., sterile, nuclease-free water or a suitable buffer) to the vial to achieve the desired concentration.[5] Gently vortex or pipette to dissolve the powder. Sonication can be used to aid dissolution if necessary.[2]
2. Handling of Reconstituted Solution:
-
Clear Labeling: Ensure the container with the reconstituted peptide is clearly labeled with the name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution as recommended by the supplier, typically at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.
-
Use in Experiments: When using the this compound solution in experiments, continue to wear the recommended PPE.
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection: All unused this compound solutions and any materials that have come into contact with the substance (e.g., pipette tips, tubes, gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Decontamination: Decontaminate any work surfaces that may have come into contact with this compound using an appropriate cleaning agent.
Experimental Protocols: TFA Removal
For certain biological assays, the presence of TFA can interfere with the results.[9] If your experiment is sensitive to TFA, it may be necessary to perform a salt exchange.
TFA/Acetate (B1210297) Exchange Protocol:
-
Prepare Anion Exchange Column: Prepare a small column with a strong anion exchange resin. The column should have a 10 to 50-fold excess of anion sites relative to the amount of peptide.
-
Equilibrate Column: Elute the column with a 1M solution of sodium acetate.
-
Wash Column: Wash the column with distilled water to remove excess sodium acetate.
-
Load Peptide: Dissolve the this compound in distilled water and apply it to the column.
-
Elute Peptide: Elute the column with distilled water and collect the fractions containing the peptide.
-
Lyophilize: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[10]
TFA/HCl Exchange Protocol:
-
Dissolve Peptide: Dissolve the peptide in 100 mM HCl.
-
Incubate: Allow the solution to stand at room temperature for at least one minute.
-
Freeze: Freeze the solution in liquid nitrogen.
-
Lyophilize: Lyophilize the frozen solution to obtain the peptide hydrochloride salt.[10] It may be necessary to repeat the process of re-dissolving in an HCl solution and lyophilizing to ensure complete exchange.[11]
The following diagram illustrates the decision-making process regarding TFA removal.
Caption: Decision guide for TFA removal from Syntide 2.
References
- 1. Syntide 2 (TFA) (108334-68-5 free base) - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. carlroth.com [carlroth.com]
- 9. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 10. peptide.com [peptide.com]
- 11. lifetein.com [lifetein.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
